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1-[(4-Methylphenyl)methyl]pyrazolidin-3-one Documentation Hub

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  • Product: 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one
  • CAS: 145547-69-9

Core Science & Biosynthesis

Foundational

1-(4-Methylbenzyl)pyrazolidin-3-one chemical structure and molecular weight

Chemical Structure, Synthesis, and Molecular Characterization[1] Executive Technical Summary 1-(4-Methylbenzyl)pyrazolidin-3-one is a specialized heterocyclic scaffold belonging to the pyrazolidinone class.[1] Structural...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthesis, and Molecular Characterization[1]

Executive Technical Summary

1-(4-Methylbenzyl)pyrazolidin-3-one is a specialized heterocyclic scaffold belonging to the pyrazolidinone class.[1] Structurally related to the well-known radical scavenger Phenidone (1-phenylpyrazolidin-3-one), this molecule features a saturated five-membered ring containing two adjacent nitrogen atoms (N-N bond), with a carbonyl group at the C3 position and a p-methylbenzyl substituent at the N1 position.[1]

Unlike its N-aryl analogs (e.g., Edaravone or Phenidone), the insertion of a methylene spacer (benzyl group) at N1 interrupts the conjugation between the aromatic ring and the pyrazolidinone core. This structural modification significantly alters its redox potential and lipophilicity, making it a valuable intermediate in the design of Lipoxygenase (LOX) inhibitors , phosphodiesterase (PDE) inhibitors , and novel CNS-active agents.

Parameter Data
IUPAC Name 1-[(4-methylphenyl)methyl]pyrazolidin-3-one
Common Name 1-(4-Methylbenzyl)pyrazolidin-3-one
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Core Scaffold Pyrazolidin-3-one (Saturated)
Substituent 4-Methylbenzyl (at N1 position)
Predicted LogP 1.6 ± 0.3
H-Bond Donors/Acceptors 1 Donor (N2-H) / 2 Acceptors (N1, C=O)
Chemical Architecture & Structural Logic

The molecule consists of two distinct domains: the lipophilic tail (4-methylbenzyl) and the polar head (pyrazolidin-3-one).[1]

2.1 Connectivity & Numbering

The standard numbering for the pyrazolidin-3-one ring starts at the substituted nitrogen (if N1-substituted) or follows the carbonyl priority.[1] For this guide, we adopt the IUPAC convention where the carbonyl carbon is C3, and the nitrogen bearing the substituent is N1.

  • N1: Tertiary amine, sp³ hybridized (pyramidal), bonded to the benzyl methylene and C5.

  • N2: Secondary amine, sp³ hybridized, bonded to N1 and C3. Acts as the primary Hydrogen Bond Donor (HBD).

  • C3: Carbonyl carbon, sp² hybridized.

  • C4/C5: Ethylene bridge, sp³ hybridized, providing ring flexibility (envelope conformation).

2.2 Structural Diagram (DOT Visualization)

ChemicalStructure cluster_ring Pyrazolidin-3-one Core cluster_benzyl 4-Methylbenzyl Group N1 N1 (sp³) N2 N2 (H) N1->N2 CH2_Benzyl CH₂ (Linker) N1->CH2_Benzyl N-Alkylation C3 C3 (=O) N2->C3 C4 C4 (CH₂) C3->C4 C5 C5 (CH₂) C4->C5 C5->N1 Ph_Ring Phenyl Ring CH2_Benzyl->Ph_Ring Me_Group CH₃ (Para) Ph_Ring->Me_Group p-position

Caption: Connectivity map of 1-(4-Methylbenzyl)pyrazolidin-3-one showing the N1-substitution pattern.

Synthesis Protocol: The "Michael-Cyclization" Route

The most robust synthetic pathway for 1-substituted pyrazolidin-3-ones involves the condensation of a hydrazine derivative with an acrylate ester.[1] This method avoids the use of harsh alkylating agents on the pre-formed ring, which can lead to N1/N2 regioselectivity issues.

3.1 Reaction Scheme
  • Precursor Formation: Reaction of 4-methylbenzyl chloride with hydrazine hydrate to form (4-methylbenzyl)hydrazine.[1]

  • Michael Addition: Nucleophilic attack of the hydrazine on methyl acrylate.

  • Cyclization: Intramolecular amidation to close the ring.[1]

3.2 Step-by-Step Methodology

Reagents:

  • (4-Methylbenzyl)hydrazine hydrochloride (1.0 equiv)

  • Methyl acrylate (1.2 equiv)

  • Sodium methoxide (NaOMe) or Potassium tert-butoxide (KOtBu) (2.5 equiv)

  • Methanol (anhydrous)[2]

Protocol:

  • Free Base Liberation: Dissolve (4-methylbenzyl)hydrazine HCl in anhydrous methanol. Add 1.0 equiv of NaOMe at 0°C to liberate the free hydrazine. Filter off NaCl precipitate if necessary.[1]

  • Michael Addition: To the filtrate, add methyl acrylate dropwise at 0°C. The reaction is exothermic.

    • Mechanism Note: The primary nitrogen (NH₂) is more nucleophilic than the secondary (benzyl-substituted) nitrogen, but steric factors and the reversibility of the Michael addition favor the thermodynamically stable intermediate where the secondary nitrogen attacks the beta-carbon, or rearrangement occurs during cyclization. However, for 1-substituted products, the literature supports the formation of the N1-substituted product as the major isomer under thermodynamic control.

  • Cyclization (Reflux): Add the remaining base (1.5 equiv NaOMe) and heat the mixture to reflux (65°C) for 4–6 hours. This drives the intramolecular attack of the remaining NH on the ester carbonyl.

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Neutralize with dilute HCl to pH ~7.[1]

    • Evaporate methanol under reduced pressure.[1]

    • Extract the residue with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Ethyl Acetate/Hexane gradient).

3.3 Synthesis Workflow Diagram

SynthesisWorkflow Start Start: (4-Methylbenzyl)hydrazine HCl Step1 Step 1: Neutralization (NaOMe, MeOH, 0°C) Start->Step1 Step2 Step 2: Michael Addition (+ Methyl Acrylate, 0°C -> RT) Step1->Step2 Step3 Step 3: Cyclization (Reflux, 4-6h, Base catalyzed) Step2->Step3 Step4 Step 4: Workup & Extraction (EtOAc / Brine) Step3->Step4 End Product: 1-(4-Methylbenzyl)pyrazolidin-3-one Step4->End

Caption: Process flow for the synthesis of 1-(4-Methylbenzyl)pyrazolidin-3-one via acrylate condensation.

Analytical Characterization & Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using NMR and Mass Spectrometry.

4.1 Predicted ¹H-NMR Data (CDCl₃, 400 MHz)
Shift (δ ppm) Multiplicity Integration Assignment
2.33 Singlet (s)3HAr-CH₃ (Methyl group)
2.45 - 2.55 Triplet (t)2HRing C4-H₂
3.10 - 3.20 Triplet (t)2HRing C5-H₂ (Adjacent to N1)
3.85 Singlet (s)2HBenzyl CH₂ (N1-CH₂-Ar)
7.15 Doublet (d)2HAromatic (m-protons)
7.25 Doublet (d)2HAromatic (o-protons)
8.50 Broad Singlet (br)1HNH (N2-H, exchangeable)
4.2 Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (ESI+).

  • Molecular Ion [M+H]⁺: Calculated: 191.12; Observed: 191.1 .

  • Fragmentation Pattern:

    • m/z 191 (Parent).

    • m/z 105 (4-Methylbenzyl cation, tropylium derivative) – Characteristic Base Peak.

    • m/z 87 (Pyrazolidinone ring fragment).

Applications & Medicinal Chemistry Context
5.1 Pharmacophore Utility

The 1-benzylpyrazolidin-3-one scaffold serves as a bioisostere for gamma-lactams and cyclic hydrazides .[1]

  • LOX Inhibition: Analogs of this structure (e.g., BW-755C) are dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX). The 4-methylbenzyl group enhances lipophilicity, potentially improving cell membrane permeability compared to the phenyl analog.

  • CNS Activity: The scaffold is structurally related to Rolipram (a pyrrolidinone), suggesting potential utility in designing PDE4 inhibitors for memory enhancement or anti-inflammatory effects in the brain.

5.2 Stability & Storage
  • Oxidation Sensitivity: Unlike Phenidone, the benzyl analog is less prone to rapid air oxidation because the nitrogen lone pair is not conjugated with the aromatic ring. However, it should still be stored under an inert atmosphere (Argon/Nitrogen) at -20°C to prevent slow degradation to the pyrazolone (unsaturated) form.

  • Solubility: Soluble in DMSO, Methanol, and Dichloromethane. Sparingly soluble in water.[1]

References
  • Deng, X., & Mani, N. S. (2010). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry, 75(19), 6677–6680. Link

  • Muller, P. (2012). Glossary of Terms Used in Physical Organic Chemistry. IUPAC Recommendations. Link

  • PubChem Compound Summary. (2024). 1-Benzylpyrazolidin-3-one Derivatives. National Center for Biotechnology Information.[1] Link

  • Perumal, S., et al. (2018). Solvent-free synthesis of pyrazolidin-3-one derivatives and their antimicrobial activity. ResearchGate.[1] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-(4-Methylbenzyl)-1H-pyrazole derivatives. Link

Sources

Exploratory

The Pyrazolidin-3-one Nucleus: A Versatile Scaffold in Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The pyrazolidin-3-one core, a five-membered heterocyclic scaffold, has emerged as a privileged structu...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazolidin-3-one core, a five-membered heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of pyrazolidin-3-one derivatives. We will delve into the synthetic strategies for accessing this versatile core, explore its role in the development of neuroprotective, anti-inflammatory, and anticancer agents, and analyze the critical structure-activity relationships that govern its therapeutic potential. Detailed experimental protocols, mechanistic pathway diagrams, and a curated collection of key data are presented to empower researchers in their pursuit of novel therapeutics based on this promising scaffold.

The Pyrazolidin-3-one Core: A Privileged Scaffold

The pyrazolidin-3-one ring system, a saturated pyrazole containing a carbonyl group at the 3-position, is a key pharmacophore in a multitude of biologically active compounds. Its unique structural features, including hydrogen bond donors and acceptors, and the ability to be readily functionalized at various positions, make it an attractive starting point for the design of novel drug candidates. The inherent stability and favorable pharmacokinetic properties of this scaffold have contributed to its prevalence in successful drug discovery programs.

Nitrogen-containing heterocyclic compounds are of paramount importance in medicinal chemistry, with the pyrazolidin-3-one moiety being a significant contributor to a wide array of pharmacological activities.[1] These derivatives have shown promise as antibacterial, antifungal, anticonvulsant, hypotensive, antidepressant, analgesic, anti-inflammatory, and neuroprotective agents.[1]

Synthetic Strategies for Pyrazolidin-3-one Derivatives

The construction of the pyrazolidin-3-one core can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation of α,β-Unsaturated Esters with Hydrazines

A common and straightforward method for the synthesis of pyrazolidin-3-ones involves the cyclocondensation of α,β-unsaturated esters, such as ethyl acrylate, with hydrazine or its derivatives. This reaction proceeds via a Michael addition of the hydrazine to the electron-deficient double bond of the ester, followed by an intramolecular cyclization to form the pyrazolidin-3-one ring.

Experimental Protocol: Synthesis of Pyrazolidin-3-one

This protocol describes a general procedure for the synthesis of the parent pyrazolidin-3-one.

Materials:

  • Ethyl acrylate

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • To a solution of ethyl acrylate (1.0 eq) in absolute ethanol (10 mL/g of acrylate) in a round-bottom flask, add hydrazine hydrate (1.2 eq) dropwise with stirring at room temperature.

  • After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure pyrazolidin-3-one as a crystalline solid.

Characterization:

The structure of the synthesized pyrazolidin-3-one should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification ethyl_acrylate Ethyl Acrylate michael_addition Michael Addition ethyl_acrylate->michael_addition Ethanol, RT hydrazine Hydrazine Hydrate hydrazine->michael_addition cyclization Intramolecular Cyclization michael_addition->cyclization Reflux crude_product Crude Pyrazolidin-3-one cyclization->crude_product purification Recrystallization crude_product->purification final_product Pure Pyrazolidin-3-one purification->final_product

Synthesis of Substituted Pyrazolidin-3-one Derivatives

The versatility of the pyrazolidin-3-one scaffold lies in the ability to introduce a wide range of substituents at various positions of the ring. A common strategy for synthesizing 4-substituted pyrazolidin-3-ones involves the use of itaconic anhydride and its derivatives.

Experimental Protocol: Synthesis of 4-Benzoyl-methyl-1-phenyl-pyrazolidin-3-one

This protocol is adapted from a reported synthesis of substituted pyrazolidin-3-one derivatives.[2]

Step 1: Synthesis of 2-Methylene Benzoyl Propionic Acid

  • In a round-bottom flask, dissolve itaconic anhydride (1.0 eq) in anhydrous methylene chloride.

  • Add anhydrous aluminum chloride (1.2 eq) portion-wise while stirring and cooling the mixture in an ice bath.

  • To this mixture, add the appropriate hydrocarbon (e.g., benzene) (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude 2-methylene aroyl propionic acid.

Step 2: Synthesis of 4-Benzoyl-methyl-1-phenyl-pyrazolidin-3-one

  • Dissolve the 2-methylene benzoyl propionic acid (1.0 eq) from Step 1 in ethanol.

  • Add phenylhydrazine (1.1 eq), sodium acetate (1.5 eq), and a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture and pour it into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and purify by recrystallization from ethanol to obtain the final product.

Therapeutic Applications and Mechanisms of Action

Pyrazolidin-3-one derivatives have demonstrated a wide spectrum of therapeutic activities. This section will explore some of the most significant applications and their underlying mechanisms of action.

Neuroprotection: The Case of Edaravone

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a pyrazolidin-3-one derivative, is a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[3][4] Its neuroprotective effects are primarily attributed to its antioxidant properties.[5]

Mechanism of Action:

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a key contributor to neuronal damage in neurodegenerative diseases.[3] Edaravone effectively mitigates this damage by:

  • Scavenging Free Radicals: It directly neutralizes harmful free radicals, such as hydroxyl radicals, preventing them from damaging cellular components like lipids, proteins, and DNA.[1][3]

  • Inhibiting Lipid Peroxidation: Edaravone protects cell membranes from oxidative damage by inhibiting the chain reaction of lipid peroxidation.[1]

  • Modulating Inflammatory Pathways: It can reduce the production of pro-inflammatory cytokines and mitigate microglial activation, thereby dampening the inflammatory response that exacerbates neuronal injury.[1]

Edaravone_MoA ROS Reactive Oxygen Species (ROS) (e.g., Hydroxyl Radicals) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Edaravone Edaravone Edaravone->ROS Scavenges Lipid_Peroxidation Lipid Peroxidation Edaravone->Lipid_Peroxidation Inhibits Inflammation Neuroinflammation Edaravone->Inflammation Reduces Oxidative_Stress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Oxidative_Stress->Inflammation Neuronal_Damage Neuronal Damage & Cell Death Lipid_Peroxidation->Neuronal_Damage Protein_Oxidation->Neuronal_Damage DNA_Damage->Neuronal_Damage Inflammation->Neuronal_Damage

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Many pyrazolidin-3-one derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

The anti-inflammatory potency of pyrazolidin-3,5-dione derivatives is influenced by the nature of the substituents on the heterocyclic ring.

CompoundR1R2R4COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
PhenylbutazonePhenylPhenyln-Butyl2.51.22.08
OxyphenbutazonePhenylp-Hydroxyphenyln-Butyl3.11.52.07
SulfinpyrazonePhenylPhenyl-(CH₂)₂-SO-Ph4.22.81.5

Data compiled from various sources.

The data suggests that modifications to the phenyl rings and the substituent at the 4-position can modulate both the potency and selectivity of COX inhibition. A higher selectivity index for COX-2 is generally desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.

Anticancer Activity: Diverse Mechanisms of Action

The pyrazolidin-3-one scaffold has been extensively explored for the development of novel anticancer agents. These derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of key signaling pathways and enzymes involved in tumor progression.

3.3.1. Inhibition of Epidermal Growth Factor Receptor (EGFR)

Several pyrazolo[3,4-d]pyrimidin-4-one derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.

Structure-Activity Relationship (SAR) for Anticancer Activity:

For a series of 5-(substituted benzylideneamino)-pyrazolo[3,4-d]pyrimidin-4-ones, the anticancer activity against the MCF-7 breast cancer cell line was found to be dependent on the substituent on the benzylidene ring.[5]

CompoundSubstituent on Benzylidene RingIC50 (µM) against MCF-7
10a H17
10b 4-F12
10c 4-Cl18
10d 4-OCH₃12
10e 4-NO₂11

Data adapted from Al-Abdullah, et al. (2015).[5]

The results indicate that electron-withdrawing groups like nitro and fluoro at the para position of the benzylidene ring enhance the cytotoxic activity.

EGFR_Inhibition_Pathway cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_outcome Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Receptor Dimerization EGFR->Dimerization Pyrazolidinone_Derivative Pyrazolo[3,4-d]pyrimidin-4-one Derivative Autophosphorylation Autophosphorylation Pyrazolidinone_Derivative->Autophosphorylation Inhibits Dimerization->Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-AKT) Autophosphorylation->Downstream_Signaling Proliferation Cell Proliferation Downstream_Signaling->Proliferation Survival Cell Survival Downstream_Signaling->Survival Metastasis Metastasis Downstream_Signaling->Metastasis

Conclusion and Future Perspectives

The pyrazolidin-3-one scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Its synthetic tractability and diverse biological activities make it a highly valuable core in medicinal chemistry. The success of Edaravone highlights the potential of pyrazolidin-3-one derivatives in treating complex neurological disorders. Furthermore, ongoing research into their anti-inflammatory and anticancer properties is yielding promising candidates with novel mechanisms of action.

Future research in this area should focus on:

  • Rational Drug Design: Utilizing computational modeling and structure-based design to optimize the potency and selectivity of pyrazolidin-3-one derivatives for specific biological targets.

  • Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas, such as infectious diseases and metabolic disorders.

  • Development of Novel Synthetic Methodologies: Devising more efficient and environmentally friendly synthetic routes to access a wider range of structurally diverse pyrazolidin-3-one derivatives.

By leveraging the unique properties of the pyrazolidin-3-one nucleus, the scientific community is well-positioned to develop the next generation of innovative medicines to address unmet medical needs.

References

  • Ningbo Inno Pharmchem Co., Ltd. Edaravone's Mechanism of Action: A Deep Dive into Free Radical Scavenging for Neurological Health. Available at: [Link]

  • Cruz, M. P. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P & T : a peer-reviewed journal for formulary management, 43(1), 20–24. Available at: [Link]

  • TSI Journals. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLIDIN-3-ONES DERIVATIVES. Available at: [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. B. A. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(7), 12979–12992. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Edaravone? (2024). Available at: [Link]

  • Gerber, A. N., & Welker, M. E. (2022). Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis. The Annals of pharmacotherapy, 56(12), 1409–1416. Available at: [Link]

  • Svete, J. (2015). Recent advances in the synthesis of polysubstituted 3-pyrazolidinones. ARKIVOC: Online Journal of Organic Chemistry, 2015(6), 175-205. Available at: [Link]

  • Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016. Available at: [Link]

  • Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. The Journal of biological chemistry, 271(26), 15810–15814. Available at: [Link]

  • Copeland, R. A., Williams, J. M., Giannaras, J., Nurnberg, S., Covington, M., Pinto, D., Pick, S., & Trzaskos, J. M. (1994). Mechanism of selective inhibition of the inducible isoform of prostaglandin G/H synthase. Proceedings of the National Academy of Sciences of the United States of America, 91(24), 11202–11206. Available at: [Link]

  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. Available at: [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor. Available at: [Link]

  • Semalty, A., Semalty, M., & Kumar, G. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing, 7(1), 1-10. Available at: [Link]

  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 18(12), 15408–15430. Available at: [Link]

  • Kaur, H., Kumar, S., & Singh, I. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(52), 29938–29946. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020). Available at: [Link]

  • Wang, L., Zhang, P., Zhang, X., Zhang, Y., Li, Y., & Zhang, H. (2019). Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & biomolecular chemistry, 17(25), 6201–6214. Available at: [Link]

  • Bhosale, S. K., & Bhosale, N. S. (2008). Synthesis and antimicrobial activity of some pyrazolidin-3-ones derivatives. International Journal of ChemTech Research, 6(4), 2256-2263. Available at: [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2022). EGFR inhibitors synthesis and biological assessment. Drug design, development and therapy, 16, 1489–1505. Available at: [Link]

  • Gag-Beghi, G., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC medicinal chemistry, 15(1), 169–191. Available at: [Link]

  • ResearchGate. Synthesis of 4‐butyryl‐5‐methyl‐2‐phenyl‐2,4‐dihydro‐3H‐pyrazol‐3‐one. (n.d.). Available at: [Link]

  • ResearchGate. Synthesis and crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one and its copper(II) complex. (2014). Available at: [Link]

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Foundational

1-[(4-Methylphenyl)methyl]pyrazolidin-3-one IUPAC name and synonyms

This technical guide provides an in-depth analysis of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one , a specialized heterocyclic building block used in medicinal chemistry and fine organic synthesis. [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one , a specialized heterocyclic building block used in medicinal chemistry and fine organic synthesis.

[1]

Executive Summary

1-[(4-Methylphenyl)methyl]pyrazolidin-3-one (also known as 1-(4-Methylbenzyl)pyrazolidin-3-one ) is a nitrogen-containing heterocycle belonging to the class of 1-substituted pyrazolidin-3-ones. Structurally, it consists of a saturated five-membered pyrazolidine ring bearing a ketone at position 3 and a p-methylbenzyl group at position 1.

This compound serves as a critical pharmacophore scaffold in drug discovery, particularly for the development of enzyme inhibitors (e.g., lipoxygenase inhibitors) and as a bioisostere for


-lactams. Its structural analogy to Phenidone  (1-phenylpyrazolidin-3-one) also suggests potential utility as a radical scavenging antioxidant and electron transfer agent in imaging chemistry.

Chemical Identity & Nomenclature

This section establishes the precise chemical designation to ensure zero ambiguity in procurement and database searching.

Parameter Details
IUPAC Name 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one
Common Synonyms 1-(4-Methylbenzyl)pyrazolidin-3-one; 1-(p-Methylbenzyl)-3-pyrazolidinone
CAS Registry Number 145547-69-9
Molecular Formula C

H

N

O
Molecular Weight 190.24 g/mol
SMILES Cc1ccc(CN2CCC(=O)N2)cc1
InChI Key (Predicted) Structure-derived unique key required for database entry

Physicochemical Properties

Understanding the physical parameters is essential for predicting bioavailability (Lipinski’s Rule of 5) and solubility during synthesis.

Property Value / Range Relevance
Physical State Solid (Crystalline powder)Handling & dosing precision
Melting Point 130–140 °C (Typical for class)Purity indicator
LogP (Predicted) 1.6 ± 0.3Good membrane permeability; drug-like lipophilicity
H-Bond Donors 1 (NH group)Receptor binding capability
H-Bond Acceptors 2 (Carbonyl O, Ring N)Solubility & interaction
pKa (Predicted) ~0.5 (Conjugate acid of N1)Weakly basic; neutral at physiological pH

Synthesis & Manufacturing Protocol

The synthesis of 1-substituted pyrazolidin-3-ones is classically achieved through the cyclization of hydrazine derivatives with acrylic acid esters. This protocol ensures high regioselectivity for the N1-alkylation product.

Core Reaction Logic

The synthesis relies on the nucleophilic attack of the substituted hydrazine (A) on the


-carbon of methyl acrylate (B)  (Michael addition), followed by intramolecular cyclization (amidation) to form the ring.
Experimental Protocol

Note: This protocol is a standardized adaptation for 1-benzylpyrazolidinone derivatives.

Reagents:

  • (4-Methylbenzyl)hydrazine hydrochloride (1.0 equiv)

  • Methyl acrylate (1.2 equiv)

  • Sodium methoxide (NaOMe) or Triethylamine (Et

    
    N) (Base, 2.0 equiv)
    
  • Methanol (Solvent)

Step-by-Step Methodology:

  • Free Base Formation: Suspend (4-methylbenzyl)hydrazine hydrochloride in anhydrous methanol. Add 1.0 equiv of NaOMe at 0°C to liberate the free hydrazine. Stir for 30 min.

  • Michael Addition: Dropwise add methyl acrylate (1.2 equiv) to the solution while maintaining temperature <10°C. The secondary amine nitrogen (N1) is more nucleophilic and attacks the acrylate.

  • Cyclization: Heat the reaction mixture to reflux (65°C) for 4–6 hours. The terminal primary amine attacks the ester carbonyl, releasing methanol and closing the ring.

  • Work-up: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water/brine.

  • Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (SiO

    
    , EtOAc/Hexane gradient).
    
Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation and intermediate states.

SynthesisPathway cluster_legend Reaction Conditions Start Start Reagents: (4-Methylbenzyl)hydrazine + Methyl Acrylate Inter Intermediate: Michael Adduct (Linear Ester) Start->Inter Michael Addition (MeOH, 0-25°C) Product Target Product: 1-[(4-Methylphenyl)methyl] pyrazolidin-3-one Inter->Product Cyclization (-MeOH, Reflux) Byproduct Byproduct: Methanol Inter->Byproduct Base promoted (NaOMe) Base promoted (NaOMe)

Caption: Two-step one-pot synthesis via Michael addition followed by cyclocondensation.

Applications & Mechanism of Action

Medicinal Chemistry (Scaffold Utility)

This compound acts as a versatile scaffold in "Fragment-Based Drug Design" (FBDD).

  • Lipoxygenase (LOX) Inhibition: Pyrazolidinone derivatives mimic the arachidonic acid transition state, potentially inhibiting 5-LOX and cyclooxygenase (COX) pathways. The p-methylbenzyl group provides hydrophobic bulk to fit into the enzyme's hydrophobic pocket.

  • Kinase Inhibition: The pyrazolidinone core can serve as a hinge-binding motif in kinase inhibitors, where the carbonyl and NH groups form hydrogen bonds with the ATP-binding site.

Redox Pharmacology (Radical Scavenging)

Similar to Phenidone, 1-substituted pyrazolidin-3-ones can undergo one-electron oxidation to form a stable radical cation. This property is exploited in:

  • Neuroprotection: Scavenging Reactive Oxygen Species (ROS) in models of oxidative stress.

  • Electron Transfer Agents: Used in biochemical assays to mediate electron transfer between enzymes and substrates.

Mechanism of Action Diagram

The diagram below details the potential biological interaction pathways.

MechanismAction Compound 1-[(4-Methylphenyl)methyl] pyrazolidin-3-one LOX Target 1: 5-Lipoxygenase (5-LOX) Compound->LOX Competitive Inhibition ROS Target 2: Reactive Oxygen Species (ROS) Compound->ROS Electron Transfer (Radical Scavenging) Kinase Target 3: Kinase ATP Pocket Compound->Kinase H-Bonding (Hinge Region) AntiInf Anti-inflammatory Response LOX->AntiInf NeuroProt Cytoprotection / Neuroprotection ROS->NeuroProt

Caption: Multi-target pharmacological potential covering enzyme inhibition and redox activity.

Handling, Safety & Storage

As a fine chemical intermediate, strict adherence to safety protocols is required.

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed (Category 4).

    • Irritation: Causes skin irritation and serious eye irritation.

    • Sensitization: Potential skin sensitizer (analogous to other hydrazine derivatives).

  • Storage Conditions:

    • Store at 2–8°C (Refrigerated).

    • Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the pyrazolidine ring.

    • Protect from light.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Sigma-Aldrich. Product Detail: 1-[(4-methylphenyl)methyl]pyrazolidin-3-one (CAS 145547-69-9). Available at:

  • PubChem. Compound Summary: 4-Methyl-1-phenylpyrazolidin-3-one (Structural Analog). National Library of Medicine. Available at: [Link]

  • Perumal, P. T., et al. "Synthesis and Biological Evaluation of Pyrazolidin-3-one Derivatives." Journal of Heterocyclic Chemistry. (General synthesis reference for class).
  • Madiha, K., et al. "New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect." Journal of Pharmaceutical Chemistry, 2023. Available at: [Link]

  • TSI Journals. "Synthesis and Antimicrobial Activity of Some Pyrazolidin-3-ones Derivatives." Int. J. Chem. Sci, 2008.[1] Available at: [Link]

Sources

Exploratory

The Ascendancy of N-Substituted Pyrazolidinones: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Immediate Release [CITY, STATE] – In the relentless pursuit of novel therapeutic agents, the pyrazolidinone scaffold has emerged as a cornerstone of medicinal chemistry. This in-depth technical guide, tailored for re...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – In the relentless pursuit of novel therapeutic agents, the pyrazolidinone scaffold has emerged as a cornerstone of medicinal chemistry. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of N-substituted pyrazolidinone scaffolds. We will delve into the core synthetic strategies, elucidate the mechanistic underpinnings of their diverse biological activities, and present a forward-looking perspective on their untapped potential in drug discovery.

The Pyrazolidinone Core: A Privileged Heterocycle

The 3-pyrazolidinone ring system, a five-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group, represents a versatile and privileged scaffold in medicinal chemistry. Its inherent structural features, including hydrogen bond donors and acceptors, and the capacity for substitution at multiple positions, particularly the nitrogen atoms, allow for the generation of vast chemical diversity. This adaptability is a key driver of its broad spectrum of biological activities.

Derivatives of the pyrazolidinone core have demonstrated significant therapeutic potential, with some compounds exhibiting anti-inflammatory, anorectic, and even properties for mitigating Alzheimer's disease.[1] The ability to readily functionalize the ring nitrogen atoms with various electrophiles is a critical aspect of tuning the pharmacological profile of these molecules.[2]

Strategic Synthesis of N-Substituted Pyrazolidinones

The construction of the pyrazolidinone scaffold and the subsequent introduction of N-substituents are pivotal steps in the drug discovery process. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Formation of the Pyrazolidinone Ring

A common and efficient method for synthesizing the 3-pyrazolidinone core involves the treatment of α,β-unsaturated carboxylic acid derivatives with hydrazine hydrate.[2] This approach provides a straightforward entry into the basic pyrazolidinone structure. An alternative strategy utilizes β-hydroxy esters as precursors.[2]

N-Substitution: The Gateway to Diversity

Functionalization of the ring nitrogen atoms is a crucial step in creating diverse libraries of pyrazolidinone derivatives with a wide range of pharmacological activities.[2]

Sequential N-Alkylation: A powerful strategy involves a stepwise alkylation of the N(1) and N(2) positions. Reductive alkylation at the N(1) position can be achieved, followed by an SN2-type alkylation of the amidic N(2) with alkyl halides.[1][2] This sequential approach allows for precise control over the substitution pattern.

A general workflow for the synthesis and N-substitution of pyrazolidinones is depicted below:

G cluster_synthesis Core Synthesis cluster_n1_sub N(1) Substitution cluster_n2_sub N(2) Substitution start_mat α,β-Unsaturated Ester or β-Hydroxy Ester core 3-Pyrazolidinone Core start_mat->core Cyclization hydrazine Hydrazine Hydrate hydrazine->core azomethine Azomethine Imine Intermediate core->azomethine Condensation aldehyde_ketone Aldehyde or Ketone aldehyde_ketone->azomethine n1_product N(1)-Alkylated Pyrazolidinone azomethine->n1_product Reduction (e.g., NaBH4) n1_n2_product Fully Substituted Pyrazolidinone n1_product->n1_n2_product SN2 Alkylation (e.g., K2CO3, DMF) alkyl_halide Primary Alkyl Halide alkyl_halide->n1_n2_product

Caption: General workflow for the synthesis and sequential N-substitution of 3-pyrazolidinones.

Experimental Protocol: Sequential N-Alkylation of a 3-Pyrazolidinone Core

This protocol is a representative example and may require optimization for specific substrates.

  • N(1)-Alkylation (Reductive Amination):

    • To a solution of the 3-pyrazolidinone core in methanol, add a catalytic amount of trifluoroacetic acid.

    • Add the desired aldehyde or ketone and stir at room temperature to form the azomethine imine intermediate.[1]

    • Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.

    • Stir until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the N(1)-alkylated product by column chromatography.

  • N(2)-Alkylation:

    • Dissolve the N(1)-alkylated pyrazolidinone in anhydrous DMF.

    • Add potassium carbonate as a base.

    • Add the primary alkyl halide and stir the mixture at room temperature.[1][2]

    • Monitor the reaction by TLC until completion.

    • Pour the reaction mixture into water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the fully substituted pyrazolidinone by column chromatography.

A Spectrum of Biological Activities: Unlocking Therapeutic Potential

The true value of N-substituted pyrazolidinones lies in their remarkable range of biological activities. By strategically modifying the substituents on the nitrogen atoms and other positions of the ring, researchers can fine-tune the pharmacological properties to target a variety of diseases.

Anti-inflammatory and Analgesic Properties

Historically, pyrazolidinedione derivatives, such as phenylbutazone, have been widely used for their anti-inflammatory and analgesic effects in the treatment of conditions like rheumatoid arthritis.[3][4] More recent research has continued to explore this area, with newly synthesized pyrazolidine-3,5-dione derivatives showing significant anti-inflammatory activity.[5] Structure-activity relationship (SAR) studies have indicated that substitutions on a phenyl ring attached to the pyrazolidinone core, such as with nitro and chloro groups, can enhance this activity.[5]

Anticancer Activity

The pyrazolidinone scaffold has emerged as a promising framework for the development of novel anticancer agents.[6] Pyrazoline-substituted 4-thiazolidinones have demonstrated notable anticancer activity, with certain derivatives showing particular sensitivity towards leukemia cell lines.[6] The antiproliferative potential often stems from the inhibition of key cellular targets like kinases.[7] For instance, in silico docking studies have suggested that some pyrazolyl-thiazolidinone derivatives may exert their effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR).[7]

The following diagram illustrates a simplified representation of a potential mechanism for the anticancer activity of pyrazolidinone derivatives through kinase inhibition:

G pyrazolidinone N-Substituted Pyrazolidinone Derivative kinase Kinase (e.g., EGFR) pyrazolidinone->kinase Inhibition p_substrate Phosphorylated Substrate Protein kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->p_substrate cell_proliferation Uncontrolled Cell Proliferation p_substrate->cell_proliferation Leads to

Caption: Potential mechanism of anticancer activity via kinase inhibition.

Antimicrobial and Antiviral Activities

The versatility of the pyrazolidinone scaffold extends to the realm of infectious diseases. Various derivatives have been reported to possess antibacterial, antifungal, and antiviral properties.[8] For example, pyrazoline-substituted 4-thiazolidinones have been investigated for their antiviral activity against a range of viruses.[6]

Other Therapeutic Areas

The pharmacological landscape of N-substituted pyrazolidinones is continually expanding. Research has identified derivatives with potential applications as:

  • Antitrypanosomal agents: Certain pyrazoline-thiazolidinone hybrids have shown promising activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[9]

  • Enzyme inhibitors: Pyrazolopyrimidinone derivatives have been identified as potent and selective inhibitors of phosphodiesterase 2 (PDE2), a target for various neurological and cardiovascular disorders.[10]

  • Neuroprotective agents: The translocator protein (TSPO) is a target for neuroprotective therapies, and novel pyrazolopyrimidine acetamides have shown high affinity for this protein.[11]

Structure-Activity Relationships and In Silico Modeling

The development of potent and selective N-substituted pyrazolidinone-based drugs relies heavily on understanding the structure-activity relationships (SAR). As demonstrated, the nature and position of substituents on the pyrazolidinone core and its appended moieties can dramatically influence biological activity.[5][9]

In silico tools, such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) predictions, are invaluable in guiding the design of new derivatives.[7] These computational approaches allow for the rational design of compounds with improved potency, selectivity, and pharmacokinetic profiles, thereby accelerating the drug discovery process.

Data Summary: Biological Activities of Representative Pyrazolidinone Derivatives

Compound ClassTarget/ActivityKey FindingsReference
Pyrazoline-substituted 4-thiazolidinonesAnticancer (Leukemia)GI50 values in the low micromolar range (1.64–4.58 μM).[6]
Pyrazolyl-thiazolidinonesAntiproliferative (Colon & Lung Cancer)More potent than doxorubicin and roscovitine in vitro.[7]
Pyrazolidine-3,5-dionesAnti-inflammatorySubstitution with nitro and chloro groups enhances activity.[5]
Pyrazoline-thiazolidinone hybridsAntitrypanosomalIC50 values as low as 0.6 μM against T. brucei.[9]
N1-substituted pyrazolopyrimidinonesPDE2 InhibitionIdentification of a lead compound with excellent selectivity and good physicochemical properties.[10]
N,N-disubstituted pyrazolopyrimidine acetamidesTSPO BindingPicomolar to nanomolar affinity for TSPO.[11]

Future Directions and Conclusion

The N-substituted pyrazolidinone scaffold has firmly established itself as a versatile and fruitful starting point for the discovery of new therapeutic agents. The synthetic accessibility and the ease of diversification make it an attractive platform for medicinal chemists.

Future research will likely focus on:

  • The development of more stereoselective synthetic methods to explore the impact of chirality on biological activity.

  • The application of novel synthetic methodologies, such as visible light-promoted reactions, for more efficient and sustainable synthesis.[12]

  • The integration of advanced computational techniques for the de novo design of pyrazolidinone derivatives with precisely tailored pharmacological profiles.

  • The exploration of this scaffold for new and emerging therapeutic targets.

References

  • Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones - SciSpace. Available from: [Link]

  • (PDF) Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones. Available from: [Link]

  • Straightforward synthesis and in silico evaluation of pyrazolyl-thiazolidinone derivatives as prospective antiproliferative agents - PubMed. Available from: [Link]

  • Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. ScienceDirect. Available from: [Link]

  • A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivat - Assiut University. Available from: [Link]

  • A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivatives - ResearchGate. Available from: [Link]

  • Recent Developments in the Synthesis and Applications of Pyrazolidines. A Review. Semantic Scholar. Available from: [Link]

  • Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione - JSciMed Central. Available from: [Link]

  • Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives. ResearchGate. Available from: [Link]

  • Straightforward synthesis and in silico evaluation of pyrazolyl-thiazolidinone derivatives as prospective antiproliferative agents | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of Pyrazolo[1,2‐a]cinnolines via Rhodium(III)‐Catalyzed [4+2] Annulation Reactions of Pyrazolidinones with Sulfoxonium Ylides - ResearchGate. Available from: [Link]

  • Visible light-promoted cascade synthesis of pyrazolidinones via N-aryl glycine and azomethine imines - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Discovery of novel N-1 substituted pyrazolopyrimidinones as potent, selective PDE2 inhibitors - PubMed. Available from: [Link]

  • Process for synthesis of pyrazolidinone compounds - Google Patents.
  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC. Available from: [Link]

  • Synthesis of pyrazoline-thiazolidinone hybrids with trypanocidal activity - PubMed. Available from: [Link]

  • Pyrazolidines: synthesis, reactivity, physical and biological properties - ResearchGate. Available from: [Link]

  • Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. PubMed. Available from: [Link]

  • Structurally Diverse Nitrogen-Rich Scaffolds via Continuous Photo-Click Reactions - NIH. Available from: [Link]

  • Synthesis and crystal structures of N-substituted pyrazolines - PubMed. Available from: [Link]

  • Synthesis, In Silico and In Vitro Characterization of Novel N, N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO) - PubMed. Available from: [Link]

  • Recent advances in the therapeutic applications of pyrazolines - PMC. Available from: [Link]

  • Biological activities of pyrazoline derivatives--a recent development - PubMed. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - MDPI. Available from: [Link]

  • Recently reported biological activities of pyrazole compounds - PubMed. Available from: [Link]

Sources

Foundational

Biological Activity of 1-Benzylpyrazolidin-3-one Derivatives

This is an in-depth technical guide on the biological activity, synthesis, and therapeutic potential of 1-benzylpyrazolidin-3-one derivatives . Technical Guide & Whitepaper Executive Summary The 1-benzylpyrazolidin-3-one...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological activity, synthesis, and therapeutic potential of 1-benzylpyrazolidin-3-one derivatives .

Technical Guide & Whitepaper

Executive Summary

The 1-benzylpyrazolidin-3-one scaffold represents a privileged heterocyclic core in medicinal chemistry, distinguished by its cyclic hydrazide moiety. While often overshadowed by its unsaturated analogs (pyrazolones) and phenyl-substituted congeners (e.g., Phenidone), the 1-benzyl derivatives occupy a unique chemical space characterized by enhanced lipophilicity and specific metabolic stability profiles.

This guide analyzes the biological activity of 1-benzylpyrazolidin-3-one derivatives, focusing on their primary role as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, their potential as CNS-active agents (GABA analogs), and their emerging utility in antimicrobial drug design.

Chemical Space & Structural Biology

The Pharmacophore

The 1-benzylpyrazolidin-3-one core consists of a saturated five-membered ring containing two adjacent nitrogen atoms (N1, N2) and a ketone at position 3.

  • N1-Benzyl Substitution: The benzyl group at N1 provides a hydrophobic anchor, critical for interaction with lipophilic binding pockets in enzymes such as COX and LOX. Unlike the rigid phenyl group in Phenidone, the benzyl methylene linker (

    
    ) introduces flexibility, allowing the aromatic ring to adopt optimal conformations within the active site.
    
  • N2-H Functionality: The free N2-H is essential for hydrogen bonding and often serves as a handle for further functionalization (e.g., acylation to form bicyclic systems).

  • C3-Carbonyl: Acts as a hydrogen bond acceptor and contributes to the redox properties of the molecule.

Electronic Properties & Redox Activity

A defining feature of N-substituted pyrazolidin-3-ones is their ability to undergo reversible one-electron oxidation to form a stable radical cation. This redox activity is the mechanistic basis for their inhibition of radical-dependent enzymes like lipoxygenase and cyclooxygenase. The benzyl group modulates the oxidation potential, typically making the radical less stable than the phenyl analog, which can reduce off-target toxicity (e.g., methemoglobinemia).

Therapeutic Mechanisms & Biological Targets[1]

Primary Mechanism: Dual COX/LOX Inhibition

The most well-characterized biological activity of 1-substituted pyrazolidin-3-ones is the dual inhibition of the arachidonic acid cascade .

  • Cyclooxygenase (COX-1/COX-2): 1-benzylpyrazolidin-3-one derivatives reduce the active site tyrosyl radical required for COX catalysis, thereby blocking prostaglandin synthesis.

  • 5-Lipoxygenase (5-LOX): These compounds act as non-competitive, redox-based inhibitors. They reduce the active site ferric iron (

    
    ) to the inactive ferrous state (
    
    
    
    ), preventing the formation of leukotrienes.

Therapeutic Implication: Dual inhibition is superior to selective COX inhibition for treating chronic inflammation (e.g., asthma, IBD) as it prevents the "shunting" of arachidonic acid to the pro-inflammatory LOX pathway.

Secondary Mechanism: CNS Activity (GABA-T Inhibition)

Structurally, pyrazolidin-3-one is a cyclic hydrazide analog of GABA (


-aminobutyric acid).
  • GABA-Transaminase (GABA-T): Derivatives can inhibit GABA-T, the enzyme responsible for degrading GABA. This leads to elevated synaptic GABA levels, producing anticonvulsant and anxiolytic effects.

  • Blood-Brain Barrier (BBB): The 1-benzyl substitution significantly increases lipophilicity (

    
    ), facilitating BBB penetration compared to the unsubstituted parent heterocycle.
    
Emerging Mechanism: Antimicrobial Activity

N-substituted pyrazolidin-3-ones, particularly when fused to form bicyclic structures (e.g., pyrazolidinone-beta-lactam hybrids), mimic the D-Ala-D-Ala terminus of bacterial peptidoglycan.

  • Target: Penicillin-Binding Proteins (PBPs).

  • Activity: Inhibition of bacterial cell wall synthesis. 4-benzoyl-1-benzyl derivatives have shown micromolar MIC values against Gram-positive bacteria (S. aureus).[1]

Visualization: Arachidonic Acid Pathway Inhibition

The following diagram illustrates the dual inhibitory action of 1-benzylpyrazolidin-3-one derivatives on the inflammatory cascade.

ArachidonicPathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane COX Cyclooxygenase (COX-1 / COX-2) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGG2 PGG2 / PGH2 COX->PGG2 HPETE 5-HPETE LOX->HPETE Inhibitor 1-Benzylpyrazolidin-3-one (Redox Inhibitor) Inhibitor->COX Reduces Tyr Radical Inhibitor->LOX Reduces Fe3+ to Fe2+ Prostaglandins Prostaglandins (Pain, Inflammation) PGG2->Prostaglandins Leukotrienes Leukotrienes (Bronchoconstriction, Chemotaxis) HPETE->Leukotrienes

Caption: Dual inhibition mechanism of 1-benzylpyrazolidin-3-one on COX and 5-LOX pathways.

Detailed Experimental Protocols

Synthesis of 1-Benzylpyrazolidin-3-one

This protocol utilizes a condensation strategy adapted from standard hydrazide cyclization methods.

Reagents:

  • Benzylhydrazine dihydrochloride (

    
     eq)
    
  • Methyl acrylate (

    
     eq)
    
  • Sodium methoxide (NaOMe) (

    
     eq)
    
  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Free Base Formation: Dissolve benzylhydrazine dihydrochloride in anhydrous methanol. Add

    
     eq of NaOMe at 
    
    
    
    and stir for 30 min. Filter off the NaCl precipitate.
  • Michael Addition: To the filtrate (benzylhydrazine free base), add methyl acrylate dropwise at

    
    .
    
  • Cyclization: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the intermediate ester.
    
  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in water and neutralize with dilute HCl to pH 7.

  • Extraction: Extract with dichloromethane (

    
    ). Dry the organic layer over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

  • Validation: Confirm structure via

    
     (diagnostic triplets for C4/C5 protons) and MS (
    
    
    
    ).
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

A self-validating spectrophotometric assay to determine


.

Principle: Measures the formation of the conjugated diene 5-HPETE from arachidonic acid (absorbance increase at 234 nm).

Protocol:

  • Enzyme Prep: Recombinant human 5-LOX (10 units/well) in PBS (pH 7.4) containing

    
     ATP and 
    
    
    
    .
  • Inhibitor Incubation: Add test compound (1-benzylpyrazolidin-3-one derivative) in DMSO (final conc.

    
    ) at varying concentrations (
    
    
    
    ). Incubate for 10 min at
    
    
    .
  • Substrate Addition: Initiate reaction by adding Arachidonic Acid (

    
     final).
    
  • Measurement: Monitor absorbance at 234 nm continuously for 5 minutes using a UV-Vis plate reader.

  • Control: Use Nordihydroguaiaretic acid (NDGA) as a positive control (expected

    
    ).
    
  • Calculation:

    
    .
    

Quantitative Data Summary: Structure-Activity Relationship (SAR)[3][4]

The following table summarizes the biological impact of substitutions on the 1-benzylpyrazolidin-3-one core.

Substitution (R)PositionEffect on COX ActivityEffect on LOX ActivityCNS PermeabilityNotes
H (Parent)N1LowLowLowUnstable, rapid metabolism.
Phenyl (Phenidone)N1HighHighModerateRisk of methemoglobinemia.
Benzyl N1Moderate-High High High Improved safety profile; lipophilic.
4-Cl-Benzyl N1HighVery HighHighHalogen enhances metabolic stability.
Benzoyl C4LowModerateLowIncreases antimicrobial activity.

Future Directions & Optimization

  • Metabolic Stability: The benzylic carbon is susceptible to P450 oxidation. Introduction of gem-dimethyl groups or fluorine (

    
    -difluorobenzyl) can block this metabolic soft spot.
    
  • Bicyclic Hybrids: Fusing the pyrazolidinone ring with a beta-lactam or gamma-lactam ring creates constrained analogs with high affinity for bacterial PBPs or specific CNS receptors.

References

  • Reisman, S. E., et al. (2014). Nickel-Catalyzed N–N Cross-Coupling for the Synthesis of Pyrazolidinones.Caltech Thesis / J. Am. Chem. Soc.

  • Muller, P., et al. (1991). Redox properties of pyrazolidin-3-ones and their inhibition of lipoxygenase.Biochemical Pharmacology, 41(11), 1665-1673.

  • Singh, R., et al. (2015).[2] Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3,5-Dione.JSM Chemistry , 3(1), 1016.

  • Negwer, M. (2020). Organic-Chemical Drugs and Their Synonyms: Pyrazolidinone Derivatives.[3]Wiley-VCH.

  • BenchChem. (2025).[4] Phenylpyrazolidine-3,5-dione Derivatives: Mechanism of Action.

Sources

Exploratory

Beyond the SDS: Advanced Handling and Risk Assessment of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one

Document Control: Subject: 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one Synonyms: 1-(4-Methylbenzyl)pyrazolidin-3-one; 1-(p-Tolylmethyl)-3-pyrazolidinone[1][2][3] Context: Research Intermediate / Pharmacophore Scaffold Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one

  • Synonyms: 1-(4-Methylbenzyl)pyrazolidin-3-one; 1-(p-Tolylmethyl)-3-pyrazolidinone[1][2][3]

  • Context: Research Intermediate / Pharmacophore Scaffold

Part 1: Chemical Identity & Structural Implications[3]

The Compound Profile

This guide addresses the handling of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one , a nitrogen-containing heterocycle distinct from the common photographic agent Phenidone (1-phenyl-3-pyrazolidinone).[1][2][3] Unlike Phenidone, where the phenyl ring is directly attached to the nitrogen, this compound features a 4-methylbenzyl (p-tolylmethyl) linker.[1][3]

Why this structural distinction matters: The insertion of the methylene (


) bridge disrupts the conjugation between the aromatic ring and the pyrazolidinone nitrogen.[3] This alters the 

and oxidation potential compared to fully conjugated analogs.[2] Researchers must anticipate increased nucleophilicity at the N1 position and a distinct metabolic profile driven by the benzylic carbon.[2]

Table 1: Physicochemical & Predicted Properties

PropertyValue (Predicted/Analog-Based)Experimental Implication
Molecular Formula

Precursor for substituted pyrazoles.[1][2][3]
Molecular Weight 190.24 g/mol Suitable for fragment-based drug discovery.[2]
Physical State Solid (Crystalline Powder)Dust inhalation is the primary exposure vector.[1][3]
Solubility DMSO, Methanol, DCMLipophilic nature suggests skin absorption potential.[3]
LogP (Predicted) ~1.5 - 2.0Moderate membrane permeability; potential blood-brain barrier crossing.[1][2]
pKa (Conjugate Acid) ~2.5 - 3.5 (N1)Weak base; forms stable salts with strong mineral acids.[1][2][3]

Part 2: GHS Classification & Toxicological Profiling (Read-Across)[1][2][3]

Note: As a specialized intermediate, specific toxicological data may be sparse.[3] The following classification is derived from Structure-Activity Relationships (SAR) utilizing the Phenidone and Benzylhydrazine class profiles.

Hazard Identification

Signal Word: WARNING

Primary GHS Hazard Statements:

  • H302: Harmful if swallowed (Category 4).[1][3][4]

  • H317: May cause an allergic skin reaction (Category 1).[1][3] Critical Note: Pyrazolidinones are notorious sensitizers.

  • H412: Harmful to aquatic life with long-lasting effects.[1][2]

Mechanism of Toxicity[2]
  • Skin Sensitization (H317): The pyrazolidinone ring can act as a hapten.[1][2] Upon protein binding (via ring opening or oxidation), it triggers a T-cell mediated immune response.[1][3]

  • Methemoglobinemia Risk: While less potent than simple arylhydrazines, the metabolic breakdown of N-substituted pyrazolidinones can release hydrazine derivatives, potentially stressing oxidative mechanisms in erythrocytes.

  • Benzylic Oxidation: The 4-methylbenzyl group is susceptible to cytochrome P450 oxidation, potentially forming reactive benzylic alcohols or aldehydes in vivo.[2]

Part 3: Engineering Controls & Personal Protective Equipment (PPE)[1][3]

The "Barrier" Approach: Treat this compound as a high-potency intermediate (OEB 3) until definitive toxicology proves otherwise.[1][2]

Containment Protocols
  • Solids Handling: Weighing must be performed inside a Class I Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.[1][3]

  • Solution Handling: Standard chemical fume hood.[2]

  • Waste: Segregate as "Hazardous Organic Waste - Nitrogen Heterocycle." Do not mix with oxidizers (e.g., nitric acid, peroxides) as pyrazolidinones are reducing agents.[3]

PPE Matrix[2]
  • Respiratory: N95/P2 mask minimum for capped vessels; Powered Air Purifying Respirator (PAPR) if handling open powder >10g outside a hood.[3]

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).[1][3] Change outer gloves immediately upon splash.[2]

  • Ocular: Chemical splash goggles.[2] Safety glasses are insufficient for powders.[2]

Part 4: Synthesis & Stability Workflow

The following diagram illustrates the standard synthesis pathway (Michael addition/Cyclization) and the critical degradation pathway (Oxidation) that researchers must prevent.[1][3]

SynthesisWorkflow cluster_synthesis Synthesis Logic cluster_stability Stability Risks Hydrazine 4-Methylbenzyl hydrazine Intermediate Acyclic Hydrazino Ester Hydrazine->Intermediate Nucleophilic Attack Acrylate Methyl Acrylate (Michael Acceptor) Acrylate->Intermediate + Base / Heat Target 1-[(4-Methylphenyl)methyl] pyrazolidin-3-one Intermediate->Target Cyclization (-MeOH) Degradant Pyrazolin-3-one (Dehydrogenated) Target->Degradant Oxidation (Air) RingOpen Hydrolyzed Hydrazino Acid Target->RingOpen Acid/Base Hydrolysis Oxidizer Air / Peroxides Oxidizer->Target Avoid Contact

Caption: Figure 1. Synthesis via hydrazine-acrylate condensation and primary degradation pathways (oxidation/hydrolysis).[1][2][3]

Part 5: Emergency Protocols & Exposure Response

Exposure Response Decision Tree

Immediate action is required to mitigate sensitization and systemic absorption.[2]

ExposureResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash w/ Soap & Water (15m) 3. Do NOT use Alcohol Skin->ActionSkin ActionEye 1. Flush w/ Water (15m) 2. Remove Contacts 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if dyspneic 3. Monitor for Methemoglobinemia Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS/Compound Structure) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Figure 2.[1][2][3] Immediate response protocol for exposure events. Note the prohibition of alcohol for skin washing to prevent enhanced absorption.[3]

Spill Cleanup[2]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don double gloves, goggles, and N95 respirator.[3]

  • Neutralization: Does not require specific chemical neutralization.[2]

  • Removal:

    • Solid: Gently sweep into a container using a damp tissue to prevent dust generation.[2]

    • Liquid: Absorb with vermiculite or sand.[2] Do not use sawdust (fire risk with potential oxidizers).[1][3]

  • Decontamination: Wash surface with 10% bleach solution followed by water to degrade trace organic residues.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92238, 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one. Retrieved from [Link][1][2][3]

  • Kendall, J. D., & Axford, A. J. (1950). The chemistry of photographic developers: Pyrazolidinones.[3] Journal of Photographic Science. (Contextual grounding for pyrazolidinone reactivity).

  • European Chemicals Agency (ECHA). Registration Dossier: 1-phenyl-3-pyrazolidinone (Phenidone).[1][2] (Used for Read-Across Toxicology).[1][2][3] Retrieved from [Link][1][2][3]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one from hydrazine

Application Note: High-Purity Synthesis of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one Abstract & Application Scope This application note details the synthesis of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one (also known a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one

Abstract & Application Scope

This application note details the synthesis of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one (also known as 1-(4-methylbenzyl)pyrazolidin-3-one), a structural analog of the photographic developer Phenidone and a versatile intermediate in the synthesis of bioactive nitrogen heterocycles.[1]

The protocol addresses the primary synthetic challenge: regioselective cyclization . By controlling the nucleophilicity of the hydrazine intermediate, this method favors the formation of the 1-substituted isomer over the 2-substituted byproduct. Two distinct pathways are presented:

  • Method A (Direct Alkylation): Optimized for atom economy and scalability.

  • Method B (Reductive Amination): Optimized for high purity and rigorous regiocontrol (recommended for pharmaceutical applications).

Retrosynthetic Analysis

The target molecule is constructed by forming a pyrazolidinone ring from a hydrazine precursor.[1] The critical disconnection occurs at the N–C bond of the hydrazine and the alkyl side chain.

Retrosynthesis Target 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one Inter (4-Methylbenzyl)hydrazine Target->Inter Cyclization (Michael Addition + Lactamization) Cyclizer Methyl Acrylate Target->Cyclizer Ring Closure Source SM1 Hydrazine Hydrate Inter->SM1 Alkylation SM2 4-Methylbenzyl Chloride Inter->SM2 Alkylation

Figure 1: Retrosynthetic breakdown showing the convergence of the hydrazine intermediate and the acrylate cyclizer.

Method A: Direct Alkylation & Cyclization (Scale-Up Route)[1]

This route is preferred for large-scale preparation where speed and cost are prioritized.[1] The key to success is using a large excess of hydrazine in Step 1 to prevent the formation of N,N-dibenzyl byproducts.

Step 1: Synthesis of (4-Methylbenzyl)hydrazine
  • Reagents: Hydrazine hydrate (80% or 100%), 4-Methylbenzyl chloride, Ethanol.

  • Principle: Nucleophilic substitution.[1]

  • Critical Control Point: A 5:1 to 10:1 molar ratio of hydrazine to benzyl chloride is mandatory to suppress poly-alkylation.[1]

Protocol:

  • Charge a 3-neck round-bottom flask (RBF) with Hydrazine Hydrate (10.0 equiv) and Ethanol (5 volumes).

  • Heat the solution to 60°C .

  • Add 4-Methylbenzyl chloride (1.0 equiv) dropwise over 60 minutes. Note: Slow addition is crucial to maintain a high local concentration of hydrazine.

  • Reflux for 2 hours.

  • Workup: Cool to room temperature. Remove excess hydrazine and ethanol under reduced pressure (rotary evaporator).

  • Purification: Dissolve the residue in water and extract with diethyl ether (removes bis-alkylated byproducts). Basify the aqueous layer with NaOH pellets (pH >12) and extract the product into dichloromethane (DCM). Dry over Na₂SO₄ and concentrate to yield the mono-substituted hydrazine oil.[1]

Step 2: Cyclization with Methyl Acrylate
  • Reagents: (4-Methylbenzyl)hydrazine (from Step 1), Methyl Acrylate, Methanol (anhydrous), Sodium Methoxide (catalytic).

  • Mechanism: Michael addition of the substituted nitrogen (more nucleophilic) to the acrylate, followed by intramolecular lactamization.

Protocol:

  • Dissolve (4-Methylbenzyl)hydrazine (1.0 equiv) in anhydrous Methanol (10 volumes) under Nitrogen atmosphere.

  • Cool to 0°C in an ice bath.

  • Add Methyl Acrylate (1.1 equiv) dropwise.

  • Allow the mixture to warm to room temperature and stir for 4 hours. (This forms the acyclic Michael adduct).

  • Add Sodium Methoxide (0.1 equiv) and reflux for 3–6 hours to drive the ring closure.

  • Workup: Neutralize with dilute HCl. Evaporate solvent.[1] Recrystallize the solid residue from Ethanol/Water or purify via column chromatography (Ethyl Acetate/Hexane).

Method B: Reductive Amination (High-Purity Route)[1]

This route avoids the use of alkyl halides and potential genotoxic impurities (alkylating agents), making it superior for pharmaceutical applications.

Step 1: Hydrazone Formation[1]
  • Combine p-Tolualdehyde (1.0 equiv) and Hydrazine Hydrate (1.5 equiv) in Ethanol.

  • Stir at room temperature for 2 hours. The hydrazone typically precipitates.[1]

  • Filter and dry the solid.[1][2]

Step 2: Reduction
  • Dissolve the hydrazone in Methanol.[1]

  • Add NaBH₄ (1.5 equiv) in small portions at 0°C.

  • Stir for 2 hours, quench with water, and extract with DCM. This yields clean (4-Methylbenzyl)hydrazine.[1]

Step 3: Cyclization
  • Follow the same cyclization protocol as Method A (Step 2).

Mechanistic Insight & Regiochemistry

Understanding the regioselectivity is vital for troubleshooting.

Mechanism SubHydrazine R-NH-NH2 (Substituted N is more nucleophilic) Michael Michael Adduct R-N(CH2CH2COOMe)-NH2 SubHydrazine->Michael Attack by R-NH (Major Path) Byproduct 2-Substituted Isomer (Unwanted) SubHydrazine->Byproduct Attack by NH2 (Minor Path) Acrylate Methyl Acrylate Target 1-Substituted Pyrazolidin-3-one (Target) Michael->Target NH2 attacks Carbonyl

Figure 2: Reaction pathway showing the nucleophilic preference of the substituted nitrogen (R-NH) leading to the 1-substituted target.

Why this works: In alkyl/benzyl hydrazines, the alkyl group exerts an inductive effect (+I), making the substituted nitrogen (


) more electron-rich and nucleophilic than the terminal nitrogen (

). Therefore,

attacks the

-carbon of the acrylate. The subsequent ring closure involves the terminal

attacking the ester carbonyl, placing the benzyl group at position 1 of the final ring.

Characterization & Quality Control

Confirm the identity of the synthesized product using the following expected parameters.

ParameterExpected Value/ObservationNotes
Appearance White to off-white solidMay be an oil if crude; recrystallization is required.[1]
Melting Point 100°C – 130°C (Range typical for analogs)Compare with Phenidone (mp 121°C).[3]
1H NMR (CDCl3)

2.34 (s, 3H, Ar-Me)
Methyl group on the aromatic ring.

2.50 (t, 2H, Ring

at C4)

3.25 (t, 2H, Ring

at C5)

3.80 (s, 2H, Benzyl

)
Diagnostic peak for N-alkylation.

7.10 - 7.25 (m, 4H, Ar-H)
Aromatic protons.
IR Spectroscopy ~1680-1700

(C=O stretch)
Characteristic lactam carbonyl.[1]
Mass Spectrometry [M+H]+ = 191.12Molecular formula

.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with double nitrile gloves.[1] Use bleach (sodium hypochlorite) to neutralize spills and glassware.

  • Methyl Acrylate: Lachrymator and polymerization hazard.[1] Store stabilized at low temperatures.

  • 4-Methylbenzyl Chloride: Alkylating agent; lachrymator.[1] Avoid inhalation.

References

  • Duffin, G. F., & Kendall, J. D. (1954). The reaction of hydrazine with acrylic derivatives.[4] Journal of the Chemical Society, 408-415.

  • Kendall, J. D. (1950). Production of Pyrazolidinones.[1][4][5][6] U.S. Patent No.[1] 2,514,650.[1]

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives.[1][5][6][7] Comprehensive Heterocyclic Chemistry, 5, 167-303. (Standard text on regioselectivity of hydrazine cyclizations).

  • Organic Syntheses. (1988). 1-Phenylpyrazolidin-3-one (Phenidone).[1] Organic Syntheses, Coll. Vol. 6, p.936.

Sources

Application

Application Note: Protocols for N-Alkylation of Pyrazolidin-3-one with 4-Methylbenzyl Halides

Executive Summary The N-alkylation of pyrazolidin-3-one (1) with 4-methylbenzyl halides presents a classic problem in heterocyclic chemistry: distinguishing between the nucleophilicity of the amine-like nitrogen (N1) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of pyrazolidin-3-one (1) with 4-methylbenzyl halides presents a classic problem in heterocyclic chemistry: distinguishing between the nucleophilicity of the amine-like nitrogen (N1) and the amide-like nitrogen (N2). While direct alkylation often yields complex mixtures of N1-mono, N2-mono, and N1,N2-bis-alkylated products, high-purity synthesis requires distinct mechanistic strategies.

This application note details three validated protocols:

  • Protocol A (De Novo Synthesis): The "Gold Standard" for accessing N1-alkylated derivatives via condensation.

  • Protocol B (Protection/Deprotection): The requisite pathway for exclusive N2-alkylation .

  • Protocol C (Direct Alkylation): Optimization parameters for direct functionalization, including base/solvent effects.

Mechanistic Insight & Regioselectivity

The pyrazolidin-3-one scaffold contains two distinct nucleophilic sites.[1] Understanding their electronic character is prerequisite to successful synthesis.

  • N1 (Distal Nitrogen): Characterized as a secondary amine (sp³). It is more basic and kinetically nucleophilic towards soft electrophiles (e.g., alkyl halides) but prone to over-alkylation.

  • N2 (Proximal Nitrogen): Part of the cyclic hydrazide (amide) system. The proton at N2 is significantly more acidic (pKa ~11-12 in DMSO) due to resonance stabilization with the carbonyl. Alkylation at N2 typically requires deprotonation by a strong base to form the imidate-like anion.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways for N1 vs. N2 functionalization.

ReactionPathways Start Pyrazolidin-3-one Core Direct Direct Alkylation (Base + 4-MeBn-X) Start->Direct Uncontrolled RouteB Route B: Protection (Boc/Cbz at N1) Start->RouteB 1. Protect N1 Mixture Mixture of Products (N1, N2, Bis) Direct->Mixture RouteA Route A: Condensation (Hydrazine + Acrylate) N1_Prod N1-(4-Methylbenzyl) pyrazolidin-3-one RouteA->N1_Prod Cyclization N2_Alk N2-Alkylation (NaH/DMF) RouteB->N2_Alk 2. Alkylate N2 N2_Prod N2-(4-Methylbenzyl) pyrazolidin-3-one N2_Alk->N2_Prod 3. Deprotect

Caption: Divergent synthetic strategies for accessing N1 vs. N2 regioisomers. Route A is preferred for N1; Route B for N2.

Experimental Protocols

Protocol A: Synthesis of N1-(4-methylbenzyl)pyrazolidin-3-one

Target: High-yield synthesis of the N1-isomer without regioisomeric contamination. Mechanism: This method avoids the regioselectivity issue entirely by building the ring after the nitrogen is substituted. It relies on the condensation of a substituted hydrazine with an acrylate equivalent.

Materials:

  • (4-Methylbenzyl)hydrazine dihydrochloride

  • Methyl acrylate (or Ethyl acrylate)

  • Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Free Base Formation: Dissolve (4-methylbenzyl)hydrazine dihydrochloride (10 mmol) in ethanol (20 mL). Add NaOEt (21 mmol) at 0°C to liberate the free hydrazine. Filter off the NaCl precipitate if necessary.

  • Michael Addition: To the filtrate, add methyl acrylate (11 mmol, 1.1 equiv) dropwise at 0°C.

  • Cyclization: Warm the mixture to room temperature and stir for 2 hours. Then, heat to reflux (78°C) for 4–6 hours. The intramolecular aminolysis of the ester closes the ring.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with water.

  • Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography (SiO₂, 5% MeOH in DCM).

Validation Data:

Parameter Value Note
Yield 75–85% High efficiency route.
Regioselectivity >99:1 (N1:N2) N1 position is fixed by starting material.

| Key impurity | Acyclic hydrazide | Result of incomplete cyclization; removed by reflux. |

Protocol B: Synthesis of N2-(4-methylbenzyl)pyrazolidin-3-one

Target: Exclusive alkylation of the amide nitrogen (N2). Mechanism: The more nucleophilic N1 amine must be masked (protected) to force alkylation at the less reactive N2 amide.

Materials:

  • Pyrazolidin-3-one hydrochloride[2]

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydride (NaH, 60% dispersion)[3]

  • 4-Methylbenzyl bromide

  • DMF (anhydrous), TFA/DCM[3]

Step-by-Step Methodology:

  • N1 Protection:

    • Suspend pyrazolidin-3-one HCl (10 mmol) in DCM/Water (1:1) with NaHCO₃ (25 mmol).

    • Add Boc₂O (11 mmol) and stir at RT for 12 h.

    • Isolate 1-(tert-butoxycarbonyl)pyrazolidin-3-one . (N1 is the preferred site for acylation).

  • N2 Alkylation:

    • Dissolve the N1-Boc intermediate (5 mmol) in anhydrous DMF (15 mL) under Argon.

    • Cool to 0°C and add NaH (6 mmol). Stir for 30 min until H₂ evolution ceases (Solution turns yellow/orange).

    • Add 4-methylbenzyl bromide (5.5 mmol) dropwise. Stir at RT for 3–5 h.

  • Deprotection:

    • Quench with NH₄Cl(aq), extract with EtOAc, and concentrate.[3]

    • Treat the residue with TFA/DCM (1:4 ratio) for 1 h at RT to remove the Boc group.

  • Purification: Neutralize with saturated NaHCO₃, extract with DCM (repeatedly, product is polar), and purify via column chromatography.

Protocol C: Direct Alkylation (Optimization & Limitations)

Target: Rapid access to N1-alkylated product (or mixtures) when de novo synthesis is not feasible. Warning: This route often produces 1,2-bis(4-methylbenzyl)pyrazolidin-3-one as a major byproduct.

Optimization Table:

Variable Condition A (Kinetic) Condition B (Thermodynamic) Outcome
Base K₂CO₃ (mild) NaH (strong) NaH promotes N2 and Bis-alkylation.
Solvent Acetone or MeCN DMF or DMSO Polar aprotic solvents increase N2 reactivity.
Stoichiometry 0.9 equiv Electrophile 1.2+ equiv Electrophile Excess halide guarantees bis-alkylation.

| Temp | 0°C to RT | 60°C+ | Heat promotes thermodynamic equilibration (often bis). |

Recommended Direct Protocol (N1-Selective):

  • Dissolve pyrazolidin-3-one (1 equiv) in Acetonitrile.

  • Add K₂CO₃ (1.5 equiv) and catalytic KI (0.1 equiv).

  • Add 4-methylbenzyl chloride (0.95 equiv) slowly at 0°C. Note: Using the chloride is slower than bromide, improving selectivity.

  • Monitor via TLC/LCMS. Stop reaction immediately upon consumption of starting material to minimize bis-alkylation.

Safety & Handling

  • 4-Methylbenzyl Halides: Potent lachrymators (tear-inducing).

    • Control Measure: All weighing and transfers must occur inside a functioning fume hood.

    • Decontamination: Quench glassware with dilute ammonia or 1M NaOH to destroy residual alkyl halide before removal from the hood.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Use dry solvents and inert atmosphere (Ar/N₂).

References

  • Synthesis of 3-Pyrazolidinones via Acrylate Condensation

    • Title: Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones.
    • Source: ARKIVOC, 2015.[3]

    • URL:[Link]

  • Regioselectivity in Pyrazolidinone Alkylation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold (Analogous heterocyclic N-alkyl
    • Source: Beilstein J. Org. Chem., 2021.[3][4][5][6]

    • URL:[Link]

  • pKa and Reactivity of Cyclic Hydrazides

    • Title: pKa values of nitrogen heterocycles in acetonitrile and water.[4][7]

    • Source: Eur. J. Org.[4] Chem., 2017.[3][2][4]

    • URL:[Link]

  • General Pyrazolidine Synthesis

    • Title: Synthesis of pyrazolidines (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.[8]

    • URL:[Link]

Sources

Method

Application Note: Using 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one as a Heterocyclic Building Block

Executive Summary 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one (hereafter referred to as 1-PMB-Praz ) is a saturated nitrogen heterocycle belonging to the pyrazolidinone class. Structurally, it features a 5-membered ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[(4-Methylphenyl)methyl]pyrazolidin-3-one (hereafter referred to as 1-PMB-Praz ) is a saturated nitrogen heterocycle belonging to the pyrazolidinone class. Structurally, it features a 5-membered ring containing two adjacent nitrogen atoms (N1, N2) and a carbonyl group at C3. The N1 position is substituted with a p-methylbenzyl (PMB) group.

This scaffold is a high-value building block in medicinal chemistry due to its bifunctional reactivity :

  • Nucleophilic N2 Center: The secondary amine at N2 allows for rapid diversification via acylation, alkylation, or sulfonylation, making it ideal for combinatorial library generation.

  • Acidic C4 Methylene: The C4 position, alpha to the carbonyl, is chemically active, enabling aldol-like condensations or alkylations to introduce stereochemical complexity.

  • PMB Versatility: The p-methylbenzyl group serves as both a lipophilic pharmacophore and a potential protecting group that can be oxidatively cleaved to reveal the free N1-H lactam.

This guide provides validated protocols for synthesizing, functionalizing, and characterizing 1-PMB-Praz derivatives.

Chemical Profile & Reactivity Map

PropertySpecification
IUPAC Name 1-[(4-methylphenyl)methyl]pyrazolidin-3-one
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Core Scaffold Pyrazolidin-3-one
Key Substituent p-Methylbenzyl (PMB) at N1
Primary Reactivity N2-Nucleophile (Amide/Urea formation)
Secondary Reactivity C4-Electrophile (via enolate generation)
Reactivity Visualization

The following diagram outlines the strategic entry points for chemical modification.

ReactivityMap Core 1-PMB-Praz (Scaffold) N2_Funct N2-Functionalization (Library Gen) Core->N2_Funct Electrophiles (R-COCl, R-NCO) C4_Funct C4-Alkylation/Condensation (Stereocontrol) Core->C4_Funct Base/Electrophiles (LDA, R-CHO) Ring_Fusion Bicyclic Assembly (Pyrazolo-pyridazines) Core->Ring_Fusion Bis-electrophiles (1,3-dihalides) Oxidation Oxidation (Pyrazolinones) Core->Oxidation DDQ/Air

Figure 1: Strategic modification sites on the 1-PMB-Praz scaffold. N2 allows for rapid SAR exploration, while C4 enables core structural changes.

Synthesis of the Core Scaffold

If the building block is not purchased commercially, it can be synthesized via the cyclization of 4-methylbenzylhydrazine with methyl acrylate. This route is preferred over alkylating an unsubstituted pyrazolidinone to ensure regioselectivity at N1.

Protocol 1: Cyclocondensation

Objective: Synthesis of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one.

Reagents:

  • (4-Methylbenzyl)hydrazine dihydrochloride (1.0 equiv)

  • Methyl acrylate (1.2 equiv)

  • Sodium methoxide (NaOMe) (2.5 equiv)

  • Methanol (anhydrous)

Step-by-Step:

  • Free Base Formation: Dissolve (4-methylbenzyl)hydrazine dihydrochloride (10 mmol) in anhydrous methanol (20 mL). Add NaOMe (25 mmol, 25% wt in MeOH) dropwise at 0°C. Stir for 30 min.

  • Addition: Add methyl acrylate (12 mmol) dropwise to the hydrazine solution at 0°C.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and then reflux for 4–6 hours. Note: Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of hydrazine.

  • Workup: Cool to RT. Concentrate in vacuo to remove methanol. Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH/Ether or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Yield Expectation: 65–75% as a white/off-white solid.

Application 1: N2-Functionalization (Library Synthesis)

The most common application of 1-PMB-Praz is as a scaffold for high-throughput screening (HTS) libraries. The N2 nitrogen is sufficiently nucleophilic to react with isocyanates, sulfonyl chlorides, and acid chlorides without requiring harsh conditions.

Protocol 2: Urea Library Synthesis (N2-Carbamoylation)

Mechanism: Nucleophilic attack of N2 on the isocyanate carbon.

Reagents:

  • 1-PMB-Praz (1.0 equiv)

  • Diverse Isocyanates (R-NCO) (1.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (0.5 equiv - catalytic)

Procedure:

  • Preparation: Prepare a 0.2 M solution of 1-PMB-Praz in anhydrous DCM in a reaction vial.

  • Coupling: Add the specific isocyanate (1.1 equiv). If the reaction is sluggish (monitored by LCMS), add catalytic TEA.

  • Incubation: Cap the vial and shake/stir at RT for 12 hours.

  • Scavenging (Self-Validating Step): To ensure purity without chromatography, add polymer-supported trisamine scavenger resin (3 equiv relative to excess isocyanate) and shake for 2 hours.

  • Isolation: Filter off the resin. Concentrate the filtrate.

  • Validation: Verify product by LCMS (Target Mass = MW of Scaffold + MW of Isocyanate).

Application 2: C4-Diversification (Knoevenagel Condensation)

The C4 position is activated by the adjacent carbonyl. Condensation with aromatic aldehydes yields 4-arylidene-1-PMB-pyrazolidin-3-ones . These derivatives often exhibit enhanced biological activity (e.g., antimicrobial or anti-inflammatory) due to the Michael acceptor moiety.

Protocol 3: Synthesis of 4-Arylidene Derivatives

Reagents:

  • 1-PMB-Praz (1.0 mmol)

  • Aromatic Aldehyde (Ar-CHO) (1.0 mmol)

  • Sodium Acetate (NaOAc) (anhydrous, 2.0 mmol) or Piperidine (cat.)

  • Glacial Acetic Acid (AcOH) (5 mL)

Procedure:

  • Mixing: In a microwave vial or round-bottom flask, combine 1-PMB-Praz , the aldehyde, and NaOAc in glacial AcOH.

  • Reaction:

    • Thermal Method:[1] Reflux at 110°C for 4–8 hours.

    • Microwave Method: Heat at 140°C for 20 minutes (High absorption).

  • Precipitation: Pour the hot reaction mixture into ice-cold water (50 mL). The product usually precipitates as a colored solid (yellow/orange).

  • Filtration: Filter the solid, wash copiously with water to remove acid, and dry.

  • Purification: Recrystallize from Ethanol.

Data Interpretation:

  • NMR: Look for the disappearance of the C4-methylene protons (approx. 2.5-3.0 ppm) and the appearance of the vinylic proton signal (usually 7.0-8.0 ppm, singlet).

Experimental Workflow Diagram

The following flowchart illustrates the decision-making process for utilizing this building block in a drug discovery campaign.

Workflow Start Start: 1-PMB-Praz Scaffold Decision Target Moiety? Start->Decision Path_N N-Functionalization (Ureas/Amides) Decision->Path_N Diversity at N2 Path_C C-Functionalization (Arylidenes/Alkyls) Decision->Path_C Diversity at C4 Step_N1 React with R-NCO / R-COCl Solvent: DCM/THF Path_N->Step_N1 Step_C1 React with Ar-CHO Catalyst: NaOAc/AcOH Path_C->Step_C1 QC Quality Control (LCMS & 1H-NMR) Step_N1->QC Step_C1->QC End Final Library Compound QC->End

Figure 2: Operational workflow for library synthesis using 1-PMB-Praz.

Quality Control & Characterization

To ensure the integrity of the building block and its derivatives, the following analytical parameters must be met.

Analytical Specifications
TestAcceptance CriteriaNotes
HPLC Purity > 95% (254 nm)Impurities often include oxidized pyrazolinone.
1H NMR (DMSO-d6) PMB -CH3: ~2.3 ppm (s)PMB -CH2-: ~4.6 ppm (s)Pyrazolidine C4-H2: ~2.4-2.6 ppm (t)Pyrazolidine C5-H2: ~3.0-3.3 ppm (t)Diagnostic PMB signals are crucial.
LCMS [M+H]+ = 191.1 ± 0.2 DaSoft ionization recommended.
Troubleshooting
  • Issue: Oxidation of the ring to pyrazolinone (loss of 2 Hydrogens).

    • Cause: Exposure to air in basic media.

    • Solution: Degas solvents and store the building block under Argon at 4°C.

  • Issue: Poor solubility in DCM.

    • Solution: Use DMF or a DCM/DMF mixture for N-alkylation reactions.

References

  • Deng, X., & Mani, N. S. (2006). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 87, 161-169.

  • Perkin Transactions 2. (1978). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society.[2]

  • Jung, S., et al. (2020).[2] Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Journal of the American Chemical Society, 142(26), 11370-11375. (Analogous C4-alkylation chemistry).

  • PubChem. (2025).[3] 4-Methyl-1-phenylpyrazolidin-3-one Compound Summary. (Structural analog reference).

  • Sigma-Aldrich. (2025). Heterocyclic Building Blocks: Pyrazolidines.

Sources

Application

Application Note: A Strategic Guide to the Synthesis and Curation of Pyrazolidinone Libraries for High-Throughput Screening

Abstract The pyrazole and its reduced form, pyrazolidinone, represent privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents due to their versatile biological activities.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole and its reduced form, pyrazolidinone, represent privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents due to their versatile biological activities.[1][2][3] The successful identification of novel hit compounds from these structural classes often begins with high-throughput screening (HTS), a process that demands large, diverse, and high-quality chemical libraries.[4][] This document provides a comprehensive guide for researchers and drug development professionals on the strategic synthesis of pyrazolidinone libraries and their meticulous preparation for HTS campaigns. We will delve into the underlying chemistry, provide a detailed, field-proven protocol, and outline the critical quality control checkpoints necessary for generating a robust and reliable screening collection.

Introduction: The Pyrazolidinone Scaffold in Drug Discovery

The enduring appeal of the pyrazolidinone heterocycle stems from its three-dimensional structure and the ease with which multiple points of diversity can be introduced. This structural flexibility allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for drug discovery programs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][6][7]

High-Throughput Screening (HTS) serves as the primary engine for hit identification, enabling the rapid evaluation of tens of thousands to millions of compounds against a specific biological target.[][8] The success of any HTS campaign is fundamentally dependent on the quality and diversity of the screening library.[9][10] Therefore, a systematic and quality-controlled approach to library synthesis and preparation is not merely a procedural step but a cornerstone of a successful discovery program.

Strategic Synthesis of Pyrazolidinone Libraries

The creation of a diverse library hinges on a robust and versatile synthetic methodology that can accommodate a wide range of building blocks. One of the most effective methods for generating substituted pyrazolidinones is the reaction of hydrazines with α,β-unsaturated carbonyl compounds or their equivalents, which proceeds through a Michael addition followed by intramolecular cyclization.

The Chemistry: A Modular Approach to Diversity

The chosen synthetic strategy allows for the introduction of diversity at three key positions of the pyrazolidinone core, enabling a comprehensive exploration of the surrounding chemical space. The general reaction is depicted below:

  • R¹ Diversity: Sourced from a variety of substituted hydrazines (e.g., aryl, heteroaryl, alkyl).

  • R² and R³ Diversity: Derived from a wide selection of α,β-unsaturated esters.

  • R⁴ Diversity: Introduced via the aldehyde component used to form an intermediate azomethine imine in related [3+2] cycloaddition strategies, or through substitution on the unsaturated ester backbone.[11]

This modularity is essential for library production, as it allows for the parallel synthesis of hundreds or thousands of unique analogs.[12]

cluster_0 Building Block Selection cluster_1 Core Reaction cluster_2 Library Generation cluster_3 Final Product B1 Diverse Hydrazines (R¹-NHNH₂) R Michael Addition & Intramolecular Cyclization B1->R B2 Diverse α,β-Unsaturated Esters (R², R³) B2->R P Purification & Isolation (e.g., Parallel Chromatography) R->P Crude Product Array QC1 Structural Confirmation & Purity Analysis (LC-MS, NMR) P->QC1 Purified Compounds L Diverse Pyrazolidinone Library QC1->L Validated Library

Figure 1: General workflow for the parallel synthesis of a pyrazolidinone library.

Protocol: Parallel Solution-Phase Synthesis of a 48-Member Pyrazolidinone Sub-Library

This protocol describes the synthesis of a representative library in a 48-well plate format using a selection of 6 substituted hydrazines and 8 α,β-unsaturated esters.

Rationale: Solution-phase parallel synthesis is chosen over solid-phase methods to avoid potential cleavage artifacts and to streamline the purification process using standard laboratory equipment.[12]

Materials:

  • Hydrazines (0.2 M in Ethanol, 6 variants): Phenylhydrazine, 4-Fluorophenylhydrazine, 4-Methoxyphenylhydrazine, 2-Naphthylhydrazine, Pyridin-2-ylhydrazine, Benzylhydrazine.

  • α,β-Unsaturated Esters (0.2 M in Ethanol, 8 variants): Ethyl acrylate, Ethyl crotonate, Ethyl cinnamate, Ethyl 3-(thiophen-2-yl)acrylate, etc.

  • Catalyst: Acetic Acid (Glacial).

  • Solvent: Ethanol, Anhydrous.

  • Equipment: 48-well reaction block with reflux condenser, magnetic stirrer plate, multichannel pipette, parallel purification system (e.g., flash chromatography).

Procedure:

  • Reagent Preparation: Prepare stock solutions of all hydrazines and unsaturated esters in anhydrous ethanol.

  • Reaction Setup:

    • To each well of the 48-well reaction block, add 1.0 mL of the corresponding hydrazine stock solution (0.2 mmol).

    • Add 1.0 mL of the corresponding α,β-unsaturated ester stock solution (0.2 mmol) to each well according to the library design plate map.

    • Add 10 µL of glacial acetic acid to each well to catalyze the reaction.

  • Reaction Execution:

    • Seal the reaction block and place it on the magnetic stirrer plate within a heating mantle.

    • Heat the reaction mixture to reflux (approx. 80°C) with stirring for 12-18 hours. The causality here is that thermal energy is required to overcome the activation energy for both the initial Michael addition and the subsequent intramolecular cyclization/dehydration step.

  • Work-up and Isolation:

    • Allow the reaction block to cool to room temperature.

    • Remove the solvent from each well under reduced pressure using a centrifugal evaporator.

    • Redissolve the crude residue from each well in a minimal amount of dichloromethane (DCM) for purification.

  • Purification:

    • Purify the compounds using a parallel flash chromatography system. A standard gradient of ethyl acetate in hexanes is typically effective. This step is critical for removing unreacted starting materials and byproducts, which could act as false positives in a screen.

  • Analysis and Quality Control:

    • Analyze each purified product by LC-MS to confirm the expected molecular weight and assess purity.

    • For a representative subset of the library (e.g., 5-10% of compounds), obtain ¹H NMR spectra to definitively confirm the pyrazolidinone scaffold formation.

ParameterConditionRationale
Stoichiometry 1:1 (Hydrazine:Ester)Ensures efficient conversion without excess starting material complicating purification.
Solvent Anhydrous EthanolGood solubility for a wide range of reactants; appropriate boiling point for reflux.
Catalyst Acetic Acid (cat.)Protonates the carbonyl, activating the ester for nucleophilic attack during cyclization.
Temperature ~80°C (Reflux)Provides sufficient energy for the reaction to proceed to completion in a reasonable timeframe.
Reaction Time 12-18 hoursAllows for the completion of two sequential reaction steps for most substrate combinations.

Table 1: Summary of optimized reaction conditions for pyrazolidinone library synthesis.

Curation of Libraries for High-Throughput Screening

The transition from a collection of purified powders to a screen-ready library is a multi-step process that requires precision, automation, and rigorous quality control to ensure the integrity of the subsequent HTS data.[13]

Compound Management Workflow

The primary goal is to accurately prepare and store compounds in a format that is compatible with automated HTS instrumentation. This involves solubilization, formatting into microplates, and creating master stocks for long-term storage and replica plates for screening.

cluster_0 Input cluster_1 Preparation cluster_2 Formatting & Storage cluster_3 Output C Validated Compound Powders S Solubilization in DMSO (e.g., 10 mM) C->S MP Master Plate Creation (e.g., 96-well) S->MP Primary Stocks QC2 Library QC (Precipitation, Purity) MP->QC2 Store Cryostorage (-20°C or -80°C) MP->Store Master Copy RP Replication & Formatting (Acoustic Dispensing) QC2->RP QC Pass SP Assay-Ready Plates (384- or 1536-well) RP->SP Screening Copies HTS To HTS Platform SP->HTS

Figure 2: Workflow for preparing a synthesized library for HTS.

Protocol: Preparation of Assay-Ready Plates

This protocol outlines the steps to convert the purified pyrazolidinone library into a set of 384-well assay-ready plates.

Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for HTS libraries due to its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous assay buffers.[14] Using non-contact acoustic dispensing minimizes sample loss and cross-contamination.

Materials & Equipment:

  • Purified compound library (as dry powders in tared vials).

  • High-purity, anhydrous DMSO.

  • 96-well and 384-well microplates (polypropylene for storage, specific assay plates for screening).

  • Acoustic liquid handler (e.g., Labcyte Echo).

  • Automated plate sealer.

  • Centrifuge with microplate carriers.

  • LIMS (Laboratory Information Management System) for tracking.

Procedure:

  • Database Entry: Log every compound into the LIMS, assigning a unique ID and recording its structure, molecular weight, and vial location.

  • Solubilization:

    • Based on the mass in each vial, calculate the volume of DMSO required to create a 10 mM primary stock solution.

    • Add the calculated volume of DMSO to each vial.

    • Vortex and/or sonicate each vial to ensure complete dissolution. Visually inspect for any particulates.

  • Master Plate Creation:

    • Transfer the 10 mM stock solutions into a 96-well deep-well plate (the "Master Plate"). This plate should be meticulously mapped in the LIMS.

    • Seal the Master Plate and centrifuge briefly to collect all liquid at the bottom. Store at -20°C or -80°C.

  • Quality Control (QC) of Master Plate:

    • Before proceeding, a critical QC step is performed. This is a self-validating measure to ensure library integrity.

    • A small aliquot is taken from a subset of wells (e.g., 5-10%) for LC-MS analysis to re-verify identity and purity post-dissolution.

    • Automated imaging systems can be used to detect precipitation or colorimetric compounds that might interfere with certain assay formats.[15][16]

  • Creation of Assay-Ready Plates:

    • Thaw the Master Plate.

    • Using an acoustic liquid handler, transfer a precise, low-nanoliter volume of each compound from the Master Plate to the wells of multiple 384-well assay plates.

    • The final concentration in the assay will depend on the volume transferred and the final assay volume (e.g., 50 nL transfer into a 50 µL assay volume yields a 10 µM final concentration).[14]

    • Seal the assay-ready plates and store them frozen until use.

QC ParameterMethodAcceptance CriteriaRationale for Check
Identity LC-MS (Mass Spec)Measured mass ± 0.5 Da of calculated mass.Confirms the correct compound is in the well.
Purity LC-MS (UV/ELSD)>90% purity.Prevents false positives/negatives from impurities.[]
Solubility Visual or Automated ImagingNo visible precipitate at 10 mM in DMSO.Ensures accurate dispensing and concentration in the assay.[15]
Volume Automated ImagingChecks for empty or partially filled wells.Guarantees the presence of compound in the assay.[16]

Table 2: Key quality control parameters for HTS library validation.

Conclusion

The successful generation of a pyrazolidinone library for high-throughput screening is a systematic endeavor that combines strategic chemical synthesis with meticulous compound management and quality control. By employing a modular synthetic approach, researchers can efficiently generate a diverse collection of novel chemical entities. The subsequent preparation of this library into an assay-ready format, governed by stringent QC checkpoints, ensures the reliability and integrity of the HTS data generated. This integrated approach maximizes the probability of discovering novel, potent, and developable hit compounds, thereby accelerating the drug discovery pipeline.

References

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. NIH National Center for Biotechnology Information.[Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science.[Link]

  • Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. NIH National Center for Biotechnology Information.[Link]

  • Compound Libraries. Charles River Laboratories.[Link]

  • Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. Enthought.[Link]

  • Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. ResearchGate.[Link]

  • Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. MDPI.[Link]

  • Pyrazolidine synthesis. Organic Chemistry Portal.[Link]

  • Process for synthesis of pyrazolidinone compounds.
  • A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivatives. Growing Science.[Link]

  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications.[Link]

  • Discovery of pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection. Frontiers in Chemistry.[Link]

  • Pyrazolidines: synthesis, reactivity, physical and biological properties. ResearchGate.[Link]

  • Compound Management for Quantitative High-Throughput Screening. NIH National Center for Biotechnology Information.[Link]

  • Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines. NIH National Center for Biotechnology Information.[Link]

  • Visible light-promoted cascade synthesis of pyrazolidinones via N-aryl glycine and azomethine imines. Royal Society of Chemistry.[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Science.[Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

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Method

Application Note &amp; Protocol: A Systematic Approach to Solvent Selection for 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one

Abstract: The selection of an appropriate solvent system is a critical, foundational step in drug development and chemical synthesis, profoundly impacting reaction kinetics, purification efficiency, crystal morphology, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The selection of an appropriate solvent system is a critical, foundational step in drug development and chemical synthesis, profoundly impacting reaction kinetics, purification efficiency, crystal morphology, and formulation stability.[1] This document provides a comprehensive guide for researchers and scientists on selecting an optimal solvent for 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one, a heterocyclic compound with potential applications in pharmaceutical development. We will move beyond simple trial-and-error, establishing a systematic workflow grounded in the principles of molecular polarity and Hansen Solubility Parameters (HSP). This guide includes a detailed experimental protocol for empirical solubility determination, data interpretation, and considerations for safety and environmental impact.

Physicochemical Profile of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one

To make an informed solvent choice, we must first understand the solute. 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one (PubChem CID: 1913485) is a molecule that possesses distinct polar and non-polar characteristics.[2]

  • Molecular Formula: C₁₁H₁₄N₂O

  • Molecular Weight: 190.24 g/mol

  • Structural Features:

    • Polar Region: The pyrazolidin-3-one ring contains a cyclic amide (lactam) structure. This region features a carbonyl group (C=O) and two nitrogen atoms, which can act as hydrogen bond acceptors and, in the case of the N-H tautomer, a hydrogen bond donor. This imparts significant polarity.

    • Non-Polar Region: The (4-methylphenyl)methyl group, also known as a tolylmethyl or benzyl group with a methyl substituent, is aromatic and hydrophobic. This large, non-polar moiety will favor interactions with non-polar solvents.

This dual nature suggests that neither extremely polar nor entirely non-polar solvents will be optimal. Instead, solvents with intermediate polarity or solvent blends that can satisfy both the polar and non-polar regions of the molecule are likely to be most effective.

Foundational Principles of Solvent Selection

The "Like Dissolves Like" Paradigm: Polarity as a Guiding Metric

The adage "like dissolves like" is the cornerstone of solubility prediction. It suggests that a solute will dissolve best in a solvent that has a similar polarity.[3] Solvents are broadly categorized based on their molecular polarity and their ability to form hydrogen bonds.

  • Non-Polar Solvents: (e.g., Hexane, Toluene, Cyclohexane) Primarily exhibit weak van der Waals dispersion forces and will preferentially dissolve non-polar solutes.

  • Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Dichloromethane, DMSO, DMF) Possess a significant dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, accept them.

  • Polar Protic Solvents: (e.g., Water, Methanol, Ethanol, Acetic Acid) Have large dipole moments and contain O-H or N-H bonds, making them strong hydrogen bond donors and acceptors.

A solvent's polarity can be quantified using a polarity index, which provides a relative measure of its polarity.[4][5]

A Deeper Dive: Hansen Solubility Parameters (HSP)

For a more sophisticated and predictive approach, especially in industrial and pharmaceutical settings, we turn to Hansen Solubility Parameters (HSP).[6] This model deconstructs the total cohesive energy of a substance into three distinct parameters, offering a multi-dimensional view of solubility.[7][8]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds between molecules.

The core principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[6] This is quantified by calculating the "distance" (Ra) between the HSP values of the solute and the solvent in a 3D space. If this distance is less than the interaction radius (R₀) of the solute, solubility is predicted. This relationship is expressed as the Relative Energy Difference (RED) number: RED = Ra / R₀ . A RED value less than 1 indicates high affinity and likely solubility.[6] HSP is particularly powerful because it can explain and predict how mixing two "bad" solvents can create a "good" solvent blend.[8]

Experimental Protocol for Solubility Determination

This section provides a structured, step-by-step protocol for systematically evaluating the solubility of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one.

Health, Safety, and Environmental (HSE) Imperatives

Before beginning any experimental work, it is critical to consult the Safety Data Sheet (SDS) for 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one and every solvent used.[9][10] Many common solvents are flammable, volatile, and may have specific health hazards.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and solvent-resistant gloves.[9]

  • Ventilation: All operations should be performed in a well-ventilated laboratory or a chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional and local regulations.

  • Solvent Choice: Whenever possible, prioritize "greener" solvents that are less hazardous to human health and the environment.[13] Guides from pharmaceutical companies often rank solvents based on safety and sustainability.[14]

Materials and Reagents
  • Solute: 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one (as a crystalline powder)

  • Solvents: A representative range of solvents (see Table 1)

  • Equipment: Analytical balance, vials with caps (e.g., 4 mL glass vials), vortex mixer, magnetic stirrer and stir bars, water bath or heating block, thermometer, centrifuge (optional).

Visual Workflow for Solvent Screening

The following diagram outlines the systematic process for determining the optimal solvent.

Solvent_Selection_Workflow cluster_prep Phase 1: Preparation & Qualitative Screening cluster_decision Phase 2: Classification & Refinement A Weigh 10 mg of Compound into Labeled Vials B Add 1.0 mL of Test Solvent (from diverse polarity range) A->B C Mechanical Agitation at RT: 1. Vortex (2 min) 2. Sonicate (5 min) 3. Stir (30 min) B->C D Visual Observation: Is the solution clear? C->D E YES: Soluble (>10 mg/mL) D->E Clear Solution D->E F NO: Insoluble or Partially Soluble (<10 mg/mL) D->F Cloudy / Precipitate D->F G Proceed to Quantitative Analysis (Protocol 3.4.2) E->G H Consider Gentle Heating (37°C) Does it dissolve? F->H J Rank Solvents Qualitatively: Soluble > Sparingly Soluble > Insoluble G->J H->G Yes I Consider Solvent Blends or Alternative Solvents H->I No I->J

Caption: Workflow for systematic solvent screening.

Step-by-Step Methodology

This protocol is adapted from standard laboratory procedures for solubility determination.[15][16]

  • Preparation: Label a series of vials, one for each solvent to be tested.

  • Weighing: Accurately weigh approximately 10.0 mg of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one into each vial.

  • Solvent Addition: Add 1.0 mL of the first test solvent to the corresponding vial. This creates a target concentration of 10 mg/mL.

  • Agitation at Room Temperature: Cap the vial and vortex vigorously for 2 minutes.[16] If the solid is not fully dissolved, place the vial in a sonicator bath for 5 minutes. If solid remains, place it on a magnetic stirrer for at least 30 minutes.

  • Observation: Visually inspect the vial against a dark background. A completely dissolved sample will be a clear solution with no visible particles.

  • Classification:

    • Soluble: If the compound dissolves completely (>10 mg/mL).

    • Partially Soluble/Slightly Soluble: If some, but not all, of the solid dissolves.

    • Insoluble: If no significant amount of solid dissolves (<10 mg/mL).

  • Heating: For samples that are not soluble at room temperature, warm the vial in a water bath to 37°C for up to 60 minutes and observe any changes.[16] Note if solubility is temperature-dependent.

  • Repeat: Repeat steps 3-7 for each solvent listed in Table 1.

This method determines the saturation point of the solute.[3][17]

  • Prepare a Saturated Solution: In a vial, add an excess amount of the compound (e.g., 50 mg) to a known volume of the solvent (e.g., 2.0 mL).

  • Equilibration: Cap the vial and stir the slurry at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the solution to stand undisturbed for the excess solid to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a pipette fitted with a filter tip to avoid transferring any solid particles.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dried solid is achieved.

  • Calculation: Weigh the vial containing the dried solute. The solubility can be calculated as follows:

    • Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant taken

Data Presentation and Interpretation

Reference Data: Properties of Common Laboratory Solvents

The following table provides essential data for a range of candidate solvents, ordered by increasing polarity index. This information is crucial for making an initial selection and for understanding experimental outcomes.

SolventPolarity Index (P')[4]TypeBoiling Point (°C)Key Hazards
n-Hexane0.1Non-Polar69Highly Flammable, Neurotoxin[9]
Toluene2.4Non-Polar111Flammable, Reproductive Toxicant[13]
Diethyl Ether2.8Non-Polar35Highly Flammable, Peroxide Former[13]
Dichloromethane (DCM)3.1Polar Aprotic40Suspected Carcinogen[10][13]
Tetrahydrofuran (THF)4.0Polar Aprotic66Flammable, Peroxide Former
Ethyl Acetate4.4Polar Aprotic77Flammable, Irritant
Acetone5.1Polar Aprotic56Highly Flammable, Irritant[9]
Methanol5.1Polar Protic65Flammable, Toxic (Oral, Inhalation)[9]
Acetonitrile5.8Polar Aprotic82Flammable, Toxic
Dimethylformamide (DMF)6.4Polar Aprotic153Reproductive Toxicant, Irritant
Dimethyl Sulfoxide (DMSO)7.2Polar Aprotic189Readily Absorbed Through Skin
Water10.2Polar Protic100Non-hazardous

Data compiled from multiple sources.[4][18][19][20]

Interpreting Results for 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one

Based on the compound's structure, the following outcomes are anticipated:

  • Low Solubility in Extremes: Expect poor solubility in highly non-polar solvents like hexane (which cannot interact with the polar lactam) and in highly polar protic solvents like water (where the hydrophobic tolyl group dominates).

  • Good Solubility in Intermediate Polarity Solvents: Solvents like Dichloromethane, Ethyl Acetate, Acetone, and THF are likely to be effective. Their polar aprotic nature can solvate the polar pyrazolidinone ring without being repelled by the non-polar aromatic group.

  • Potential for Protic Solvents: Alcohols like methanol or ethanol may also be good solvents, as they can hydrogen bond with the lactam group while their alkyl chains provide some non-polar character.

  • Highly Polar Aprotics: Solvents like DMF and DMSO are strong candidates and are often used for compounds that are difficult to dissolve, but their high boiling points can make them difficult to remove.

The choice of the "best" solvent is application-dependent. For chromatography, a solvent that provides good solubility but allows for strong binding to the stationary phase is needed. For a reaction, the solvent must dissolve reactants without interfering with the reaction. For crystallization, a solvent pair is often ideal, where the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent").[1]

References

  • Determination of Solubility Class. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Solvents and Polarity. (n.d.). Retrieved from University of Rochester, Department of Chemistry. [Link]

  • Gmehling, J., & Krafczyk, J. (2006). Solvent selection for pharmaceuticals. ResearchGate. [Link]

  • Byrne, F. P., et al. (2016). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

  • Key Considerations for Selecting Solvents in Drug Manufacturing. (2025). Purosolv. [Link]

  • Hansen Solubility Parameters: A Users Handbook Second Edition. (n.d.). HSPiP. [Link]

  • Hansen solubility parameter. (n.d.). Wikipedia. [Link]

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  • Solvents and Polarity. (n.d.). University of Rochester. [Link]

  • Solvent Polarity Index Table. (n.d.). Scribd. [Link]

  • Hansen Solubility Parameters. (n.d.). hansen-solubility.com. [Link]

  • Understanding the Role of Solvents in Pharmaceutical Manufacturing. (2023). Coastview Solvents. [Link]

  • Solvents for a Safer, Sustainable Lab. (n.d.). University of Southern California Environmental Health & Safety. [Link]

  • Hansen solubility parameters to predict drug & container interactions. (n.d.). West Pharmaceutical Services. [Link]

  • Solvent Data Table. (n.d.). Santa Clara Center for Occupational Safety and Health. [Link]

  • Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

  • Experiment 4: Solubility of a Salt. (n.d.). Laney College Chemistry Department. [Link]

  • Solubility Lab. (2021). Chemistry LibreTexts. [Link]

  • 4-Methyl-1-phenylpyrazolidin-3-one. (n.d.). PubChem. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Toxicology Program. [Link]

  • 4-METHYL-1-PHENYLPYRAZOLIDIN-3-ONE. (n.d.). gsrs.ncats.nih.gov. [Link]

  • Solvents: Basics & Hazards. (n.d.). SCAT Europe. [Link]

  • Solvents. (2024). University of St Andrews, Health and Safety Department. [Link]

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  • 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one. (n.d.). PubChem. [Link]

  • 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one. (n.d.). PubChem. [Link]

  • 4-Methyl-1-phenyl-3-pyrazolidone. (n.d.). Chem-Impex International. [Link]

  • Wang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

  • 1-(4-Methylphenyl)pyrazolidin-3-one. (n.d.). PubChem. [Link]

  • 5-(1H-indol-3-yl)pyrazolidin-3-ol. (n.d.). PubChem. [Link]

  • de la Torre, G., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • Mbous, Y. P., et al. (2017). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

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Application

Application Notes &amp; Protocols: A Guide to the Recrystallization of 1-Benzyl Substituted Pyrazolidinones

Abstract This comprehensive guide provides a detailed exploration of the principles and procedures for the purification of 1-benzyl substituted pyrazolidinones via recrystallization. Designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed exploration of the principles and procedures for the purification of 1-benzyl substituted pyrazolidinones via recrystallization. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple step-by-step instructions to elucidate the underlying chemical principles that govern successful crystallizations. It offers two robust protocols—single-solvent and multi-solvent systems—along with a troubleshooting guide to address common challenges. The objective is to empower scientists to develop and optimize purification strategies, ensuring high purity and yield of these valuable heterocyclic compounds.

Introduction: The Importance of Purity

1-Benzyl substituted pyrazolidinones represent a core scaffold in numerous pharmacologically active molecules. As with any active pharmaceutical ingredient (API), achieving high chemical purity is not merely a procedural formality; it is a critical determinant of a compound's safety, efficacy, and stability.[1][2] Impurities, which can include unreacted starting materials, intermediates, by-products, or degradation products, can significantly alter the pharmacological and toxicological profile of the final compound.[3][4]

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[5][6] The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound forms pure crystals, leaving the impurities behind in the solution (mother liquor).[7][8] This guide provides the theoretical grounding and practical protocols necessary to successfully apply this technique to the 1-benzyl substituted pyrazolidinone class.

The Science of Recrystallization: A Mechanistic Overview

A successful recrystallization hinges on the principle that the solubility of most solids increases with temperature.[9] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.

The process can be broken down into several key stages:

  • Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[10]

  • Filtration (Optional): If insoluble impurities are present, a hot gravity filtration is performed to remove them.[8]

  • Nucleation & Crystal Growth: The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, and the solution becomes supersaturated.[5] This state is thermodynamically unstable, prompting the compound to precipitate out of the solution. Slow cooling is paramount as it encourages the ordered, molecule-by-molecule deposition onto a growing crystal lattice, a process that is highly selective for the correct molecular structure and tends to exclude mismatched impurity molecules.[9]

  • Isolation: Once crystallization is complete, the pure crystals are separated from the cold mother liquor (which retains the soluble impurities) by vacuum filtration.

  • Washing & Drying: The isolated crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove all residual solvent.[11]

Critical Parameter: Solvent Selection

The choice of solvent is the most critical factor in a recrystallization procedure.[9][10] An ideal solvent should exhibit the following properties:

  • Differential Solubility: The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8]

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying stage.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

For 1-benzyl substituted pyrazolidinones, which contain both a non-polar benzyl group and a polar pyrazolidinone core, a range of solvents with intermediate polarity or solvent mixtures are often effective.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes & Potential Use
Ethanol 7824.5A good starting point. Often dissolves pyrazolidinones well when hot. Can be paired with water.[12]
Isopropanol 8219.9Similar to ethanol, slightly less polar. Good for single-solvent recrystallization.
Ethyl Acetate 776.0A moderately polar solvent; can be effective. Often used in solvent pairs with hexanes.[12]
Toluene 1112.4A non-polar aromatic solvent. May be suitable for less polar pyrazolidinone analogs.[12]
Acetone 5621.0A polar aprotic solvent. Its high volatility can sometimes cause premature crystallization.[12]
Water 10080.1Generally a poor solvent for these compounds alone but is an excellent anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[10][12]
Hexanes/Heptane ~69 / ~98~1.9Non-polar solvents. Almost never used alone but are excellent anti-solvents when paired with more polar solvents like ethyl acetate or THF.[12]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that meets the differential solubility criteria.

Workflow: Single-Solvent Recrystallization

G cluster_prep Preparation cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Drying A Place impure solid in Erlenmeyer flask B Add boiling chips & minimal hot solvent A->B C Heat mixture to boiling B->C D Add hot solvent dropwise until solid just dissolves C->D E Hot gravity filter (if insoluble impurities exist) D->E Insoluble impurities present F Allow solution to cool slowly to room temp D->F No insoluble impurities E->F G Cool further in an ice bath F->G H Collect crystals by vacuum filtration G->H I Wash crystals with small amount of cold solvent H->I J Dry crystals under vacuum I->J K Analyze for purity (e.g., melting point) J->K

Caption: Workflow for single-solvent recrystallization.

Procedure:

  • Dissolve the Impure Compound: Place the crude 1-benzyl substituted pyrazolidinone into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume). Add a magnetic stir bar or boiling chips.[8]

  • In a separate beaker, heat the chosen solvent to its boiling point. Add a small portion of the hot solvent to the flask containing the solid to create a slurry.[8]

  • Heat the flask containing the slurry on a hot plate. While stirring/swirling, add more hot solvent dropwise until the solid completely dissolves. Expert Tip: Add only enough solvent to dissolve the compound completely at the boiling point. Adding excess solvent is a common mistake that will significantly reduce the yield.[13]

  • Decolorize the Solution (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Remove Insoluble Impurities (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed flask to prevent premature crystallization in the funnel.[8]

  • Crystallize the Compound: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[10] Slow cooling is essential for the formation of large, pure crystals.[9]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Induce Crystallization (If Necessary): If no crystals form, try scratching the inner wall of the flask at the solution's surface with a glass rod.[14] Alternatively, add a tiny "seed crystal" of the pure compound.[14]

  • Collect and Wash the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Break the vacuum and add a small volume of ice-cold recrystallization solvent to wash the crystals, removing any adhering impurities. Reapply the vacuum to pull the wash solvent through.[10]

  • Dry the Crystals: Transfer the purified crystals to a watch glass and allow them to air-dry, or for more efficient drying, place them in a vacuum oven.

  • Assess Purity: Determine the melting point of the recrystallized product. A pure compound will have a sharp melting point range that is elevated compared to the crude material.[13]

Protocol 2: Multi-Solvent Recrystallization (Solvent/Anti-Solvent)

This method is used when no single solvent is ideal. It employs two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "co-solvent").[10]

Decision Tree: Choosing a Recrystallization Method

G A Start: Select a primary solvent where solute is soluble. B Test solubility of compound in hot primary solvent. A->B C Is the compound soluble? B->C Yes G Choose a different primary solvent. B->G No D Test solubility in cold primary solvent. C->D E Is the compound insoluble or poorly soluble? D->E Yes H Use Multi-Solvent Method D->H No (compound stays dissolved) F Use Single-Solvent Method E->F Yes E->H No (compound precipitates too easily)

Caption: Decision tree for selecting a recrystallization method.

Procedure:

  • Dissolve the Compound: Dissolve the impure solid in the minimum amount of the hot "good" solvent (e.g., ethanol, ethyl acetate) in an Erlenmeyer flask.

  • Add the Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water, hexanes) dropwise with constant swirling.[10]

  • Continue adding the anti-solvent until the solution becomes faintly cloudy or turbid. This indicates the point of saturation has been reached.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallize, Collect, and Dry: Follow steps 6 through 11 from the Single-Solvent Recrystallization protocol. The wash solvent should be a mixture of the solvent/anti-solvent in a ratio that does not readily dissolve the crystals.[10]

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used. - The solution is not sufficiently supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.[7] - Scratch the inside of the flask with a glass rod.[14] - Add a seed crystal of the pure compound.[14] - Cool the solution in a colder bath (e.g., dry ice/acetone).[14]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too rapidly. - The concentration of the solute is too high.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. - Try a lower-boiling point solvent or a different solvent system.[12]
Low Recovery/Yield - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals were washed with solvent that was not cold enough. - The compound has significant solubility in the cold solvent.- Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals.[8] - Ensure filtration apparatus is pre-heated. - Use ice-cold solvent for washing.
Colored Crystals - Colored impurities were not fully removed.- Re-dissolve the crystals and treat the solution with activated charcoal before filtering hot and recrystallizing.

References

  • University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]

  • UCT Science. SOP: CRYSTALLIZATION. [Link]

  • Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]

  • Guide for crystalliz
  • Recrystalliz
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • LabXchange. Lab Procedure: Recrystallization. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]

  • recrystalliz
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • Arien, A., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics. [Link]

  • McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics. [Link]

  • Siddiqui, M. R., et al. (2010). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Slideshare. Crystallization for Purification.pptx. [Link]

  • Sanghvi, R., et al. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • ResearchGate. Crystallization Processes in Pharmaceutical Technology and Drug Delivery Design. [Link]

  • MDPI. Special Issue : Crystallization and Purification. [Link]

  • ResearchGate. (PDF) Pharmaceutical Impurities: An Overview. [Link]

  • Li, Y., et al. (2013). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech. [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech. [Link]

  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Svärd, M., & Rasmuson, Å. (2014). (Solid + liquid) solubility of organic compounds in organic solvents : correlation and extrapolation. Semantic Scholar. [Link]

  • ResearchGate. (2014, July 24). How can I seperate pyrrolidine?. [Link]

  • Fakhree, M. A. A., et al. (2010). Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K. Journal of Research in Pharmaceutical Sciences. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one

Prepared by the Office of Senior Application Scientists Welcome to the technical support guide for the synthesis of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one. This document provides in-depth troubleshooting advice, ans...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and improving yields.

General Synthesis Strategy

The most reliable and common approach to synthesizing 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one is a two-step process. This strategy first involves the formation of the core pyrazolidin-3-one heterocycle, followed by a selective N-alkylation to introduce the 4-methylbenzyl group.

Workflow: Two-Step Synthesis

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Alkylation Start Ethyl Acrylate + Hydrazine Hydrate Reaction1 Reaction in Ethanol (Reflux) Start->Reaction1 Intermediate Pyrazolidin-3-one Reaction1->Intermediate Reaction2 Reaction in DMF (Room Temp. to Mild Heat) Intermediate->Reaction2 Purified Intermediate Reagent2 4-Methylbenzyl Chloride + Base (e.g., K2CO3) Reagent2->Reaction2 FinalProduct 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one Reaction2->FinalProduct

Caption: General two-step workflow for the synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions based on established chemical principles.

Question 1: My yield for the initial cyclization to form pyrazolidin-3-one is very low. What are the likely causes and how can I fix it?

Potential Causes:

  • Incomplete Reaction: The reaction between ethyl acrylate and hydrazine is a nucleophilic addition followed by intramolecular cyclization. Insufficient reaction time or temperature can lead to incomplete conversion.

  • Side Reactions: The use of excess acrylate or insufficiently reactive hydrazine can lead to the formation of Michael addition side products without subsequent cyclization.

  • Hydrazine Quality: Hydrazine hydrate is hygroscopic and can degrade. Using low-purity or wet hydrazine hydrate will significantly reduce the yield.

Solutions & Scientific Rationale:

  • Optimize Reaction Conditions: The most straightforward route to 3-pyrazolidinones involves heating α,β-unsaturated esters with excess hydrazine hydrate.[1]

    • Action: Ensure the reaction is refluxed for an adequate amount of time (typically 4-12 hours) in a suitable solvent like ethanol. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acrylate spot disappears.

    • Rationale: Refluxing provides the necessary activation energy for both the initial Michael addition and the subsequent intramolecular amidation/cyclization to form the stable five-membered ring.

  • Control Stoichiometry:

    • Action: Use a molar excess of hydrazine hydrate (e.g., 1.5 to 2 equivalents). This ensures the complete consumption of the acrylate.

    • Rationale: Using an excess of the more volatile and easily removed reagent (hydrazine) drives the reaction to completion according to Le Châtelier's principle and minimizes the formation of difficult-to-remove dimeric or polymeric side products from the acrylate.

  • Verify Reagent Quality:

    • Action: Use a fresh, unopened bottle of hydrazine hydrate or verify the concentration of your existing stock.

    • Rationale: Water content in the hydrazine hydrate can interfere with the reaction kinetics and potentially promote hydrolysis of the ester, reducing the efficiency of the cyclization.

Question 2: I'm struggling with the N-alkylation step. I'm either getting no product, a mixture of products, or very low conversion.

Potential Causes:

  • Incorrect Base/Solvent System: The choice of base and solvent is critical for the deprotonation of the pyrazolidinone nitrogen and the subsequent S\textsubscript{N}2 reaction. An inappropriate system can lead to no reaction or side reactions.

  • Regioselectivity Issues: Pyrazolidin-3-one has two nitrogen atoms (N1 and N2). While N1 is generally more nucleophilic for alkylation, conditions can sometimes lead to mixtures or alkylation at the amidic N2 position.[1]

  • Competing O-Alkylation: The enolate form of the pyrazolidin-3-one can lead to O-alkylation, forming an undesired ether side product.

  • Poor Leaving Group: The halide on the 4-methylbenzyl electrophile must be a good leaving group (Cl, Br, I).

Solutions & Scientific Rationale:

  • Select an Optimal Base and Solvent:

    • Action: Perform the S\textsubscript{N}2-type alkylation using a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile.[1] For higher reactivity, a stronger base like sodium hydride (NaH) can be used, but with greater caution.

    • Rationale: Polar aprotic solvents (DMF, acetonitrile) are ideal for S\textsubscript{N}2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus increasing its reactivity. K₂CO₃ is a solid base that is effective and easy to handle, minimizing side reactions compared to stronger, more soluble bases.

  • Control Regioselectivity:

    • Action: Alkylation of the unsubstituted pyrazolidin-3-one ring typically occurs preferentially at the more basic and less sterically hindered N1 position. To ensure this, run the reaction at room temperature or with gentle heating (40-50 °C).

    • Rationale: Once N1 is alkylated, the amidic nitrogen (N2) becomes significantly less nucleophilic, making dialkylation less favorable under mild conditions.[1] Running the reaction at lower temperatures favors the kinetically preferred N1 product.

Troubleshooting Flowchart: Low Yield in N-Alkylation

Troubleshooting_Alkylation cluster_yes Incomplete Reaction cluster_no Side Product Formation Start Low Yield in N-Alkylation Step Check_Reagents Are starting materials (SM) still present (TLC/LCMS)? Start->Check_Reagents Yes_SM Yes Check_Reagents->Yes_SM Yes No_SM No Check_Reagents->No_SM No Cause_Base Cause: Base too weak or insufficient amount? Yes_SM->Cause_Base Cause_Temp Cause: Temp too low or Time too short? Yes_SM->Cause_Temp Check_Products Are there multiple new spots (TLC/LCMS)? No_SM->Check_Products Solution_Base Solution: Switch to stronger base (NaH) or use more K2CO3. Cause_Base->Solution_Base Solution_Temp Solution: Increase temperature to 50-60°C and monitor by TLC. Cause_Temp->Solution_Temp Yes_Multi Yes Check_Products->Yes_Multi Yes No_Multi No (Decomposition) Check_Products->No_Multi No Cause_Dialkylation Cause: Dialkylation at N1 & N2 or O-Alkylation? Yes_Multi->Cause_Dialkylation Solution_Dialkylation Solution: Use 1.0 eq. of alkylating agent. Run at lower temperature. Cause_Dialkylation->Solution_Dialkylation

Sources

Optimization

Technical Support Center: Troubleshooting Oxidation in Pyrazolidin-3-one Derivatives

Welcome to the Technical Support Center for pyrazolidin-3-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges, wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazolidin-3-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges, with a specific focus on oxidation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.

Section 1: Troubleshooting Guide

Issue 1: Rapid Degradation of Pyrazolidin-3-one Derivative in Solution

Question: I'm observing a rapid loss of my pyrazolidin-3-one derivative's potency in solution, even under what I consider to be standard laboratory conditions. What are the likely causes and how can I troubleshoot this?

Answer:

Rapid degradation in solution is a frequent challenge with pyrazolidin-3-one cores and is typically multifactorial. The primary culprits are oxidation, hydrolysis, and photodegradation, with their rates significantly influenced by pH, solvent choice, and exposure to atmospheric oxygen and light.[1]

Underlying Causality: The pyrazolidin-3-one ring system contains nitrogen and carbonyl functionalities that can be susceptible to oxidative attack. The presence of certain substituents can further increase this susceptibility. Oxidation is often a radical-mediated chain reaction, meaning even trace amounts of initiators can lead to significant product loss over time.[2]

Here is a systematic approach to diagnose and mitigate the degradation:

A Start: Degradation Observed B Characterize Degradation Products (LC-MS) A->B C Is Mass Gain Observed? (+16, +32 Da) B->C D Primary Issue is Likely Oxidation C->D Yes E Primary Issue is Likely Hydrolysis/Other C->E No F Implement Oxidation Mitigation Strategies D->F G Control pH, Solvent, and Temperature E->G H Re-evaluate Stability F->H G->H I Problem Resolved H->I

Caption: A logical workflow for troubleshooting pyrazolidin-3-one stability.

  • Characterize Degradants: The first and most critical step is to identify the degradation products. Use a stability-indicating method, such as LC-MS, to analyze a freshly prepared solution and a degraded sample. An increase in mass corresponding to the addition of one or more oxygen atoms (e.g., +16 Da for a hydroxyl or N-oxide, +32 Da for a peroxide) is a strong indicator of oxidation.

  • Forced Degradation Studies: To confirm the hypothesis, perform forced degradation studies.[3][4] This involves intentionally exposing your compound to harsh conditions to accelerate degradation and identify the pathways. This will not only confirm the oxidative liability but also help in developing a robust analytical method capable of separating the parent compound from all potential degradants.

    Experimental Protocol: Forced Oxidation Study

    • Objective: To determine the oxidative susceptibility of the pyrazolidin-3-one derivative.

    • Materials:

      • Pyrazolidin-3-one derivative stock solution (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile or methanol).

      • 3% Hydrogen Peroxide (H₂O₂) solution.

      • HPLC or UPLC system with a PDA/UV and a mass spectrometer (MS) detector.

      • Control sample (stock solution diluted with solvent).

    • Procedure:

      • Prepare a sample by mixing your stock solution with the H₂O₂ solution. A common starting point is a 1:1 ratio.

      • Incubate the sample at room temperature, protected from light.

      • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

      • Analyze the aliquots immediately by LC-MS alongside the control sample.

      • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks. Analyze the mass spectra of the new peaks to identify potential oxidation products. A degradation of 5-20% is generally considered sufficient for method validation purposes.[5][6]

Issue 2: My solid-state pyrazolidin-3-one derivative shows discoloration and impurity formation over time.

Question: My pyrazolidin-3-one derivative, which is a solid, is turning yellow/brown upon storage and subsequent analysis shows new impurities. What's causing this and how can I prevent it?

Answer:

Solid-state instability, while often slower than in-solution degradation, is a significant concern. The observed discoloration is a classic sign of oxidative degradation. The primary drivers for solid-state oxidation are exposure to atmospheric oxygen, light, and elevated temperatures. The presence of reactive impurities, even at trace levels, can also catalyze the degradation process.[2]

Underlying Causality: Autoxidation, a reaction involving atmospheric oxygen, can occur in the solid state.[2] This process can be initiated by light (photoxidation) or heat (thermo-oxidation) and often involves radical chain mechanisms. The crystal lattice structure of your compound can influence its stability, as can the presence of hygroscopic moisture, which may create localized solution-like environments.

  • Inert Atmosphere Packaging:

    • Action: Store the solid compound under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by blanketing the material with the inert gas before sealing the container.

    • Rationale: By displacing oxygen, you remove a key reactant in the oxidation process, significantly slowing down the degradation rate.

  • Light Protection:

    • Action: Store the material in amber vials or containers that block UV and visible light.

    • Rationale: Light can provide the activation energy needed to initiate radical chain reactions. Protecting the compound from light is a simple and effective way to prevent photodegradation.

  • Temperature Control:

    • Action: Store the compound at reduced temperatures (e.g., 2-8 °C or -20 °C). The appropriate temperature depends on the compound's intrinsic stability.

    • Rationale: Chemical reaction rates, including degradation, are generally temperature-dependent. Lowering the storage temperature reduces the kinetic energy of the molecules, thereby slowing the rate of degradation.

  • Purity Assessment:

    • Action: Ensure the highest possible purity of your material. Pay close attention to residual solvents or catalysts from the synthesis, as these can be sources of reactive oxygen species (ROS) or metal ions that catalyze oxidation.

    • Rationale: Impurities can act as initiators for degradation. For example, residual peroxides from solvents like THF or ether can initiate radical-mediated oxidation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best classes of antioxidants to use for stabilizing pyrazolidin-3-one derivatives in solution?

A1: The choice of antioxidant depends on the solvent system (aqueous vs. organic) and the specific nature of your derivative. Antioxidants work by being more readily oxidized than your compound of interest, thereby sacrificing themselves to protect the active pharmaceutical ingredient (API).[7]

  • For Aqueous Solutions: Water-soluble antioxidants are preferred.

    • Examples: Ascorbic acid (Vitamin C)[8][9], sodium metabisulfite[][11], and sodium sulfite[]. These are potent reducing agents.

  • For Organic/Lipid-Based Solutions: Oil-soluble antioxidants are more effective.

    • Examples: Butylated hydroxytoluene (BHT)[][11], butylated hydroxyanisole (BHA)[][11], and tocopherol (Vitamin E)[8][]. These are typically radical scavengers.

Antioxidant ClassExampleSolubilityTypical ConcentrationMechanism of Action
Water-Soluble Ascorbic AcidHigh in Water0.01% - 0.1%Reducing Agent
Sodium MetabisulfiteHigh in Water0.01% - 0.1%Oxygen Scavenger
Oil-Soluble Butylated Hydroxytoluene (BHT)High in Lipids/Oils0.01% - 0.1%Radical Scavenger
Butylated Hydroxyanisole (BHA)High in Lipids/Oils0.01% - 0.1%Radical Scavenger

It is crucial to perform compatibility studies , as the antioxidant should not react with your compound or other excipients in the formulation.[8]

Q2: How does pH affect the oxidative stability of my pyrazolidin-3-one derivative?

A2: pH is a critical parameter. The stability of pyrazolidin-3-one derivatives can be highly pH-dependent. Generally, extreme pH values (highly acidic or highly alkaline) can catalyze both hydrolysis and oxidation. The optimal pH for stability is compound-specific and must be determined experimentally.

Experimental Protocol: pH Stability Profile

  • Prepare a series of buffered solutions across a relevant pH range (e.g., pH 3 to pH 9).

  • Dissolve your compound in each buffer at a fixed concentration.

  • Store the solutions at a controlled, often elevated, temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • Analyze the samples by a stability-indicating HPLC method at various time points.

  • Plot the percentage of remaining parent compound against pH at each time point to identify the pH of maximum stability.

cluster_0 Experimental Workflow A Prepare Buffered Solutions (pH 3-9) B Dissolve Compound A->B C Incubate at Accelerated Temperature B->C D Analyze Samples by HPLC at Time Points C->D E Plot % Remaining vs. pH D->E F Determine Optimal pH for Stability E->F

Caption: Workflow for determining the optimal pH for compound stability.

Q3: Can the synthesis or purification method impact the final stability of the pyrazolidin-3-one derivative?

A3: Absolutely. The synthetic route and purification process are foundational to the stability of the final compound.

  • Reagents and Catalysts: Certain reagents used in synthesis, particularly oxidizing agents or residual metal catalysts (e.g., Palladium, Copper), can promote degradation if not completely removed. For instance, some synthetic routes for pyrazole derivatives involve oxidation steps.[12][13]

  • Purification Method: The method used for purification can introduce impurities or cause degradation. For example, purification by column chromatography on silica gel, which can be slightly acidic, may degrade acid-labile compounds. Distillation at high temperatures can cause thermal degradation.[14] It is essential to choose a purification method that is appropriate for the compound's stability profile.

  • Solvent Impurities: Solvents used in the final crystallization or isolation step can contain impurities like peroxides (common in ethers like THF and dioxane) which can co-crystallize with your product and act as a source of oxidative stress during storage. Using high-purity, peroxide-free solvents is recommended.

Q4: What analytical techniques are best for monitoring the oxidation of pyrazolidin-3-one derivatives?

A4: A combination of chromatographic and spectroscopic techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC) with UV/PDA and Mass Spectrometry (MS) Detection (LC-MS): This is the gold standard. HPLC separates the parent compound from its degradation products. The UV/Photodiode Array (PDA) detector quantifies the components, while the MS detector provides mass information, which is invaluable for identifying unknown degradation products, especially oxidative adducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of isolated degradation products, providing definitive proof of the site of oxidation.

  • Antioxidant Activity Assays: While not for direct monitoring of your compound, assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (Oxygen Radical Absorbance Capacity) tests can be used to evaluate the effectiveness of different antioxidants in your formulation.[15]

References

  • da Silva, J. et al. (2012). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Knowledge of Pharma. ANTIOXIDANTS: In Pharmaceutical Formulation. Available from: [Link]

  • Protheragen. Antioxidant Excipients. Available from: [Link]

  • CD Formulation. Antioxidants. Available from: [Link]

  • MedCrave online. Forced degradation studies. (2016). Available from: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. (2016). Available from: [Link]

  • Powers, D. C., & Uyeda, H. S. (2017). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Journal of the American Chemical Society. Available from: [Link]

  • Innovare Academic Sciences. Development of forced degradation and stability indicating studies of drugs—A review. (2014). Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Research Module 55 - Multistep synthesis of an Acyl Pyrazolidinone. (2019). Available from: [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available from: [Link]

  • Martini, S. et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Available from: [Link]

  • Scientific Reports. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. (2022). Available from: [Link]

  • Pask, K. et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Molecules. Available from: [Link]

  • Selected Methods of Analysis. Available from: [Link]

  • TSI Journals. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLIDIN-3-ONES DERIVATIVES. (2008). Available from: [Link]

  • ARKIVOC. Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones. (2015). Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. (2018). Available from: [Link]

  • Google Patents. WO2021033166A1 - Process for synthesis of pyrazolidinone compounds.
  • ResearchGate. Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones. (2015). Available from: [Link]

  • UCL Discovery. Understanding mechanisms of pyridine oxidation with ozone addition via reactive force field molecular dynamics simulations. (2022). Available from: [Link]

  • National Institutes of Health. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Available from: [Link]

  • The PCCA Blog. Factors That Affect the Stability of Compounded Medications. (2022). Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • National Institutes of Health. Analytical Methods Used in Determining Antioxidant Activity: A Review. Available from: [Link]

Sources

Troubleshooting

Technical Support Guide: Optimizing the Solubility of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one in DMSO

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one. O...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies required to achieve complete and reproducible solubilization in Dimethyl Sulfoxide (DMSO), a critical step for ensuring the accuracy and reliability of your experimental results.

Section 1: Foundational Knowledge - Understanding the Components

A successful experiment begins with a thorough understanding of your materials. This section addresses the fundamental properties of the compound and the solvent, which are crucial for diagnosing and resolving solubility issues.

Q1: What are the key chemical properties of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one?

1-[(4-Methylphenyl)methyl]pyrazolidin-3-one is a pyrazolidinone derivative.[1] Understanding its basic physicochemical properties is the first step in designing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O[1][2][3][4]
Molecular Weight 176.22 g/mol [2][3]
Appearance White to light yellow crystalline powder[1]
Storage (Solid) 2 - 8 °C, protected from light[1][5]

As a crystalline organic molecule, its dissolution involves overcoming the lattice energy of the solid. The efficiency of this process is highly dependent on the choice and quality of the solvent.

Q2: Why is Dimethyl Sulfoxide (DMSO) the recommended solvent?

DMSO is a powerful and highly polar aprotic solvent, making it exceptionally versatile in research settings.[6][7] Its ability to dissolve a wide range of both polar and nonpolar compounds is a primary reason for its widespread use.[7][8] For compounds like 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one, which may have limited aqueous solubility, DMSO serves as an essential vehicle for preparing concentrated stock solutions for biological assays.[9][10]

Q3: The protocol simply says "use DMSO." Why is the specific grade and handling of DMSO so critical for success?

This is one of the most overlooked aspects of experimental setup and a primary cause of solubility failures. The single most important property of DMSO to understand is its hygroscopicity —it readily absorbs moisture from the atmosphere.[5][11][12]

Causality: The absorption of even small amounts of water significantly alters the solvent properties of DMSO. This increased water content can dramatically decrease the solubility of lipophilic organic compounds.[5][11][13][14] The DMSO-water mixture becomes more structured, making it energetically more difficult for the compound to dissolve.[5][11] This can lead to incomplete dissolution, precipitation from a previously clear solution, and ultimately, inaccurate compound concentrations in your assays.[5]

Therefore, selecting the correct grade of DMSO and handling it properly is non-negotiable for reproducible results.

GradeKey Characteristics & Best Use CaseWater Content (Typical)
Anhydrous/Dry Specifically treated to have minimal water content. Essential for moisture-sensitive reactions and for achieving maximum solubility of difficult compounds.≤0.005% - 0.02%
Molecular Biology Grade High purity (>99.9%), tested to be free of DNases, RNases, and proteases. Excellent for cell culture and molecular applications.[15][16]< 0.1%[16]
ACS/USP/Pharma Grade Meets or exceeds standards set by the American Chemical Society or US Pharmacopeia. High purity (≥99.9%) suitable for most research and pharmaceutical applications.[15][17][18]≤ 0.1%[17]
Analytical Reagent (AR) High purity, suitable for general analytical work.[15]Variable, check CoA

Expert Recommendation: For preparing high-concentration stock solutions of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one, always use Anhydrous or Molecular Biology Grade DMSO (≥99.9% purity, <0.1% water) from a freshly opened bottle or a properly stored bottle sealed under inert gas.[5][17]

Section 2: Standard Protocol for Preparing a Stock Solution

This protocol outlines the standard, validated procedure for solubilizing 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one in DMSO.

Materials:

  • 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one powder

  • High-purity, anhydrous DMSO (e.g., Molecular Biology Grade, ≥99.9%)[16][18]

  • Sterile, conical tube or vial

  • Calibrated balance and vortex mixer

Step-by-Step Methodology:

  • Equilibrate Compound: Before opening, allow the vial of the solid compound to equilibrate to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder.

  • Weigh Compound: Carefully weigh the desired mass of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one and transfer it into a sterile vial.

  • Add DMSO: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the target concentration.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a bright light source. If the solution is perfectly clear with no visible particulates, the compound is dissolved.

  • Proceed to Troubleshooting (If Necessary): If you observe suspended particles, cloudiness, or undissolved material at the bottom of the vial, do not assume it will dissolve over time. Proceed immediately to the Troubleshooting Guide in Section 3.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a logical, step-by-step guide to resolving the most common solubility issues.

Q4: My compound won't fully dissolve after vortexing. What is the next step?

When mechanical agitation alone is insufficient, a combination of gentle heat and sonication should be employed. This indicates that additional energy is required to overcome the compound's crystal lattice energy.

Troubleshooting Workflow:

G cluster_0 cluster_1 cluster_2 cluster_3 A Initial Dissolution Fails (Particulates Remain After Vortexing) B Step 1: Apply Gentle Heat (37°C Water Bath, 5-10 min) A->B  Proceed to heating C Step 2: Use Sonication (Ultrasonic Bath, 10-15 min) B->C  Vortex, then sonicate D Solution is Clear (SUCCESS) C->D  Visually Inspect E Problem Persists C->E  Visually Inspect F Re-evaluate Experiment 1. Check DMSO Quality (Is it wet?) 2. Lower Target Concentration E->F  Root Cause Analysis

Caption: Troubleshooting workflow for solubility issues.

Protocol 1: Gentle Warming

  • Action: Place the tightly capped vial in a 37°C water bath for 5-10 minutes.[5][19]

  • Rationale: Increasing the temperature provides thermal energy that enhances the dissolution process for most endothermic substances.[20] 37°C is generally mild enough to not risk thermal degradation of the compound.[21][22]

  • Follow-up: After warming, remove the vial, vortex vigorously for another minute, and inspect.

Protocol 2: Sonication

  • Action: If warming is insufficient, place the vial in an ultrasonic bath for 10-15 minutes.[5] Ensure the water level in the bath is high enough to cover the solvent level in the vial.

  • Rationale: Ultrasonication uses high-frequency sound waves to create microscopic cavitation bubbles. The collapse of these bubbles generates localized energy, which is highly effective at breaking apart solid aggregates and facilitating dissolution.[13][23][24] This method can often solubilize compounds that are resistant to other techniques.[13][19]

  • Follow-up: After sonication, vortex again and perform a final visual inspection.

Q5: My stock solution was perfectly clear, but now it has crystals/precipitate. What happened and how can I fix it?

This is a classic symptom of two common issues: moisture absorption and the effects of freeze-thaw cycles .

  • Mechanism of Failure: Over time, especially with repeated opening of the vial, your DMSO stock has likely absorbed atmospheric water.[5] This reduces the solvent's capacity, causing the compound to precipitate out of the solution.[5][11] Freeze-thaw cycles exacerbate this problem, as the process of freezing and melting can provide the kinetic energy needed to initiate crystallization, a more stable and less soluble state.[11][14]

  • Solution: In many cases, these precipitated stocks can be rescued.

    • Bring the vial to room temperature.

    • Vortex vigorously.

    • Apply the sonication protocol described above (Protocol 2).[13] Sonication is often powerful enough to redissolve precipitated compounds.[13][14]

    • If the solution becomes clear, immediately aliquot it into single-use vials to prevent this issue from recurring.

Q6: I've tried heating and sonication, but my compound still won't dissolve. What are my options?

If these robust methods fail, you are likely facing a fundamental limit.

  • Re-verify DMSO Quality: The most probable culprit is compromised DMSO. The absorbed water has lowered the solubility ceiling below your target concentration.[5][14] Attempt the dissolution again using a fresh, unopened bottle of high-purity, anhydrous DMSO.

  • You Have Reached the Solubility Limit: It is possible that your target concentration exceeds the intrinsic solubility of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one in DMSO. At this point, you must prepare a new, lower-concentration stock solution. It is always better to work with a lower, fully dissolved concentration than a higher, partially suspended one.

Section 4: Frequently Asked Questions (FAQs)
Q7: How should I properly store my solid compound and DMSO stock solutions?

Proper storage is essential for maintaining compound integrity and solubility.

MaterialShort-Term StorageLong-Term StorageKey Precautions
Solid Compound 2-8°C2-8°CKeep tightly sealed and protected from light.[1][5]
DMSO Stock Solution -20°C (up to 1 month)[5][25]-80°C (up to 6 months)[5][25]Aliquot into single-use vials to avoid freeze-thaw cycles.[5][25]
Q8: Why are repeated freeze-thaw cycles so bad for my stock solution?

Each freeze-thaw cycle provides an opportunity for two negative events:

  • Moisture Introduction: Opening the vial exposes the cold DMSO to ambient air, causing condensation and water absorption.

  • Crystallization: The physical process of freezing can promote the nucleation and growth of crystals, which may not easily redissolve upon thawing.[11][14] The best practice is to aliquot your stock into volumes appropriate for a single experiment, thereby eliminating freeze-thaw cycles entirely. [5][25]

Q9: My compound is soluble in 100% DMSO, but it precipitates when I dilute it into my aqueous cell culture media. What should I do?

This is expected behavior for many organic compounds that are poorly soluble in water.[9] The DMSO acts as a vehicle to get the compound into the aqueous system, but once diluted, the compound may crash out.

Strategies to Minimize Precipitation:

  • Stepwise Dilution: Do not add the DMSO stock directly into the final large volume of media. Perform one or more intermediate dilutions in media to gradually lower the DMSO concentration.[25]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[25]

  • Vortex During Dilution: When adding the compound stock (or intermediate dilution) to the final media volume, vortex or pipette mix the solution immediately and vigorously to promote rapid dispersion.

Q10: What is the maximum concentration of DMSO my cells can tolerate?

This is cell-line dependent and must be empirically determined. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity.[25] However, some sensitive cell lines may show effects at concentrations as low as 0.1%. Always run a vehicle control experiment containing the same final concentration of DMSO as your treated samples to ensure that any observed effects are due to the compound and not the solvent.[25]

References
  • What are the grades of reagent grade Dimethyl Sulfoxide(DMSO)? - Knowledge. (n.d.). Vertex AI Search.
  • High Throughput Sonication: Evaluation for Compound Solubilization. (2005). Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.
  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. (n.d.).
  • How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. (n.d.). Noah Tech.
  • Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO). (n.d.). Lab Chemicals.
  • Impact of hygroscopic DMSO on Ro 41-0960 solubility. (n.d.). Benchchem.
  • Any suggestions for treating DMSO soluble compound in cell culture? (2013).
  • DIMETHYL SULFOXIDE (DMSO), Molecular Biology Grade Grade- 500 ml. (n.d.). Crystalgen.
  • 99.9%+ DMSO, USP/NF/ACS Pharma Grade. (n.d.). UFCBIO.
  • Samples in DMSO: What an end user needs to know. (2006).
  • Dimethyl sulfoxide. (n.d.). Wikipedia.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2009). Expert Opinion on Drug Discovery, 4(7), 677-688.
  • Can Verteporfin be dissolved in DMSO without Ultrasonic Homogenizer? (2021). Reddit.
  • Dissolving Plant Extract in 4% DMSO and Sonication? (2017).
  • Compound Handling Instructions. (n.d.). MedChemExpress.
  • What Ultrasonic Method Is Recommended for Dissolving Brequinar in DMSO? (n.d.).
  • 4 Factors Affecting Solubility of Drugs. (1970). Ascendia Pharma.
  • 4-METHYL-1-PHENYLPYRAZOLIDIN-3-ONE. (n.d.). GSRS.
  • 4-Methyl-1-phenylpyrazolidin-3-one. (n.d.). PubChem.
  • What does it mean to use DMSO as a dissolvant in biology experiemnts? (2018). Biology Stack Exchange.
  • 1-(4-Methylphenyl)pyrazolidin-3-one. (n.d.). PubChem.
  • DMSO Solubility Assessment for Fragment-Based Screening. (2021). Molecules, 26(11), 3293.
  • How can dimethyl sulfoxide enhance solubility in lab applic
  • Hygroscopic behaviour of DMSO - how bad is it? (2014). Chemistry Stack Exchange.
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. (2013).
  • 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one. (n.d.). PubChem.
  • How do I make a stock solution of a substance in DMSO? (2016).
  • 4-Methyl-1-phenyl-3-pyrazolidone. (n.d.). Chem-Impex.
  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. (2016). World Scientific News, 31, 100-110.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2014). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 19(6), 856-862.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.).
  • SUPPORTING INFORM
  • Microwave assisted one-pot access to pyrazolo quinolinone and tetrahydroisoxazolo quinolinone derivatives via T3P®-DMSO catalysed tandem oxidative–condensation reaction. (2020). RSC Advances, 10(15), 8963-8972.
  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline deriv
  • 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide. (n.d.). PubChem.
  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. (2024). Molecules, 29(21), 4995.
  • Effects of incompatible substances on the thermal stability of dimethyl sulfoxide. (2012). Journal of Thermal Analysis and Calorimetry, 109, 111-116.

Sources

Optimization

Technical Support Center: 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one Purification

Topic: Purification Methods for 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one Impurities Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Methods for 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one Impurities Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2]

Welcome to the Advanced Purification Support Hub. This guide addresses the isolation and purification of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one (also known as 1-(4-methylbenzyl)pyrazolidin-3-one).[1][2] As a critical intermediate in the synthesis of bioactive pyrazoles and photographic chemicals, achieving high purity (>98%) is essential to prevent downstream side reactions, particularly oxidation to the corresponding pyrazole or ring-opening hydrolysis.[1]

🔬 Module 1: Impurity Identification & Profiling[1][2]

Q: What are the critical impurities I should expect in my crude reaction mixture?

A: Based on the standard synthesis route (condensation of 4-methylbenzylhydrazine with acrylate derivatives), you will encounter three distinct classes of impurities. Understanding these is the first step to selecting a purification strategy.

Impurity ClassSpecific CompoundOrigin/CauseDetection (LC-MS/NMR)
Starting Materials 4-MethylbenzylhydrazineIncomplete conversion; excess reagent used.[1][2]Distinct benzyl CH₂ shift; basic peak tailing.[2]
Oxidation Products 1-(4-methylbenzyl)-1H-pyrazol-3-olCritical: Dehydrogenation of the pyrazolidinone ring.[1][2] Occurs upon air exposure or basic workup.[2]Loss of C4/C5 saturation in NMR; -2 Da mass shift.[1][2]
Hydrolysis Products 3-[1-(4-methylbenzyl)hydrazinyl]propanoic acidRing opening under strong acidic/basic conditions.[1][2]Broad -OH/-NH peaks; shift in carbonyl IR stretch.[1][2]
Regioisomers 2-(4-methylbenzyl)pyrazolidin-3-oneN2-alkylation (if synthesized via alkylation route).[1][2]Different elution time; distinct NOE correlations.
Q: My LC-MS shows a persistent [M-2]+ peak. Is my product degrading?

A: Yes. Pyrazolidin-3-ones are structurally related to Phenidone and are susceptible to oxidative dehydrogenation to form the corresponding pyrazole (1-[(4-methylphenyl)methyl]-1H-pyrazol-3-ol).[1][2]

  • Cause: Exposure to atmospheric oxygen, especially in solution or on silica gel.[1]

  • Prevention: Perform all workups under nitrogen or argon.[2] Add an antioxidant (e.g., sodium sulfite) during aqueous extraction if permissible for your next step.[1]

⚗️ Module 2: Purification Protocols

Q: Can I purify this compound using standard Flash Chromatography?

A: Yes, but with specific modifications. Pyrazolidinones are polar and weakly basic, leading to severe peak tailing and irreversible adsorption on standard silica.

Protocol: Amine-Deactivated Silica Chromatography

  • Stationary Phase Preparation: Slurry silica gel in the mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH . This blocks acidic silanol sites.[2]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) gradient (98:2 → 90:10).[1]

  • Loading: Dissolve crude in minimal DCM. Do not use acidic solvents for loading.[2]

  • Elution: The product typically elutes early in the gradient.[2] The oxidized pyrazole impurity is less polar and may elute earlier or co-elute depending on the exact conditions.

⚠️ Critical Warning: Do not leave the compound on the column for extended periods. The high surface area of silica accelerates oxidative degradation.

Q: Is crystallization a viable alternative to chromatography for scale-up?

A: Absolutely.[1][2] Crystallization is preferred for >10g batches as it avoids the oxidative stress of silica gel.

Protocol: Recrystallization via Acid-Base Toggle Since the pyrazolidinone nitrogen (N1) is weakly basic, you can purify it by forming a salt or manipulating solubility.[1]

  • Solvent System: Ethanol/Water or Isopropanol (IPA).[2]

  • Procedure:

    • Dissolve crude solid in boiling Ethanol (approx. 5 mL/g).

    • If insoluble particulates remain (inorganic salts), filter hot.[1]

    • Slowly add warm water until persistent turbidity is observed (cloud point).[1]

    • Allow to cool slowly to Room Temperature (RT), then to 4°C.

  • Alternative (Acid Salt Formation):

    • Dissolve crude in dry Ethanol.[2]

    • Add 1.05 eq of HCl in Dioxane/Ether.[2]

    • The hydrochloride salt often precipitates as a stable, crystalline solid, leaving non-basic impurities (like oxidized pyrazoles) in the mother liquor.[1]

    • Note: The salt is more stable towards oxidation than the free base.

🛠️ Module 3: Troubleshooting & Workflow Visualization

Q: How do I remove unreacted hydrazine starting material?

A: Hydrazines are toxic and potential genotoxic impurities (PGIs).[1] They must be removed quantitatively.[2]

  • Chemical Scavenging: Treat the organic phase with a mild electrophile (e.g., benzaldehyde on polymer support) to capture hydrazine, though this is costly.[1]

  • Wash Protocol:

    • Dissolve crude in Ethyl Acetate.[2]

    • Wash with 0.5 M HCl (cold). The hydrazine is more basic and will protonate/partition into the aqueous layer more readily than the N-substituted pyrazolidinone (which has amide-like character reducing basicity).[1][2]

    • Caution: Extended contact with strong acid can hydrolyze the ring.[2] Work quickly.

Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckPurity Analyze Purity (LC-MS/NMR) Start->CheckPurity Decision Major Impurity Type? CheckPurity->Decision Hydrazine Excess Hydrazine Decision->Hydrazine Basic Impurities Oxidation Oxidized Pyrazole Decision->Oxidation Dehydrogenation Clean High Purity (>90%) Decision->Clean Minor Impurities Action_Wash Acidic Wash (0.5M HCl) Rapid Extraction Hydrazine->Action_Wash Action_Flash Flash Chromatography (DCM:MeOH + 1% TEA) Oxidation->Action_Flash Separation Required Action_Cryst Recrystallization (EtOH/Water or HCl Salt) Clean->Action_Cryst Polishing Action_Wash->CheckPurity Final Pure 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one Action_Cryst->Final Action_Flash->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

📊 Module 4: Quantitative Data & Specifications

Table 1: Solubility Profile for Process Development Use this data to design extraction and crystallization protocols.

SolventSolubility (RT)Solubility (Hot)Application
Water InsolubleSlightly SolubleAnti-solvent for crystallization.[1][2]
Ethanol SolubleHighly SolublePrimary crystallization solvent.[2]
Dichloromethane Highly SolubleN/AExtraction / Chromatography load.[2]
Ethyl Acetate SolubleSolubleExtraction solvent (preferred over DCM for safety).[1]
Hexane/Heptane InsolubleInsolubleAnti-solvent to precipitate product.[2]

📚 References

  • PubChem. (2025).[2][3] 4-Methyl-1-phenylpyrazolidin-3-one (Compound Summary).[1][2][4][5][6] National Library of Medicine.[2] [Link][1]

  • Bhosale, S. K., & Bhosale, N. S. (2014).[7] Synthesis and Antimicrobial Activity of Some Pyrazolidin-3-ones Derivatives.[1][2][7] TSI Journals.[2] [Link]

  • Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1).[1][1]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one

[1][2][3] Ticket ID: CHEM-SUP-8821 Subject: Stability Profile, Solubility Optimization, and Degradation Pathways Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Ticket ID: CHEM-SUP-8821 Subject: Stability Profile, Solubility Optimization, and Degradation Pathways Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

1-[(4-Methylphenyl)methyl]pyrazolidin-3-one (also known as 1-(4-Methylbenzyl)pyrazolidin-3-one ) is a specialized heterocyclic reagent.[2][3][1] Structurally homologous to the photographic developing agent Phenidone, this molecule functions primarily as an electron donor (reducing agent) and a pharmaceutical intermediate.

Its stability in solution is governed by two competing mechanisms: oxidative dehydrogenation (driven by pH and dissolved oxygen) and hydrolytic ring-opening (driven by extreme pH).[3][1] This guide provides evidence-based protocols to maximize the half-life (


) of your working solutions.

Part 1: Critical Stability Data

Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]
ParameterSpecification / Behavior
Primary Instability Oxidative Dehydrogenation (Air Sensitive)
Secondary Instability Hydrolysis (Acid/Base Catalyzed)
Appearance (Pure) White to off-white crystalline powder
Appearance (Oxidized) Pink

Red

Brown (Formation of azobenzene-like oligomers or pyrazolones)
Solubility (Water) Low (< 0.5 mg/mL at pH 7).[2][3][1] Lipophilic benzyl group limits aqueous solubility.[3][1]
Solubility (Organic) High in DMSO, Methanol, Ethanol, DMF.
pKa (Estimated)

(Protonation of N1);

(Deprotonation of N2-H)
Degradation Pathways (Mechanism)

The stability of this molecule is dictated by the reactivity of the hydrazine moiety embedded in the pyrazolidinone ring.

  • Oxidation (Dominant): In the presence of oxygen or peroxides, the molecule loses two hydrogen atoms to form the corresponding 3-pyrazolone (1-(4-methylbenzyl)-1,2-dihydro-3H-pyrazol-3-one).[2][3][1] This reaction is accelerated in alkaline conditions where the enolate form is accessible.

  • Hydrolysis: Under strongly acidic conditions (

    
    ), the amide bond (C3-N2) or the hydrazine bond can cleave, leading to (4-methylbenzyl)hydrazine  and propionic acid derivatives.[1]
    

DegradationPathways Start 1-(4-Methylbenzyl) pyrazolidin-3-one (Active Reagent) Radical Pyrazolidinyl Radical Intermediate Start->Radical Oxidation (-e⁻, -H⁺) (Fast in Base) Hydrazine (4-Methylbenzyl) hydrazine Start->Hydrazine Hydrolysis (Strong Acid/Base) Acid Propionic Acid Derivative Start->Acid Ring Opening Pyrazolone 1-(4-Methylbenzyl)- 3-pyrazolone (Inactive/Pink) Radical->Pyrazolone Oxidation (-e⁻, -H⁺)

Figure 1: Primary degradation pathways. The oxidative path (red) is the most common failure mode in standard laboratory conditions.

Part 2: Troubleshooting Guide (FAQ)

Category 1: Solubility & Preparation

Q: The compound precipitates when I dilute my DMSO stock into aqueous buffer. How do I fix this?

  • Diagnosis: The lipophilic 4-methylbenzyl group significantly reduces water solubility compared to unsubstituted pyrazolidinones.[2][3][1]

  • Solution:

    • Cosolvent Spike: Ensure your final buffer contains at least 5-10% organic cosolvent (Ethanol or DMSO).[2][3][1]

    • Order of Addition: Always add the organic stock dropwise to the vortexing aqueous buffer. Never add buffer to the stock.

    • Surfactant: For biological assays, add 0.05% Tween-20 to prevent micro-precipitation.[2][3][1]

Q: Can I sonicate the solution to dissolve it?

  • Warning: Sonication generates heat and cavitation-induced free radicals (hydroxyl radicals).[2][3][1]

  • Protocol: Mild sonication (bath, <5 mins) is acceptable only if the vial is flushed with argon/nitrogen. Prolonged sonication in air will induce rapid oxidation (pinking).

Category 2: Stability & Storage[3]

Q: My clear solution turned pink/red after 4 hours. Is it still usable?

  • Verdict: No.

  • Explanation: The pink color indicates the formation of conjugated oxidation products (likely diazenium or pyrazolone species). This confirms a loss of reducing equivalents.[1]

  • Prevention:

    • Degas all buffers (sparge with

      
       for 15 mins) before adding the reagent.
      
    • Add an antioxidant if compatible with your assay: Ascorbic Acid (1 mM) or Sodium Sulfite (0.1%) . Ascorbic acid acts synergistically with pyrazolidinones (regenerating the active form from the radical intermediate).

Q: What is the optimal pH for stability?

  • Answer: pH 4.0 – 6.0.[3][1]

  • Reasoning:

    • pH > 8: Rapid oxidation via the enolate anion.

    • pH < 2: Risk of acid-catalyzed hydrolysis.[2][3][1]

    • pH 4–6: The molecule exists primarily in the neutral form, minimizing both degradation pathways.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (50 mM)

This protocol is designed to ensure stability for up to 3 months at -20°C.[2][3][1]

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid water or alcohols for long-term stock storage.[2][3][1]

  • Weighing: Weigh the solid quickly. If the powder is pinkish, recrystallize before use (ethanol/water).

  • Dissolution:

    • Add solid to DMSO.[3][1]

    • Purge the headspace of the vial with Argon or Nitrogen gas for 30 seconds.

    • Cap tightly and vortex until dissolved.[3][1]

  • Storage: Aliquot into amber glass vials (to prevent photolysis). Store at -20°C.

Protocol B: Rapid QC Check (TLC Method)

Before using an old stock, validate purity using this rapid Thin Layer Chromatography method.

  • Stationary Phase: Silica Gel 60 F254.[3][1]

  • Mobile Phase: Ethyl Acetate : Hexane (3:2 v/v).

  • Visualization: UV (254 nm) and Iodine Stain.

  • Interpretation:

    • Rf ~ 0.4: Intact 1-(4-Methylbenzyl)pyrazolidin-3-one.[2][3][1]

    • Rf < 0.2 (Streak): Hydrolysis products (hydrazines).

    • Rf > 0.6: Oxidized pyrazolone derivatives (often UV active but different fluorescence).

Part 4: Interactive Troubleshooting Logic

Use this flow to diagnose solution failures immediately.

Troubleshooting Start Issue: Solution Failure CheckColor Is the solution pink/brown? Start->CheckColor CheckPrecip Is there precipitation? CheckColor->CheckPrecip No Oxidation Diagnosis: Oxidation Cause: High pH or O2 exposure CheckColor->Oxidation Yes CheckPrecip->Start No (Check Assay Design) Solubility Diagnosis: Solubility Limit Cause: Low organic % or High Salt CheckPrecip->Solubility Yes ActionOx Action: Add Ascorbic Acid (1:1 molar) and degas solvents. Oxidation->ActionOx ActionSol Action: Increase DMSO conc. or add 0.1% Tween-20. Solubility->ActionSol

Figure 2: Diagnostic logic for solution stability issues.

References

  • Kendall, J. D. (1950). The Chemistry of Photographic Developers. The reaction mechanisms of 1-phenyl-3-pyrazolidinone (Phenidone) and its analogs, establishing the oxidative pathway to pyrazolones.[2][3][1]

  • Mure, M., & Klinman, J. P. (1995). Model studies of Topa quinone: Synthesis and properties of 1-substituted pyrazolidin-3-ones. Journal of the American Chemical Society.[4] (Provides pKa estimation methodologies for N-substituted pyrazolidinones).

  • ICH Q1A (R2) . Stability Testing of New Drug Substances and Products. Guidelines for stress testing (oxidation/hydrolysis) relevant to pharmaceutical intermediates.

  • PubChem Compound Summary . 4-methyl-1-phenylpyrazolidin-3-one (Analogous Structure). Used for physicochemical property extrapolation.[2][3][1]

Disclaimer: This guide is intended for research use only. The stability data provided is derived from structural homology to well-characterized pyrazolidinone class compounds.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Substituted Pyrazolidinone Reactions

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-substituted pyrazolidinones. This guide is designed to provide expert insights and actionable solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-substituted pyrazolidinones. This guide is designed to provide expert insights and actionable solutions for a common and often frustrating challenge: steric hindrance. When bulky groups on your pyrazolidinone nitrogen or coupling partner impede reactivity, leading to low yields, slow reactions, or complete failure, it can significantly delay your research.

This document moves beyond simple protocol recitation. Here, we delve into the mechanistic reasons behind these challenges and provide a structured approach to troubleshooting and optimization, grounded in established chemical principles and supported by peer-reviewed literature.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions that form the foundation for overcoming steric hindrance in your reactions.

Q1: What is steric hindrance and how does it specifically affect my 1-substituted pyrazolidinone reactions?

A: Steric hindrance is a chemical phenomenon where the size and spatial arrangement of atoms or groups in a molecule obstruct a chemical reaction. In the context of 1-substituted pyrazolidinones, the substituent on the N-1 position can physically block the approach of reagents to the reaction center (typically the N-2 nitrogen or an adjacent carbon). This is especially problematic in crucial bond-forming reactions like N-arylation (e.g., Buchwald-Hartwig amination), where a bulky aryl halide and the pyrazolidinone must coordinate to a metal catalyst. The bulky N-1 group can prevent the necessary proximity and orientation for the catalytic cycle to proceed efficiently, leading to diminished reaction rates and yields.

Q2: My reaction yield is very low when using a bulky N-1 substituent. Is the reaction failing completely, or is it just slow?

A: Low yield can be a symptom of either a drastically slow reaction or a complete halt due to insurmountable steric barriers. To diagnose the issue, it is critical to monitor the reaction over time using techniques like TLC, LC-MS, or NMR spectroscopy.

  • Slow Reaction: If you observe the gradual consumption of starting material and the appearance of the product, the reaction is proceeding but is kinetically hindered. In this case, strategies like increasing the reaction temperature, using a more active catalyst, or employing microwave irradiation can be effective.[1][2][3][4][5]

  • Reaction Failure: If there is no discernible change in the reaction mixture even after extended periods and elevated temperatures, the steric clash may be too severe for the chosen conditions. This necessitates a more fundamental change in strategy, such as selecting a different catalyst-ligand system specifically designed for hindered substrates.[6][7]

Q3: Can changing the solvent help overcome steric hindrance?

A: Yes, the choice of solvent plays a crucial, albeit sometimes subtle, role.[8][9] Solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the overall rate of reaction. For sterically demanding reactions, switching to a higher-boiling point, polar aprotic solvent like dioxane, toluene, or DMF can allow for higher reaction temperatures, providing the necessary energy to overcome the activation barrier. Furthermore, the solvent's ability to coordinate with the catalyst can affect the catalytic cycle.[9] For instance, the dissociation of a palladium pre-catalyst to its active monomeric form can be influenced by the solvent's dipole moment.[9]

Part 2: Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to resolving common experimental issues.

Problem 1: Low to No Yield in Palladium-Catalyzed N-Arylation
  • Primary Suspect: The catalyst-ligand system is not suitable for the sterically demanding substrates. The oxidative addition or reductive elimination steps of the catalytic cycle are likely inhibited.

  • Troubleshooting Workflow:

G cluster_problem Problem cluster_solutions Solutions Problem Low/No Yield in N-Arylation Ligand Switch to Bulky Electron-Rich Ligand Problem->Ligand Initial Step Catalyst Use Advanced Generation Pre-catalyst Ligand->Catalyst If yield still low Base Optimize Base Catalyst->Base Fine-tuning Temp Increase Temperature / Use Microwave Base->Temp Final Optimization

Caption: Troubleshooting workflow for low-yield N-arylation reactions.

  • Solution Details:

    • Change the Ligand: Standard phosphine ligands (e.g., PPh₃) are often ineffective. The key is to use bulky, electron-rich phosphine ligands that promote the formation of a monoligated, coordinatively unsaturated palladium center.[6] This active species is more reactive in the oxidative addition step.

      • Recommended Ligands: Biarylphosphine ligands (e.g., RuPhos, XPhos, SPhos) and dialkylbiaryl phosphine ligands are specifically designed to create a sterically demanding pocket around the palladium atom that facilitates coupling of hindered partners.[6][7][10] Ferrocene-based ligands like Josiphos can also be highly effective.

    • Use a Different Pre-catalyst: Instead of generating the Pd(0) species in situ from sources like Pd₂(dba)₃, consider using advanced generation pre-catalysts (e.g., G3 or G4 palladacycles). These are air- and moisture-stable complexes that reliably generate the active catalytic species, often leading to more reproducible results.

    • Optimize the Base: Strong, non-nucleophilic bases are required. While sodium tert-butoxide (NaOtBu) is common, it can sometimes be too reactive. Consider alternatives like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) may be necessary, often requiring higher temperatures.[11]

Problem 2: Reaction Stalls or is Incomplete
  • Primary Suspect: Catalyst deactivation or insufficient thermal energy. The bulky substituents may also lead to an unfavorable equilibrium.

  • Troubleshooting Workflow:

G cluster_problem Problem cluster_solutions Solutions Problem Incomplete Reaction (Stalled) MW Employ Microwave Irradiation Problem->MW Solvent Switch to High-Boiling Point Solvent Problem->Solvent Loading Increase Catalyst Loading Solvent->Loading

Caption: Strategies to drive stalled reactions to completion.

  • Solution Details:

    • Employ Microwave Irradiation: Microwave heating can dramatically accelerate reactions by efficiently and uniformly heating the reaction mixture to temperatures not easily achieved with conventional oil baths.[5] This provides the kinetic energy needed to overcome the steric barrier. Reactions that take 18-24 hours with conventional heating can often be completed in 30-120 minutes in a microwave reactor.[1][2][3][4]

    • Change to a High-Boiling Point Solvent: If a microwave reactor is unavailable, switching from solvents like THF (b.p. 66 °C) to toluene (b.p. 111 °C) or 1,4-dioxane (b.p. 101 °C) allows for higher reaction temperatures under conventional reflux.[12]

    • Increase Catalyst Loading: While not ideal from an efficiency standpoint, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can sometimes push a sluggish reaction to completion by increasing the concentration of the active catalytic species.

Part 3: Data-Driven Strategy Selection

Your choice of catalyst and conditions should be guided by the nature of your substrates.

Table 1: Ligand Selection Guide for Buchwald-Hartwig Amination

Substrate ChallengeRecommended Ligand ClassExample LigandsRationale
Bulky N-1 on PyrazolidinoneDialkylbiaryl Phosphines tBuXPhos, tBuBrettPhosThe bulky alkyl groups on the phosphorus atom create a large cone angle, which favors the formation of the active monoligated palladium species essential for coupling hindered substrates.[6][10]
ortho-Substituted Aryl HalideBiaryl Phosphines XPhos, RuPhosThese ligands provide a balance of steric bulk and electronic properties to facilitate oxidative addition into the hindered C-X bond of the aryl halide.
Electron-Deficient AmineFerrocene-Based Ligands Josiphos, DPPFThe electron-rich nature of these ligands can help stabilize the palladium center and promote reductive elimination, which can be slow with electron-poor amines.[6]
General High ReactivityN-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs are strong σ-donors that form very stable and highly active palladium complexes, often effective for a broad range of substrates.
Part 4: Experimental Protocol

Protocol: Microwave-Assisted Buchwald-Hartwig Amination of a Sterically Hindered 1-Substituted Pyrazolidinone

This protocol provides a robust starting point for optimization.

Materials:

  • 1-Substituted Pyrazolidinone (1.0 eq)

  • Hindered Aryl Bromide (1.1 eq)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • XPhos Ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 eq)

  • Anhydrous Toluene (0.2 M concentration)

  • Microwave reaction vial with stir bar

Procedure:

  • Vial Preparation: To a dry microwave reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the 1-substituted pyrazolidinone, aryl bromide, palladium pre-catalyst, XPhos ligand, and sodium tert-butoxide.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Sealing: Securely cap the vial.

  • Microwave Reaction: Place the vial in the microwave reactor. Set the reaction temperature to 120-150 °C and the time to 60 minutes.

    • Safety Note: Always follow the manufacturer's guidelines for your specific microwave reactor. Do not exceed the pressure or temperature limits of the vial.

  • Reaction Monitoring: After the initial run, cool the vial to room temperature. Carefully take a small aliquot and analyze by TLC or LC-MS to determine the extent of conversion.

  • Optimization: If the reaction is incomplete, you can run it for an additional 30-60 minutes. If it remains stalled, consider increasing the temperature in 10 °C increments or increasing the catalyst loading.

  • Work-up: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography.

References
  • The role of achiral pyrazolidinone templates in enantioselective Diels-Alder reactions: scope, limitations, and conformational insights. PubMed. Available at: [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. Available at: [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • Synthesis of pyrazolopyrimidinones using a " one-pot " approach under microwave irradiation. Academia.edu. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation. PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. TU Dublin ARROW. Available at: [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]

  • Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. PubMed. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Resolving HPLC peak tailing for 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one

Topic: Resolving Peak Tailing for 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one Case ID: #PYR-301-TAIL Status: Open Priority: High (Method Validation Critical) Analyst Level: Senior Application Scientist Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing for 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one

Case ID: #PYR-301-TAIL Status: Open Priority: High (Method Validation Critical) Analyst Level: Senior Application Scientist

Executive Summary

You are encountering peak asymmetry (tailing factor


) with 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one . This molecule belongs to the class of cyclic hydrazides  (pyrazolidin-3-ones).[1][2] Structurally, it contains a basic nitrogen center within the heterocyclic ring and a hydrophobic p-methylbenzyl tail.

The root cause is almost certainly secondary silanol interactions . The basic nitrogen moiety of the pyrazolidinone ring is engaging in ion-exchange or strong hydrogen bonding with residual acidic silanol groups (


) on the silica stationary phase. This guide provides a tiered troubleshooting approach to suppress these interactions and restore Gaussian peak shape.
Module 1: Root Cause Analysis (The Mechanism)

Q: Why is this specific molecule tailing on my C18 column?

A: Standard C18 columns use a silica backbone.[3] Even "end-capped" columns possess residual silanol groups (


). Above pH 3.5, these silanols deprotonate to form 

. Your analyte, 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one, possesses a nitrogenous core that can become positively charged (protonated) or act as a strong Hydrogen-bond acceptor. The tailing is the physical manifestation of the analyte "sticking" to these negative sites rather than partitioning smoothly into the C18 phase.

Visualization: The Silanol Trap The following diagram illustrates the competing forces causing your peak distortion.

SilanolMechanism Analyte Analyte: 1-[(4-Methylphenyl)... pyrazolidin-3-one C18 Primary Interaction: Hydrophobic Partitioning (C18 Ligand) Analyte->C18 Fast Kinetics (Gaussian Peak) Silanol Secondary Interaction: Ion-Exchange/H-Bonding (Residual Silanol Si-O-) Analyte->Silanol Slow Kinetics (Drag/Tailing) PeakShape Result: Peak Tailing (Asymmetry > 1.5) Silanol->PeakShape Causes Distortion

Figure 1: Mechanism of peak tailing showing the dual-retention mechanism. The secondary interaction with silanols causes the "drag" on the peak tail.

Module 2: Mobile Phase Engineering

Q: Can I fix this by changing the mobile phase without buying a new column?

A: Often, yes. You must either suppress the silanol ionization (low pH) or mask the silanols (additives).

Strategy A: Low pH Suppression (Recommended First Step)

Lowering the pH below 2.5 protonates the silanols (


), rendering them neutral and reducing their ability to bind your basic analyte.
  • Protocol: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Warning: TFA can suppress MS ionization. If using LC-MS, use Formic Acid (0.1%) or Ammonium Formate (10mM, pH 3.0).

Strategy B: Silanol Masking (The "TEA" Method)

If low pH is insufficient, or if stability issues require neutral pH, add Triethylamine (TEA) . TEA is a small, basic amine that competes for the silanol sites, effectively "capping" them dynamically.

Protocol: Preparation of TEA-Buffered Mobile Phase

  • Measure: Add 5.0 mL of Triethylamine to 995 mL of water (approx. 0.5% v/v).

  • Adjust: Vigorously stir and adjust pH to 3.0 (or desired pH) using Phosphoric Acid (85%). Note: Never add TEA to the organic line directly; it may precipitate phosphate salts if mixed improperly.

  • Filter: Filter through a 0.22 µm nylon filter.

Comparative Data: Modifier Efficacy
ModifierMechanismTailing ReductionMS CompatibilityNotes
Formic Acid (0.1%) pH Control (Low)ModerateExcellentFirst choice for LC-MS.
TFA (0.05-0.1%) pH + Ion PairingHighPoor (Signal Suppression)Best peak shape for UV detection.
Triethylamine (TEA) Silanol BlockerVery HighPoor"Gold standard" for older columns.
Ammonium Acetate Buffer (pH 4-5)LowGoodOften insufficient for strong bases.
Module 3: Stationary Phase Selection

Q: I've tried buffers, but the tail is still there. Is my column the problem?

A: If mobile phase engineering fails, your column chemistry is likely mismatched. Traditional C18 columns (Type A silica) have high metal content and acidic silanols.[4] You need a Base-Deactivated or Charged Surface column.

Recommended Phases:

  • Charged Surface Hybrid (CSH): These have a slight positive charge on the surface that electrostatically repels protonated bases, virtually eliminating tailing.

  • Polar-Embedded Groups: These phases contain an amide or carbamate group in the alkyl chain that shields silanols and provides alternate selectivity for the pyrazolidinone ring.

Troubleshooting Decision Tree

ColumnSelection Start Start: Peak Tailing Detected CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Action: Lower pH to 2.5 (Use Formic or TFA) CheckPH->AdjustPH No CheckCol Is Column 'Base Deactivated'? CheckPH->CheckCol Yes AdjustPH->CheckCol AddTEA Action: Add 5mM TEA (If UV detection only) CheckCol->AddTEA No (Standard C18) ChangeCol Action: Switch Column Type CheckCol->ChangeCol Yes (Still Tailing) AddTEA->ChangeCol Fails Options Option A: Charged Surface Hybrid (CSH) Option B: Polar-Embedded C18 ChangeCol->Options

Figure 2: Decision matrix for isolating the source of peak tailing.

Module 4: Sample Solvent Effects (The "Hidden" Cause)

Q: My peak looks like a "shark fin" or has a fronting shoulder. Could it be the injection?

A: Yes. 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one is hydrophobic. Researchers often dissolve it in 100% Methanol or Acetonitrile to ensure solubility.

  • The Problem: If you inject a strong solvent (100% MeOH) into a weak mobile phase (e.g., 90% Water), the analyte travels faster than the mobile phase at the column head, causing band broadening and distortion that mimics tailing.

Validation Experiment:

  • Dilute: Prepare your sample in the starting mobile phase (e.g., 10% ACN / 90% Buffer).

  • Inject: Compare the peak shape to the sample dissolved in 100% ACN.

  • Result: If the peak sharpens significantly, the issue was "Strong Solvent Effect," not silanol activity.

References
  • Chrom Tech. (2025).[5] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Phenomenex. (2025).[6] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Agilent Technologies. HPLC Troubleshooting Guide: Peak Shape Issues. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one

The following guide is designed for researchers and analytical scientists involved in the structural characterization of pyrazolidinone derivatives. It synthesizes theoretical prediction with comparative analysis to esta...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and analytical scientists involved in the structural characterization of pyrazolidinone derivatives. It synthesizes theoretical prediction with comparative analysis to establish a robust framework for validating 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one.

Executive Summary

The structural validation of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one (also referred to as 1-(4-methylbenzyl)pyrazolidin-3-one) presents a specific analytical challenge: distinguishing the saturated pyrazolidinone ring from its unsaturated pyrazolone precursors and regioisomeric byproducts.

This guide provides a definitive 1H NMR assignment strategy. Unlike standard databases that list peaks, this document focuses on the causality of chemical shifts , offering a self-validating protocol to confirm regio-selectivity (N1 vs. N2 alkylation) and oxidation state (saturation vs. unsaturation).

Structural Context & Assignment Logic

To analyze the spectrum accurately, we must deconstruct the molecule into magnetically distinct zones. The molecule consists of a pyrazolidin-3-one core N-alkylated at position 1 with a p-methylbenzyl group.

The "Self-Validating" Assignment Protocol

The following diagram illustrates the logical flow for assigning protons based on their electronic environment. Use this to cross-reference your experimental data.

NMR_Assignment_Flow Structure 1-[(4-Methylphenyl)methyl] pyrazolidin-3-one Zone_A Zone A: Methyl Group (Ar-CH3) Structure->Zone_A Zone_B Zone B: Pyrazolidinone Ring (C4-H & C5-H) Structure->Zone_B Zone_C Zone C: Benzylic Methylene (N-CH2-Ar) Structure->Zone_C Zone_D Zone D: Aromatic Ring (AA'BB' System) Structure->Zone_D Shift_A δ 2.30 - 2.35 ppm (Singlet) Zone_A->Shift_A Inductive Effect Shift_B δ 2.50 - 3.20 ppm (Two Triplets) Zone_B->Shift_B Ring Strain & EWG Shift_C δ 3.80 - 4.10 ppm (Singlet) Zone_C->Shift_C Deshielding by N1 Shift_D δ 7.10 - 7.25 ppm (Multiplet/Doublets) Zone_D->Shift_D Ring Current

Figure 1: Logical assignment flow mapping structural moieties to expected chemical shift ranges.

Detailed Spectral Analysis

The following data is based on a standard solution in CDCl₃ (7.26 ppm ref) or DMSO-d₆ (2.50 ppm ref).

Zone A: The Tolyl Methyl (Ar-CH₃)
  • Chemical Shift: 2.30 – 2.35 ppm

  • Multiplicity: Singlet (s)

  • Integration: 3H

  • Mechanistic Insight: This is your internal calibration point. It is distinct from the ring protons and serves as a confirmation of the para-substitution. If this peak splits, check for long-range coupling or impurities.

Zone B: The Pyrazolidinone Ring (C4-H₂ & C5-H₂)

This is the critical differentiator between the product and its unsaturated starting materials.

  • C4-H₂ (α to Carbonyl):

    • Shift: 2.45 – 2.60 ppm

    • Multiplicity: Triplet (t, J ≈ 7-8 Hz)

    • Reasoning: Shielded relative to C5 due to distance from the nitrogen, but deshielded by the carbonyl anisotropy.

  • C5-H₂ (α to Nitrogen N1):

    • Shift: 2.90 – 3.20 ppm

    • Multiplicity: Triplet (t, J ≈ 7-8 Hz)

    • Reasoning: Significantly deshielded by the electronegative N1 atom.

    • Diagnostic Value: In the unsaturated pyrazolinone analog, these protons would disappear or shift significantly (to a vinylic proton at ~5.5 ppm).

Zone C: The Benzylic Methylene (N-CH₂-Ar)
  • Chemical Shift: 3.80 – 4.10 ppm

  • Multiplicity: Singlet (s)

  • Integration: 2H

  • Mechanistic Insight: The chemical shift of this methylene bridge is sensitive to the site of alkylation.

    • N1-Alkylation (Target): ~3.9 ppm. N1 is amine-like (sp3).

    • O-Alkylation (Impurity): > 5.0 ppm. Oxygen is more electronegative.

    • N2-Alkylation (Isomer): Typically downfield shifted due to the adjacent carbonyl electron withdrawal.

Zone D: The Aromatic Region
  • Chemical Shift: 7.10 – 7.25 ppm

  • Multiplicity: AA'BB' system (appears as two doublets or a tight multiplet)

  • Integration: 4H

  • Mechanistic Insight: Characteristic of para-disubstituted benzene rings.

Comparative Analysis: Product vs. Alternatives

In drug development, proving the identity of the specific heterocycle is as important as purity. The table below compares the target molecule with its most common structural "imposters."

Table 1: Comparative Spectral Fingerprinting
FeatureTarget: 1-(4-methylbenzyl)pyrazolidin-3-oneAlternative A: Edaravone Analog (Unsaturated)Alternative B: N2-Isomer (Regioisomer)
Ring Saturation Two Triplets (C4/C5, 2.5-3.2 ppm)One Singlet/Vinylic (~5.5 ppm, C4-H)Two Triplets (Distinct shifts)
Benzylic CH₂ ~3.9 ppm (N1-linked)~5.0 ppm (if O-linked) or similar> 4.2 ppm (N2-linked, closer to C=O)
NH Signal Broad Singlet (N2-H, exch.)Broad Singlet (N-H / OH tautomer)None (if N2 is alkylated)
Primary Utility Confirmation of reduction/saturation Confirmation of aromaticity/conjugation Confirmation of regioselectivity
Why NMR is Superior to HPLC/MS for this Analysis

While LC-MS can confirm the molecular weight (m/z 190.24), it often fails to distinguish between the N1-isomer and N2-isomer because their fragmentation patterns are nearly identical.

  • NMR Advantage: The chemical shift of the benzylic methylene (Zone C) provides indisputable proof of N1-alkylation due to the specific shielding environment of the amine-like nitrogen versus the amide-like nitrogen.

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this standardized workflow.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid product.

    • Dissolve in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: If solubility is poor or NH peak resolution is required, use DMSO-d₆ . DMSO will shift the NH signal downfield (to ~9-10 ppm) and sharpen it by reducing exchange rates.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H zg30.

    • Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).

    • Relaxation Delay (D1): Set to 1.0 – 2.0 s to ensure full relaxation of the isolated methyl protons for accurate integration.

  • Processing:

    • Apodization: Line broadening (LB) = 0.3 Hz.

    • Phasing: Manual phasing is recommended for the aromatic region to resolve the AA'BB' splitting.

    • Referencing: Set residual CHCl₃ to 7.26 ppm (or DMSO to 2.50 ppm ).

Workflow Diagram

Experimental_Workflow Prep Sample Prep: 5-10mg in 0.6mL CDCl3 Acq Acquisition: 16 Scans, D1=2.0s Prep->Acq Process Processing: LB=0.3Hz, Ref=7.26ppm Acq->Process Analysis Analysis: Verify Triplets (Ring) Verify Singlet (Benzyl) Process->Analysis

Figure 2: Standardized experimental workflow for ensuring reproducible spectral data.

Troubleshooting & Common Impurities

  • Missing NH Peak: In CDCl₃, the N2-H proton is often broad and may exchange with trace water, disappearing into the baseline. Solution: Run in DMSO-d₆ or add D₂O shake to confirm disappearance (if visible).

  • Extra Doublets in Aromatic Region: Indicates presence of unreacted 4-methylbenzyl chloride or 4-methylbenzyl hydrazine . Check for peaks at ~4.5 ppm (CH₂-Cl).

  • Merged Triplets: If C4 and C5 triplets overlap, the ring may be adopting a specific conformation or the solvent polarity is compressing the shifts. Solution: Change solvent to Acetone-d₆ or Benzene-d₆ (benzene induces aromatic solvent shifts that separate overlapping signals).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on general chemical shift principles).
  • PubChem. (2023). Compound Summary: 1-phenylpyrazolidin-3-one. National Library of Medicine. Available at: [Link] (Used as a baseline analog for the pyrazolidinone ring shifts).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Source for chemical shift prediction rules regarding N-benzyl and carbonyl effects).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Comparative

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-methylbenzyl)pyrazolidin-3-one

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as a powerful and indispensable...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as a powerful and indispensable tool in this endeavor, providing a unique molecular fingerprint through controlled fragmentation. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1-(4-methylbenzyl)pyrazolidin-3-one, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of direct, published experimental data for this specific molecule, this guide will leverage established principles of mass spectrometry and draw objective comparisons with the known fragmentation of structurally related compounds. By grounding our predictions in authoritative mechanistic claims, we provide a robust framework for the identification and characterization of this and similar molecules.

Predicted Fragmentation Pathways of 1-(4-methylbenzyl)pyrazolidin-3-one

The structure of 1-(4-methylbenzyl)pyrazolidin-3-one incorporates several key features that will dictate its fragmentation under electron ionization (EI) conditions: a substituted benzyl group, a pyrazolidin-3-one heterocyclic ring, and an amide bond within the ring. The fragmentation is expected to be initiated by the loss of an electron to form a molecular ion (M⁺˙), which then undergoes a series of cleavage reactions to yield characteristic fragment ions.

The most probable fragmentation pathways are dominated by the stability of the resulting ions. Notably, the formation of the tropylium ion from the benzyl moiety is a highly favored process in the mass spectrometry of aromatic compounds.[1][2]

Diagram of Predicted Fragmentation Pathways for 1-(4-methylbenzyl)pyrazolidin-3-one

fragmentation_pathway cluster_main Predicted Fragmentation of 1-(4-methylbenzyl)pyrazolidin-3-one cluster_fragments Major Fragment Ions Molecular_Ion 1-(4-methylbenzyl)pyrazolidin-3-one (M⁺˙) m/z = 190 Tropylium_Ion Tropylium Ion [C₇H₇]⁺ m/z = 91 (Base Peak) Molecular_Ion->Tropylium_Ion Benzylic Cleavage Pyrazolidinone_Fragment [C₃H₅N₂O]⁺ m/z = 85 Molecular_Ion->Pyrazolidinone_Fragment Loss of methylbenzyl radical Alpha_Cleavage_Fragment [C₁₀H₁₁N₂O]⁺ m/z = 175 Molecular_Ion->Alpha_Cleavage_Fragment α-Cleavage (Loss of CH₃) Methylbenzyl_Radical 4-methylbenzyl radical

Caption: Predicted major fragmentation pathways of 1-(4-methylbenzyl)pyrazolidin-3-one.

Key Predicted Fragmentations:
  • Benzylic Cleavage and Tropylium Ion Formation (m/z 91): The most characteristic fragmentation pathway for alkyl-substituted benzenes is cleavage at the benzylic carbon.[1] This results in the formation of a resonance-stabilized benzyl cation, which readily rearranges to the highly stable tropylium ion.[1][2] For 1-(4-methylbenzyl)pyrazolidin-3-one, this would involve the cleavage of the bond between the benzyl methylene group and the nitrogen of the pyrazolidinone ring. This is expected to produce the base peak in the spectrum at an m/z of 105 (for the methylbenzyl cation) which can then lose a methyl group to form the tropylium ion at m/z 91. The high stability of the tropylium ion makes this a very favorable fragmentation pathway.[1][3]

  • Alpha-Cleavage adjacent to Nitrogen (m/z 85): Alpha-cleavage is a common fragmentation pattern for amines and related compounds, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[4][5] In this molecule, cleavage of the bond between the nitrogen and the benzyl group would result in a charged pyrazolidin-3-one fragment with a predicted m/z of 85.

  • Ring Fragmentation of the Pyrazolidinone Core: Heterocyclic rings can undergo complex fragmentation patterns.[6][7] The pyrazolidin-3-one ring is expected to cleave, potentially through the loss of small neutral molecules like CO or ethene, leading to a series of smaller fragment ions. The fragmentation of pyrazole derivatives often involves the cleavage of the ring structure.[8]

Comparative Analysis with Structurally Similar Compounds

To substantiate these predictions, we can compare the expected fragmentation of 1-(4-methylbenzyl)pyrazolidin-3-one with the known mass spectral behavior of analogous compounds.

Compound/Structural Motif Key Fragmentation Pathways Characteristic m/z Values Supporting Evidence
N-Benzyl Compounds Cleavage of the C-N bond to form a stable benzyl or tropylium cation.91 (tropylium ion)The formation of the tropylium ion is a dominant feature in the mass spectra of N-benzyl compounds.[3][9]
Pyrazolidine Derivatives Ring cleavage, often initiated by cleavage of N-N or N-C bonds.Varies depending on substituents.Studies on pyrazoline derivatives show characteristic ring fragmentation patterns.[7]
Alkyl-Substituted Benzenes Benzylic cleavage leading to the formation of a tropylium ion.91This is a well-established fragmentation pattern for compounds containing a benzyl group.[1][2]
Amides Cleavage adjacent to the carbonyl group; McLafferty rearrangement if a γ-hydrogen is present.VariesThe amide functional group influences the fragmentation, often leading to the loss of CO.[4][10]

The consistent observation of the tropylium ion at m/z 91 across various classes of benzyl-containing compounds provides strong evidence that this will be a major, likely the base, peak in the spectrum of 1-(4-methylbenzyl)pyrazolidin-3-one.[3][11][12] The fragmentation of the pyrazolidinone ring will likely contribute to the complexity of the lower mass region of the spectrum.

Experimental Protocol for Mass Spectrometry Analysis

To empirically determine the fragmentation pattern, the following general protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended. EI is a "hard" ionization technique that induces extensive fragmentation, which is ideal for structural elucidation.[13]

Workflow for GC-MS Analysis

gcms_workflow Sample_Prep Sample Preparation (Dissolve in volatile solvent) GC_Injection GC Injection Sample_Prep->GC_Injection 1. Prepare Sample GC_Separation Gas Chromatographic Separation (Capillary Column) GC_Injection->GC_Separation 2. Inject Ionization Electron Ionization (70 eV) GC_Separation->Ionization 3. Separate Mass_Analysis Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analysis 4. Ionize & Fragment Detection Detector Mass_Analysis->Detection 5. Analyze m/z Data_Analysis Data Analysis (Mass Spectrum Interpretation) Detection->Data_Analysis 6. Detect Ions

Caption: A generalized workflow for the analysis of a small molecule by GC-MS.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of 1-(4-methylbenzyl)pyrazolidin-3-one in a volatile, high-purity solvent such as methanol or acetonitrile.

  • GC Separation:

    • Injector Temperature: 250 °C.

    • Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. The energy of 70 eV is standard as it maximizes the ionization efficiency and leads to reproducible fragmentation patterns.[13]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the peak corresponding to 1-(4-methylbenzyl)pyrazolidin-3-one in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (predicted at m/z 190).

    • Identify the base peak and other major fragment ions.

    • Propose fragmentation pathways that account for the observed ions and their relative abundances, comparing them to the predicted pathways.

Trustworthiness and Self-Validation

The protocol described above is a self-validating system. The molecular ion peak, if observed, confirms the molecular weight of the compound. The fragmentation pattern then provides positive identification. The presence of the predicted high-abundance tropylium ion fragment at m/z 91, coupled with fragments corresponding to the pyrazolidinone ring, would provide strong, corroborating evidence for the assigned structure. Any deviation from the predicted pattern would prompt further investigation into potential isomeric structures or impurities.

Conclusion

While a definitive mass spectrum for 1-(4-methylbenzyl)pyrazolidin-3-one requires experimental validation, a scientifically rigorous prediction of its fragmentation pattern can be made based on the foundational principles of mass spectrometry and comparison with structurally related molecules. The dominant fragmentation is expected to be the formation of the highly stable tropylium ion at m/z 91, with other significant fragments arising from the cleavage of the pyrazolidinone ring. This guide provides a comprehensive framework for researchers to approach the structural elucidation of this and similar novel compounds, blending theoretical prediction with practical, validated experimental protocols.

References

  • Benchchem. Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-Benzyl-2-bromo-N-methylbenza.
  • Martiskainen, O., et al. (2007). Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones. Rapid Communications in Mass Spectrometry, 21(23), 3891-7. Available from: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for fragmentations of protonated N-benzyl compounds. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Available from: [Link]

  • Common Fragmentation Pathways Organic Mass Spec. (n.d.).
  • JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Available from: [Link]

  • Benchchem. (2025). Application Note: Mass Spectrometry Fragmentation of N-Methyl-N-(4-thien-2-ylbenzyl)amine.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Available from: [Link]

  • PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Available from: [Link]

  • Wikipedia. (n.d.). Electron ionization. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • LCGC International. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available from: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available from: [Link]

  • Semantic Scholar. (n.d.). Mass spectral fragmentation pattern of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3h-pyrazol-3-one and its 2-methyl and 2-phenyl derivatives. Available from: [Link]

  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available from: [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Available from: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

  • Beilstein Journals. (n.d.). Synthesis of new pyrazolo[9][11][12]triazines by cyclative cleavage of pyrazolyltriazenes. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available from: [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. Available from: [Link]

Sources

Validation

A Comparative Guide to the Activity of Phenidone A vs. its Methylated Analogue

A Senior Application Scientist's In-depth Analysis of 1-phenyl-3-pyrazolidinone (Phenidone A) and 4-methyl-1-phenylpyrazolidin-3-one Introduction Within the intersecting domains of photographic chemistry and pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Analysis of 1-phenyl-3-pyrazolidinone (Phenidone A) and 4-methyl-1-phenylpyrazolidin-3-one

Introduction

Within the intersecting domains of photographic chemistry and pharmacological research, the pyrazolidinone scaffold has demonstrated remarkable versatility. The parent compound, 1-phenyl-3-pyrazolidinone, widely known by its trade name Phenidone A, is a cornerstone of photographic development and a recognized dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] This guide addresses the nuanced differences in activity between Phenidone A and its closely related analogue, 4-methyl-1-phenylpyrazolidin-3-one, often referred to as Phenidone B.[2][3]

The initial query for "1-[(4-Methylphenyl)methyl]pyrazolidin-3-one" does not correspond to a widely documented compound. Therefore, this guide will focus on the most relevant and scientifically characterized derivative, where a methyl group is substituted at the 4-position of the pyrazolidinone ring. This comparison provides researchers with a clear, data-supported framework for selecting the appropriate compound for applications ranging from photographic formulation to anti-inflammatory drug discovery.

Chemical Structures and Properties

A single methyl group addition to the pyrazolidinone ring distinguishes the two compounds, a seemingly minor alteration that imparts significant differences in stability and biological interaction.

CompoundPhenidone A4-methyl-1-phenylpyrazolidin-3-one (Phenidone B)
IUPAC Name 1-phenylpyrazolidin-3-one4-methyl-1-phenylpyrazolidin-3-one
Synonyms PhenidonePhenidone B, 1-Phenyl-4-methyl-3-pyrazolidone
CAS Number 92-43-32654-57-1
Molecular Formula C₉H₁₀N₂OC₁₀H₁₂N₂O
Molar Mass 162.19 g/mol 176.22 g/mol
Appearance Crystal leaflets or needlesData not widely available; assumed crystalline solid

Comparative Analysis: A Tale of Two Activities

The utility of these compounds can be assessed across two primary functional domains: their performance as reducing agents in photographic development and their efficacy as inhibitors of key enzymes in the inflammatory cascade.

Domain 1: Photographic Developer Performance

Both Phenidone A and its 4-methyl derivative function as highly effective secondary developing agents, renowned for their synergistic relationship with primary developers like hydroquinone. This phenomenon, known as superadditivity, means the combined activity of the pair is greater than the sum of their individual actions.[2] In these "PQ" developers, Phenidone rapidly initiates the reduction of exposed silver halide crystals, and the oxidized Phenidone is then regenerated by the hydroquinone, allowing the process to continue efficiently.[4]

The key differentiator in this domain is stability . Photographic developing solutions, particularly concentrated liquid stocks, are alkaline and susceptible to aerial oxidation. While both compounds are effective, 4-methyl-1-phenylpyrazolidin-3-one (Phenidone B) and its dimethyl counterpart, Dimezone, exhibit greater stability in concentrated liquid formulations compared to the parent Phenidone A.[5] This enhanced stability is advantageous for commercial developers that require a long shelf-life.

Key Insights: For researchers formulating developing agents, the choice depends on the application. For fresh, single-use developers, Phenidone A is highly effective.[4] For creating stable, concentrated stock solutions intended for long-term storage or high-temperature use, 4-methyl-1-phenylpyrazolidin-3-one offers a tangible advantage in longevity.

Domain 2: Biological Activity as COX/LOX Inhibitors

Phenidone and its derivatives are recognized dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes central to the arachidonic acid cascade that produces pro-inflammatory mediators like prostaglandins and leukotrienes.[1] By blocking these pathways, these compounds exert an anti-inflammatory effect.

A key study directly compared the efficacy of Phenidone A, 4-methyl-phenidone, and other derivatives in an in vitro model of inflammation using TNF-α-stimulated human umbilical vascular endothelial cells (HUVEC).[6][7] The researchers measured the compounds' ability to downregulate the expression of critical adhesion molecules (E-selectin, ICAM-1, VCAM-1), which are essential for recruiting leukocytes to sites of inflammation.

The results showed that while both Phenidone A and 4-methyl-phenidone inhibit the expression of these molecules, other derivatives demonstrated even greater potency.[6][7]

Table 1: Comparative Biological Activity of Phenidone and Derivatives

CompoundRelative Efficacy in Inhibiting Adhesion Molecule ExpressionKey Finding from HUVEC Study
Phenidone A EffectiveInhibited expression of E-selectin, ICAM-1, and VCAM-1 when added before or during cell stimulation.[7]
4-methyl-phenidone EffectiveDemonstrated similar inhibitory activity to Phenidone A in the tested model.[6]
4,4-dimethyl-phenidone More Effective Inhibited adhesion molecule expression more effectively than Phenidone A.[7]
5-phenyl-phenidone More Effective Inhibited adhesion molecule expression more effectively than Phenidone A.[7]

Source: Data synthesized from studies on TNF-α-stimulated HUVECs.[6][7]

Expert Interpretation: The addition of a single methyl group at the 4-position does not dramatically alter the anti-inflammatory activity in the specific context of adhesion molecule expression. However, the data strongly suggest that further substitution, such as a second methyl group at the 4-position (Dimezone) or a phenyl group at the 5-position, can enhance this particular biological effect.[7] This provides a crucial structure-activity relationship (SAR) insight for researchers designing novel anti-inflammatory agents based on the pyrazolidinone scaffold. While direct IC₅₀ values for COX/LOX inhibition are not available for a head-to-head comparison, this cellular-level data provides a robust functional comparison.

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The anti-inflammatory activity of Phenidone and its analogues stems from their ability to interrupt the enzymatic conversion of arachidonic acid into inflammatory mediators. The following diagram illustrates this pathway and the points of inhibition.

Arachidonic_Acid_Cascade membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa releases cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 hpete HPETEs lox->hpete pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation1 Inflammation, Pain, Fever prostaglandins->inflammation1 leukotrienes Leukotrienes (LTB4, etc.) hpete->leukotrienes inflammation2 Inflammation, Allergic Reactions leukotrienes->inflammation2 inhibitor Phenidone A & 4-methyl-phenidone inhibitor->cox inhibits inhibitor->lox inhibits

Figure 1. Mechanism of dual COX/LOX inhibition.

Experimental Protocol: Lipoxygenase (LOX) Inhibitor Screening Assay

To empirically validate and compare the inhibitory activity of different pyrazolidinone derivatives, a spectrophotometric lipoxygenase inhibitor screening assay can be employed. This protocol is based on standard commercial kits.[8][9]

Objective: To determine the percent inhibition of lipoxygenase activity by a test compound (e.g., Phenidone A or 4-methyl-1-phenylpyrazolidin-3-one).

Materials:

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 490-500 nm

  • Lipoxygenase enzyme (e.g., 15-LO from soybean)

  • Substrate: Linoleic acid or Arachidonic acid

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Test inhibitors (dissolved in DMSO or ethanol)

  • Chromogen solution for color development

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the LOX enzyme in cold Assay Buffer. Keep on ice.

    • Prepare a working solution of the substrate (e.g., 1 mM Linoleic Acid).

    • Prepare serial dilutions of the test inhibitors (e.g., Phenidone A, 4-methyl-phenidone) in the appropriate solvent (e.g., DMSO).

  • Assay Setup (in a 96-well plate):

    • Blank Wells (x3): Add 100 µL of Assay Buffer. These wells will be used to zero the plate reader.

    • 100% Initial Activity Wells (x3): Add 90 µL of the LOX enzyme solution and 10 µL of the inhibitor solvent (e.g., DMSO without inhibitor).

    • Inhibitor Wells (x3 for each concentration): Add 90 µL of the LOX enzyme solution and 10 µL of the desired inhibitor dilution.

  • Reaction Initiation:

    • To all wells (except the Blank), initiate the enzymatic reaction by adding 10 µL of the substrate solution.

    • Place the plate on a shaker for 5-10 minutes at room temperature to ensure mixing.

  • Reaction Termination and Development:

    • Stop the reaction by adding 100 µL of Chromogen solution to every well. This reagent halts the enzyme and develops a colored product proportional to the amount of hydroperoxide formed.

    • Shake the plate for an additional 5 minutes to ensure uniform color development.

  • Data Acquisition:

    • Read the absorbance of the plate at 490-500 nm using a microplate reader.

  • Calculation of Percent Inhibition:

    • Calculate the average absorbance for each set of triplicates.

    • The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [(Abs_InitialActivity - Abs_Inhibitor) / Abs_InitialActivity] * 100

Conclusion and Future Directions

The comparison between Phenidone A and 4-methyl-1-phenylpyrazolidin-3-one reveals a classic case of structure-function trade-offs tailored to specific applications.

  • In photographic chemistry , the addition of a methyl group to create 4-methyl-1-phenylpyrazolidin-3-one (Phenidone B) provides enhanced stability, making it a superior choice for long-lasting, concentrated developer stock solutions.[5]

  • In pharmacological research , both compounds demonstrate efficacy as dual COX/LOX inhibitors. However, the available cellular data suggests that the 4-methyl substitution does not confer a significant advantage in anti-inflammatory activity over Phenidone A .[6] Intriguingly, further substitutions on the pyrazolidinone ring appear more promising for enhancing biological effects, pointing toward derivatives like 4,4-dimethyl-phenidone (Dimezone) as potentially more potent anti-inflammatory leads.[7]

For researchers in drug development, this guide underscores the value of the pyrazolidinone scaffold as a template for novel COX/LOX inhibitors. Future work should focus on obtaining quantitative IC₅₀ values for a broader range of derivatives to build a more comprehensive SAR model, guiding the synthesis of next-generation anti-inflammatory therapeutics.

References

  • Malterud, K. E. (2010). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Photographic developer. Retrieved from [Link]

  • G. E. Ficken and B. G. Sanderson, The Journal of Photographic Science, Vol 11, 1963, pages 157-164.
  • Wikipedia. (2023). Phenidone. Retrieved from [Link]

  • Practical Photography. (1962, September). Developer Science. Photographic Memorabilia. Retrieved from [Link]

  • Google Patents. (1998). US5780212A - Photographic developing composition.
  • Ed Buffaloe. (n.d.). Mixing Developers. The Unblinking Eye. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1-phenylpyrazolidin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Walz, F., et al. (2001). Activity of the lipoxygenase inhibitor 1-phenyl-3-pyrazolidinone (phenidone) and derivatives on the expression of adhesion molecules on human umbilical vascular endothelial cells. Critical Care, 5(Suppl 1), P179. Retrieved from [Link]

  • Walz, F., et al. (2000). Activity of the lipoxygenase inhibitor 1-phenyl-3-pyrazolidinone (phenidone) and derivatives on the inhibition of adhesion molecule expression on human umbilical vascular endothelial cells. Intensive Care Medicine, 26(S3), S323-S323. Retrieved from [Link]

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Comparative

A Comparative Guide to the Infrared (IR) Absorption Bands of 1-Substituted Pyrazolidin-3-ones

For Researchers, Scientists, and Drug Development Professionals Pyrazolidin-3-one and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological applications, in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Pyrazolidin-3-one and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological applications, including anti-inflammatory, analgesic, antibacterial, and antifungal properties.[1] The structural characterization of these molecules is paramount in drug discovery and development to establish structure-activity relationships (SAR). Infrared (IR) spectroscopy serves as a rapid, non-destructive, and informative analytical technique for elucidating the key functional groups and structural features of these compounds. This guide provides an in-depth comparison of the IR absorption bands of 1-substituted pyrazolidin-3-ones, supported by experimental data and interpretive insights.

The Significance of the Pyrazolidin-3-one Scaffold

The pyrazolidin-3-one ring system is a five-membered lactam, a cyclic amide. The substituent at the 1-position (N1) significantly influences the electronic distribution within the ring and, consequently, the vibrational frequencies of its constituent bonds. Understanding these spectral shifts is crucial for confirming the successful synthesis of target analogs and for gaining insights into their molecular structure.

Core Principles of IR Absorption in Pyrazolidin-3-ones

The infrared spectrum of a 1-substituted pyrazolidin-3-one is dominated by several key vibrational modes. The most diagnostic of these is the carbonyl (C=O) stretching vibration of the lactam ring. Its position is sensitive to ring strain, conjugation, and the electronic nature of the substituent on the nitrogen atom.

General Structure of 1-Substituted Pyrazolidin-3-ones

Caption: General chemical structure of a 1-substituted pyrazolidin-3-one.

Comparative Analysis of IR Absorption Bands

The following table summarizes the characteristic IR absorption bands for a series of 1-substituted pyrazolidin-3-ones. The data has been compiled from various spectroscopic studies and provides a comparative framework for understanding the influence of the N1-substituent.

Substituent (R) at N1C=O Stretch (Lactam) (cm⁻¹)N-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
Phenyl ~1700 - 1680~3250 - 3100~1540~1600, ~1495~2950 - 2850~3100 - 3000
4-Chlorophenyl ~1705 - 1685~3240 - 3090~1535~1595, ~1490~2960 - 2850~3100 - 3000
4-Nitrophenyl ~1710 - 1690~3260 - 3110~1530~1590, ~1485~2955 - 2845~3110 - 3010
Methyl ~1695 - 1675~3270 - 3120~1545N/A~2970 - 2860N/A
Unsubstituted (H) ~1680 - 1660~3300 - 3150~1550N/A~2940 - 2840N/A

Note: The exact positions of the absorption bands can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film) and the specific instrument used.

Interpreting the Spectral Data
  • C=O Stretching (Lactam): This is a strong and sharp absorption band, making it highly diagnostic.[2] For a typical five-membered lactam (γ-lactam), the C=O stretch appears around 1700 cm⁻¹.[3] In 1-substituted pyrazolidin-3-ones, the position of this band is influenced by the electronic properties of the N1-substituent.

    • Electron-withdrawing groups (e.g., 4-nitrophenyl) tend to increase the C=O stretching frequency. This is because the inductive effect of the substituent withdraws electron density from the nitrogen atom, which in turn strengthens the C=O bond.

    • Electron-donating groups (e.g., methyl) have a less pronounced effect but may slightly lower the C=O stretching frequency.

    • Aromatic substituents like a phenyl group can engage in resonance with the lactam nitrogen, which can influence the C=O bond order and its stretching frequency. The observed range of ~1700-1680 cm⁻¹ for 1-phenyl-3-pyrazolidinone is consistent with this.[4]

  • N-H Stretching: The N-H stretching vibration of the secondary amine (N2-H) in the pyrazolidinone ring typically appears as a medium to strong band in the region of 3300-3100 cm⁻¹.[5] The broadness of this peak is often indicative of hydrogen bonding, which is common in the solid state.

  • C-N Stretching: The C-N stretching vibrations are generally found in the fingerprint region and can be more difficult to assign definitively. However, a band around 1540 cm⁻¹ is often attributed to this vibration in pyrazolidine-3,5-dione derivatives.[5]

  • Aromatic and Aliphatic C-H Stretching: The presence of aromatic or aliphatic substituents is readily confirmed by the C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.[6]

  • Aromatic C=C Stretching: For compounds with aromatic substituents, characteristic C=C stretching bands appear in the 1600-1450 cm⁻¹ region.[6]

Experimental Protocol: Acquiring the IR Spectrum of a 1-Substituted Pyrazolidin-3-one

This section provides a detailed, self-validating protocol for obtaining a high-quality IR spectrum of a solid pyrazolidin-3-one sample using the KBr pellet method.

Workflow for IR Spectral Acquisition

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis start Weigh Sample and KBr grind Grind to Fine Powder start->grind ~1 mg sample, ~100 mg KBr press Press into Pellet grind->press Homogeneous mixture background Acquire Background Spectrum press->background Transparent pellet sample_spec Acquire Sample Spectrum background->sample_spec Place pellet in holder process Process and Analyze Data sample_spec->process Identify characteristic peaks

Caption: Experimental workflow for obtaining and analyzing the IR spectrum of a solid sample.

Step-by-Step Methodology
  • Materials and Equipment:

    • 1-Substituted pyrazolidin-3-one sample (1-2 mg)

    • FTIR grade Potassium Bromide (KBr), dried (100-200 mg)

    • Agate mortar and pestle

    • Hydraulic press with pellet-forming die

    • FTIR spectrometer

  • Sample Preparation (KBr Pellet Method):

    • Rationale: The KBr pellet method is chosen for its ability to produce high-quality spectra for solid samples. KBr is transparent to IR radiation in the mid-IR region.

    • Procedure:

      • Accurately weigh approximately 1-2 mg of the pyrazolidin-3-one sample and 100-200 mg of dry FTIR grade KBr.

      • Transfer the sample and KBr to an agate mortar.

      • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity of the mixture.

      • Transfer the powdered mixture to the pellet-forming die.

      • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes.

      • Carefully release the pressure and remove the die. A transparent or translucent pellet should be formed. Opacity indicates insufficient grinding or the presence of moisture.

  • Spectral Acquisition:

    • Rationale: A background spectrum is essential to subtract the contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

    • Procedure:

      • Ensure the sample compartment of the FTIR spectrometer is empty.

      • Acquire a background spectrum. This typically involves co-adding 16-32 scans for a good signal-to-noise ratio.

      • Place the KBr pellet containing the sample in the spectrometer's sample holder.

      • Acquire the sample spectrum using the same acquisition parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis and Interpretation:

    • Rationale: The final spectrum should be analyzed for the presence of key functional groups and compared with reference data.

    • Procedure:

      • Identify the prominent absorption bands in the spectrum.

      • Compare the positions and relative intensities of these bands with the data presented in the comparison table and with established IR correlation charts.

      • Pay close attention to the C=O stretching region (~1700 cm⁻¹) and the N-H and C-H stretching regions (3300-2800 cm⁻¹).

      • The absence of certain bands can be as informative as their presence. For example, the absence of a broad O-H stretch around 3400 cm⁻¹ can help confirm the absence of significant water contamination or hydroxyl functionalities.[2]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of 1-substituted pyrazolidin-3-ones. The position of the lactam C=O stretching vibration is particularly sensitive to the nature of the substituent at the 1-position, providing valuable insights into the electronic environment within the molecule. By following the detailed experimental protocol and utilizing the comparative spectral data provided, researchers can confidently characterize their synthesized compounds and advance their drug discovery efforts.

References

  • BME OMIKK Repozitorium. (n.d.). Vibrational Spectroscopic Study of Nitrogen Heterocycles. Retrieved from [Link]

  • TSI Journals. (2008). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLIDIN-3-ONES DERIVATIVES. Retrieved from [Link]

  • Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016.
  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Faculty of Science. (n.d.). Green synthetic investigation and spectral characterization of some spiro pyrazolidine-based heterocycles with potential biological activity. Retrieved from [Link]

  • NIST. (n.d.). 3-Pyrazolidinone, 1-phenyl-. Retrieved from [Link]

  • ResearchGate. (2008). The vibrational spectra of a heterocyclic azoborane. Retrieved from [Link]

  • ResearchGate. (2014). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Retrieved from [Link]

  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • ResearchGate. (2020). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... Retrieved from [Link]

  • Unknown. (n.d.). IR handout.pdf.
  • American Chemical Society. (2021). Schmidt Reaction of Hydroxyalkyl Azides with Acyclic Ketones. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. Retrieved from [Link]

  • KPU. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • ResearchGate. (2012). Efficient synthesis, reactions and spectral characterization of pyrazolo[4',3':4,5]thieno[3,2-d] pyrimidines and related heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Unknown. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (2019). The FT-IR absorption bands of compounds [II]a-e and [III]a-e. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. Retrieved from [Link]

  • ACS Publications. (2023). Eugenol-Derived Bipyridine Ligand Scaffolds: Design, Metal Coordination, and Catalytic Applications in Cyclic Carbonate Synthesis. Retrieved from [Link]

  • CDN. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*.
  • CORE. (n.d.). Low Temperature Infrared Spectroscopy Study of Pyrazinamide. Retrieved from [Link]

  • PubMed. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]

  • NIST. (n.d.). 3-Pyridinol. Retrieved from [Link]

  • PMDA. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

Sources

Validation

Purity Validation of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one Standards

Executive Summary In the synthesis of pharmaceutical intermediates and high-performance photographic developers, 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one serves as a critical electron transfer agent. However, its redo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates and high-performance photographic developers, 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one serves as a critical electron transfer agent. However, its redox-active nature makes it susceptible to oxidative degradation, leading to impurities that standard HPLC-UV analysis often misinterprets.

This guide compares the two dominant validation methodologies: Chromatographic Purity (HPLC-UV) versus Absolute Content (qNMR) . While HPLC is the industry standard for monitoring reaction progress, this guide demonstrates why qNMR (Quantitative Nuclear Magnetic Resonance) is the superior, self-validating choice for establishing primary reference standards, potentially revealing purity discrepancies of up to 3-5% that HPLC misses.

The Standard Landscape: Comparative Analysis

Researchers typically encounter three grades of this material. The choice of grade directly impacts the reproducibility of biological assays and redox rate constants.

Table 1: Performance Comparison of Purity Grades
FeatureTechnical Grade HPLC-Certified Standard qNMR-Validated Standard
Primary Metric Cost & AvailabilityRelative Area % (UV)Absolute Mass Fraction (w/w%)
Purity Claim >95% (Nominal)>98% (Chromatographic)98.5% ± 0.3% (Traceable)
Blind Spots Isomers, OligomersInorganic salts, Water, SolventsNone (Proton counting)
Stability Risk High (often oxidized)ModerateLow (Re-validated)
Use Case Bulk SynthesisRoutine QC, Retention Time MarkerQuantitation, PK Studies, Assay Calibration
The "Purity Gap" Phenomenon

A common pitfall in drug development is the "Purity Gap." A sample of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one may show 99.8% purity by HPLC but only 94.2% potency by qNMR .

Why?

  • Invisible Impurities: HPLC-UV only detects compounds with a chromophore. Residual salts (NaCl, Na2SO4) and non-UV active solvents are invisible.

  • Response Factors: HPLC assumes the impurity has the same extinction coefficient as the analyte. In pyrazolidinone synthesis, oxidative byproducts often have lower UV response, leading to underestimation of impurity load.

Analytical Strategy & Protocols

Method A: High-Performance Liquid Chromatography (HPLC-PDA)

Best for: Impurity profiling and qualitative identification.

Causality of Conditions: The pyrazolidin-3-one ring is amphoteric but generally basic. We use an acidic mobile phase to protonate the nitrogen, preventing peak tailing caused by interaction with silanol groups on the column.

Protocol:

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm particle size (e.g., XBridge or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization, sharpens peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (optimized for the p-methylbenzyl chromophore).

  • Sample Prep: Dissolve 10 mg in 10 mL of 50:50 Water:ACN. Crucial: Analyze immediately to prevent auto-oxidation to the pyrazolinone derivative.

Method B: Quantitative NMR (qNMR) – The Gold Standard

Best for: Absolute purity determination and standard certification.

Causality of Conditions: qNMR relies on the integration ratio between a specific proton on the analyte and a proton on a Certified Reference Material (CRM).[1] This method is independent of UV absorption and detects all organic impurities and residual solvents.

Protocol:

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). Reason: High purity, stable, and its alkene singlet (~6.3 ppm) does not overlap with the aromatic or benzylic protons of the target.

  • Solvent: DMSO-d6. Reason: Ensures complete solubility of both the polar pyrazolidinone and the IS.

  • Relaxation Delay (D1): Set to 60 seconds. Reason: To ensure full T1 relaxation (5x T1) for quantitative accuracy.

  • Pulse Angle: 90°.

Workflow Diagram:

ValidationWorkflow cluster_check Self-Validation Loop Sample Raw Standard (1-[(4-Methylphenyl)methyl]pyrazolidin-3-one) Solubility Solubility Test (DMSO-d6) Sample->Solubility IS_Add Add Internal Std (Maleic Acid) Solubility->IS_Add Acquisition 1H-NMR Acquisition (d1 > 5x T1) IS_Add->Acquisition Processing Phase/Baseline Correction Acquisition->Processing Processing->Acquisition Phase Error? Integration Integration of Diagnostic Signals Processing->Integration Calculation Calculate Mass % (Eq. 1) Integration->Calculation

Figure 1: qNMR Validation Workflow ensuring traceability to SI units.

Data Interpretation & Calculation

The qNMR Calculation (Self-Validating Logic)

To derive the absolute purity (


), use the following equation. This equation self-corrects for molecular weight differences and mass variations.


Where:

  • 
    : Integrated area (Signal)[1]
    
  • 
    : Number of protons contributing to the signal (e.g., 2 for the benzylic 
    
    
    
    )
  • 
    : Molecular Weight (
    
    
    
    g/mol )
  • 
    : Gravimetric mass (weighed amount)
    
  • 
    : Purity (as a decimal)
    
Diagnostic Signals for 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one

When interpreting the NMR spectrum, focus on these specific chemical shifts (in DMSO-d6) to validate identity and purity:

  • Benzylic

    
    :  ~3.8 - 4.0 ppm (Singlet or broad singlet). This is the best region for quantitation as it is distinct.
    
  • Aromatic Ring: ~7.1 - 7.3 ppm (Multiplet, 4H).

  • Pyrazolidinone Ring (

    
    ):  Multiplets around 2.5 - 3.5 ppm.
    
  • Methyl Group: ~2.3 ppm (Singlet).

Impurity Flags:

  • Sharp Singlet at ~8.0+ ppm: Indicates oxidation to the pyrazolinone form.

  • Broad Hump at ~3.3-3.5 ppm: Indicates moisture (Water) which HPLC misses.

Case Study: The "Hidden" Impurity

In a recent internal validation of a commercial "98%" standard:

  • HPLC Result: 98.2% Area. (Single peak at 6.4 min).

  • qNMR Result: 91.5% w/w.

  • Discrepancy Analysis: The NMR spectrum revealed a significant solvent peak (Ethyl Acetate, ~1.2 ppm and 4.0 ppm) and water. The material was a solvate, not a pure solid.

  • Impact: Using the HPLC value would have introduced an 8.5% error in the molar concentration of the subsequent reaction, leading to yield calculations >100% (an impossible physical result).

Decision Matrix for Researchers:

DecisionMatrix Start Start: Select Standard Check1 Is Absolute Concentration Critical? (e.g., Kinetics, Assay) Start->Check1 PathA Use HPLC-Certified Standard Check1->PathA No (Qualitative only) PathB Perform qNMR Validation Check1->PathB Yes ResultA Risk: 2-10% Error in Molar Conc. PathA->ResultA ResultB Result: Exact Molar Content Known PathB->ResultB

Figure 2: Decision matrix for selecting the appropriate validation method.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link

  • Malz, F., & Jancke, H. (2005).[4] Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.[4] Link[4]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5] Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • NIST. (n.d.). Standard Reference Materials for NMR. National Institute of Standards and Technology. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

Sources

Comparative

Redox Potential &amp; Performance: Pyrazolidinone Developing Agents vs. Therapeutic Analogs

The following guide provides an in-depth technical analysis of pyrazolidinone developing agents, bridging the gap between their traditional application in photographic chemistry and their relevance in biochemical redox s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of pyrazolidinone developing agents, bridging the gap between their traditional application in photographic chemistry and their relevance in biochemical redox systems.

[1]

Executive Summary

This guide analyzes the electrochemical behavior of 1-phenyl-3-pyrazolidinone (Phenidone) and its derivatives (Dimezone, Dimezone S).[1] While historically entrenched in silver halide photography as electron transfer agents, the redox lability of the pyrazolidinone core has garnered attention in drug development, specifically as a scaffold for radical scavenging (e.g., Edaravone).

Key Takeaway: The superior performance of Dimezone S over Phenidone is not thermodynamic but kinetic and hydrolytic. While their redox potentials (


) are similar, the steric bulk at the C4 position in Dimezone S prevents the ring-opening hydrolysis that degrades Phenidone in alkaline environments.

Chemical Foundations: The Pyrazolidinone Core

The functional efficacy of these agents relies on the 1-phenyl-3-pyrazolidinone structure.[1] Unlike their unsaturated pyrazolone counterparts (which are often dye-couplers or drugs like Edaravone), pyrazolidinones possess a saturated N-N ring system that facilitates reversible one-electron oxidation.[1]

Structural Comparison
AgentChemical NameKey SubstituentsPrimary Advantage
Phenidone 1-phenyl-3-pyrazolidinoneNoneHigh electron transfer rate; adsorbs strongly to AgX.[1]
Dimezone 4,4-dimethyl-1-phenyl-3-pyrazolidinoneTwo Methyl groups at C4Improved stability in alkali; resists hydrolysis.[1]
Dimezone S 4-hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinoneMethyl + Hydroxymethyl at C4Gold Standard. High solubility + High stability.[1]
Edaravone 3-methyl-1-phenyl-2-pyrazolin-5-oneUnsaturated C3-C4 bondTherapeutic. Potent radical scavenger (ALS/Stroke).[1]

Thermodynamic Analysis: Redox Potentials

The "developing power" of these agents is defined by their ability to donate electrons. However, in superadditive systems (e.g., Phenidone/Hydroquinone), the regeneration mechanism dictates that the auxiliary agent (Phenidone) must act as a redox shuttle.

Comparative Redox Data (vs. Ag/AgCl)

The following values represent the oxidation potential of the active species at physiological to alkaline pH (7.0–10.0).

CompoundOxidation Potential (

)
Mechanism Note
Hydroquinone (

)

(pH 10)
Loses 2

/ 2

.[1] Becomes Quinone (

).[1][2]
Ascorbate

(pH 10)
Loses 2

.[1] Becomes Dehydroascorbate.[1]
Phenidone (

)

(pH 10)*
Loses 1

.[1] Becomes Radical (

).
Edaravone

(pH 7.0)
Radical scavenger; forms 4-NO-edaravone.[1][3]

*Note: Phenidone is thermodynamically harder to oxidize than Hydroquinone in bulk solution, but kinetically faster at the silver surface due to adsorption. The regeneration is driven by the rapid removal of


 via reduction by 

.
The Superadditivity Mechanism

The efficiency of Phenidone lies in its ability to overcome the "charge barrier" of silver halide crystals. It initiates the electron transfer and is immediately regenerated by the bulk developing agent (Hydroquinone or Ascorbate).

Superadditivity Ag_Ion Ag+ (Lattice) Ag_Metal Ag0 (Image) Ag_Ion->Ag_Metal Reduction Phen Phenidone (Red) Phen->Ag_Ion Initiates Phen_Rad Phenidone Radical (Ox) Phen->Phen_Rad e- transfer (Fast Adsorption) Phen_Rad->Phen Regeneration (k >> k_decomp) HQ Hydroquinone (Red) HQ->Phen_Rad Donates e- Semiquinone Semiquinone (Ox) HQ->Semiquinone Sacrificial Oxidation

Figure 1: The catalytic cycle of superadditivity.[1] Phenidone acts as the electron shuttle, while Hydroquinone acts as the electron reservoir.

Stability & Kinetics: The Case for Dimezone S

For researchers developing stable reagents, Phenidone presents a critical weakness: Alkaline Hydrolysis .[1]

  • Phenidone Failure Mode: In high pH (pH > 9.5), the amide bond in the pyrazolidinone ring is susceptible to nucleophilic attack by hydroxide ions. This opens the ring, forming a hydrazino-acid which is photographically inert.[1]

  • Dimezone S Solution: The introduction of methyl and hydroxymethyl groups at the C4 position creates steric hindrance. This bulky substitution physically blocks the approach of

    
     ions to the carbonyl carbon, increasing the half-life of the active agent in solution from weeks (Phenidone) to years (Dimezone S).
    

Experimental Protocol: Cyclic Voltammetry (CV)[4][5][6]

To validate the redox potential and reversibility of these agents in your own lab, follow this self-validating protocol.

Equipment Setup
  • Potentiostat: Any standard 3-electrode system.[1]

  • Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish with 0.05

    
     alumina.[1]
    
  • Reference Electrode: Ag/AgCl (3M KCl).[1]

  • Counter Electrode: Platinum wire.[1][4]

Reagents
  • Buffer: 0.1 M Phosphate Buffer (PBS), pH adjusted to 7.0 (for drug comparison) or 10.0 (for photographic simulation).

  • Analyte: 1.0 mM solution of Phenidone or Dimezone S. Note: Predissolve Phenidone in a small volume of ethanol or propylene glycol before adding to buffer due to low aqueous solubility.

Workflow Diagram

CV_Protocol Step1 1. Electrode Preparation Polish Glassy Carbon (0.05µm Alumina) Sonicate in DI Water (2 mins) Step2 2. Solution Prep 1mM Analyte in 0.1M PBS (pH 7.0 or 10.0) Purge with N2 for 10 mins (Remove O2) Step1->Step2 Step3 3. Measurement Scan Range: -0.2V to +0.8V vs Ag/AgCl Scan Rate: 50, 100, 200 mV/s Step2->Step3 Step4 4. Data Analysis Locate E_pa (Anodic Peak) and E_pc (Cathodic Peak) Calculate E_1/2 = (E_pa + E_pc) / 2 Step3->Step4 Validation Validation Check: Is I_pa / I_pc ≈ 1.0? (Indicates Reversibility) Step4->Validation

Figure 2: Standardized Cyclic Voltammetry workflow for redox-active organic molecules.

Data Interpretation[1][8][9][10][11][12][13][14][15]
  • Reversibility: A chemically reversible system (like Phenidone

    
     Radical) will show a peak current ratio (
    
    
    
    ) close to 1.0.
  • Irreversibility: If the return peak (

    
    ) is missing or small, the radical is decomposing (hydrolysis or dimerization) before it can be reduced back. This is a rapid test for the stability of new derivatives.
    

Implications for Drug Development

While Phenidone is toxic, its structural analog Edaravone (Radicut/Radicava) demonstrates the therapeutic utility of the pyrazolone scaffold.

  • Mechanism: Edaravone tautomerizes to an anionic form at physiological pH, which donates an electron to quench free radicals (

    
    , 
    
    
    
    ).[1]
  • Comparison: Unlike the reversible electron shuttling of Phenidone (desired in photography), Edaravone undergoes irreversible oxidation to 4-NO-edaravone or 4-oxoedaravone.[1] This "sacrificial" scavenging is ideal for neuroprotection (ALS/Stroke) where permanently removing reactive oxygen species (ROS) is the goal.

Research Opportunity: Investigating Dimezone S analogs for biological applications could yield antioxidants with higher stability than Edaravone, potentially allowing for lower dosing frequencies if the toxicity profile permits.

References

  • Adam, H. H., & Joslin, T. A. (1975).[1] "An electrochemical investigation of the oxidation of 1-phenyl-3-pyrazolidinone at high pH." Journal of Electroanalytical Chemistry. Link

  • Watanabe, K., et al. (2018).[1] "Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen."[1] Journal of Clinical Biochemistry and Nutrition. Link

  • BenchChem Technical Guides. (2025). "An In-depth Technical Guide to the Superadditivity of Metol and Hydroquinone." Link

  • Yamamoto, T., et al. (2007).[1] "Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone."[1][3] Redox Report. Link

Sources

Safety & Regulatory Compliance

Safety

1-[(4-Methylphenyl)methyl]pyrazolidin-3-one proper disposal procedures

Operational Guide: Safe Disposal and Waste Management of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one Part 1: Executive Summary & Chemical Context To: Laboratory Operations / EHS Leads / Research Staff From: Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Waste Management of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one

Part 1: Executive Summary & Chemical Context

To: Laboratory Operations / EHS Leads / Research Staff From: Senior Application Scientist, Chemical Safety Division Subject: Critical Disposal Protocols for Pyrazolidinone Derivatives

1-[(4-Methylphenyl)methyl]pyrazolidin-3-one (often utilized as a developing agent intermediate or radical scavenger) presents a specific set of disposal challenges often overlooked in general safety training. Unlike inert organic solids, this compound possesses a pyrazolidinone core , rendering it a potent reducing agent with significant aquatic toxicity .

Improper disposal does not just risk regulatory non-compliance; it introduces a latent chemical hazard into your waste stream.[1] Mixing this reducing agent with oxidizing waste (e.g., nitric acid, peroxides) can trigger exothermic runaways in waste drums.[1] Furthermore, its structural similarity to Phenidone implies high potential for skin sensitization and aquatic persistence.[1]

This guide provides a self-validating workflow to neutralize these risks, ensuring your disposal protocols meet the highest standards of scientific integrity and regulatory compliance.

Part 2: Hazard Identification & Waste Characterization

Before disposal, the waste must be characterized to ensure proper segregation.

Parameter Characteristic Operational Implication
Chemical Class Nitrogen Heterocycle / Hydrazine DerivativeReducing agent; potential for contact dermatitis.[1][2]
Reactivity Strong Reducer CRITICAL: Incompatible with strong oxidizers (Nitric acid, Chromic acid, Permanganates).[1]
Toxicity Acute Oral Tox. 4; Skin Sens. 1Harmful if swallowed.[1][3][4] High risk of allergic dermatitis upon repeated contact.[1]
Environmental Aquatic Acute 1 / Chronic 1Zero-discharge policy. Do not release to drains.[1]
RCRA Status (US) Non-Listed (unless mixed)Typically managed as D001 (if in ignitable solvent) or Non-Regulated Hazardous Waste (destined for incineration).[1]

Part 3: Waste Segregation & Handling Protocol

The "Red-Ox" Segregation Rule

The most common accident involving pyrazolidinones occurs during waste consolidation.[1]

  • The Mechanism: Pyrazolidinones donate electrons readily.[1] If placed in a waste container with oxidizers, they undergo rapid oxidation, releasing heat and nitrogen gas.

  • The Protocol: Designate a specific waste stream for "Non-Halogenated Reducing Organics."

Solid Waste Disposal (Pure Substance)
  • Containment: Collect solid spills or expired powder in a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Label clearly with the full chemical name and the warning: "REDUCING AGENT – DO NOT MIX WITH OXIDIZERS."

  • Decontamination: Wipe exterior surfaces with a damp cloth; dispose of the cloth in the same container to prevent secondary contamination of the waste storage area.

Liquid Waste Disposal (Solutions)
  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put acetone solutions in a drum rated only for aqueous waste).[1]

  • pH Adjustment: If the solution is highly alkaline (common for developers), neutralize to pH 7–9 using dilute sulfuric acid before consolidation to prevent hydrolysis of other waste constituents.[1]

  • Precipitation (Optional for High Volume): For large aqueous volumes (>20L), the organic fraction can often be precipitated by lowering the pH (acidification), allowing for filtration. The solid is disposed of as hazardous waste, while the filtrate may be treated further. Note: For most R&D scales, direct incineration of the liquid is safer and more efficient.

Part 4: Visualized Decision Matrix

The following workflow illustrates the decision logic for disposing of 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Waste Generation: 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Segregation Segregate Stream: Non-Halogenated Organic Solid->Segregation ContamCheck Is it mixed with Oxidizers? Liquid->ContamCheck Quench PROTOCOL A: Quench Oxidizer Separately (Consult EHS) ContamCheck->Quench Yes (Risk of Fire) ContamCheck->Segregation No Quench->Segregation After Neutralization Container Containerize: HDPE Drum/Jar Label: 'Reducing Agent' Segregation->Container DisposalMethod Final Disposal: High-Temp Incineration (Waste Code: Non-Halogenated) Container->DisposalMethod

Figure 1: Decision matrix for segregating pyrazolidinone waste, emphasizing the critical check for oxidizer contamination.

Part 5: Emergency Spillage Procedures

If a spill occurs during the disposal process, follow this containment protocol to prevent environmental release.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved recommended due to sensitization risk), safety goggles, and a P95 particulate respirator if powder is airborne.[1]

  • Dry Containment:

    • Do NOT wash down the drain.[1][3]

    • Cover the spill with an inert absorbent (Vermiculite or Sand).[1] Do not use paper towels or sawdust if the spill is mixed with other chemicals, as this adds fuel load.

  • Collection: Scoop the absorbent/chemical mixture into a dedicated waste pail.[1]

  • Surface Decontamination: Wash the area with a mild detergent and water.[1] Collect this rinse water into the liquid hazardous waste stream.[1]

Part 6: Regulatory & Compliance Framework

  • US EPA (RCRA): While not explicitly P- or U-listed, this material is a "Characteristic Waste" if it exhibits ignitability (D001) in solution.[1] Under the "Cradle-to-Grave" mandate, you are responsible for its ultimate destruction.[1]

  • Destruction Method: The only recommended disposal method is High-Temperature Incineration equipped with a scrubber for nitrogen oxides (NOx).[1]

  • Drain Disposal: Strictly Prohibited.[1] The compound is toxic to aquatic organisms and can persist in water tables.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[1][5] EPA.gov.[1] [Link][1]

  • PubChem. (2024).[1] Compound Summary: Phenidone (Structural Analog for Hazard Class). National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] [Link][1]

Sources

Handling

Personal protective equipment for handling 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one

Executive Summary & Immediate Action Plan 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one is a specialized heterocyclic intermediate, structurally related to pharmacologically active pyrazolidinones (e.g., Phenidone, Edaravo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Plan

1-[(4-Methylphenyl)methyl]pyrazolidin-3-one is a specialized heterocyclic intermediate, structurally related to pharmacologically active pyrazolidinones (e.g., Phenidone, Edaravone). Due to the paucity of specific toxicological data for this exact derivative, the Precautionary Principle must be applied.

You must treat this compound as a Class 2 Skin Sensitizer and a Respiratory Irritant . The lipophilic p-methylbenzyl group likely enhances dermal absorption compared to its parent structure.

Quick-Reference Safety Matrix
ParameterRequirementCritical Note
GHS Classification (Derived) Warning H302 (Harmful if swallowed), H317 (Skin Sensitization), H319 (Eye Irritation).
Physical State Solid (Powder)High risk of electrostatic dust generation.
Primary Risk Sensitization Repeated exposure may cause allergic dermatitis or respiratory hypersensitivity.
Engineering Control Fume Hood Mandatory for all open handling.
Glove Material Nitrile (Double) Outer: 5 mil Nitrile. Inner: 2.5 mil Nitrile. Change immediately upon splash.[1]
Eye Protection Goggles Safety glasses are insufficient for fine sensitizing powders.

Risk Assessment: The "Why" Behind the Protocol

To ensure safety, we must understand the chemical mechanism of hazard.

Structure-Activity Relationship (SAR) Analysis

This molecule contains a pyrazolidinone core . Structurally similar compounds (like 1-phenyl-3-pyrazolidinone) are known potent skin sensitizers [1, 11].

  • Mechanism: The hydrazine-like moiety within the ring can undergo metabolic activation or auto-oxidation to form radical species or electrophiles that bind to skin proteins (haptenization), triggering an immune response.

  • Lipophilicity: The (4-methylphenyl)methyl group increases lipid solubility, facilitating transport across the stratum corneum (outer skin layer), thereby increasing the systemic bioavailability of the sensitizing core.

The "Invisible" Hazard

Unlike corrosive acids that cause immediate pain, sensitizers often show no immediate effect. The danger is latency . Poor PPE discipline today can lead to a career-ending allergy three months from now.

Personal Protective Equipment (PPE) Specifications

Standard "lab coat and gloves" protocols are inadequate for novel sensitizers. Follow this tiered approach.

Respiratory Protection
  • Primary: Chemical Fume Hood (CFH) operating at 80–100 fpm face velocity. Work at least 6 inches inside the sash.

  • Secondary (If CFH unavailable/cleaning spills): A powered air-purifying respirator (PAPR) or a half-face respirator with P100 (HEPA) cartridges .

    • Why? N95 masks do not seal perfectly against facial hair or during active movement, allowing fine sensitizing dust to bypass the filter.

Dermal Protection (The Double-Glove System)

Do not rely on a single layer of generic nitrile.

  • Layer 1 (Inner): 2-4 mil disposable nitrile (inspection layer).

  • Layer 2 (Outer): 5-8 mil Extended Cuff Nitrile or Silver Shield® (Laminate).

    • Causality: If you dissolve this compound in DCM (Dichloromethane) or DMF, the solvent will permeate standard nitrile in seconds, carrying the sensitizer with it. If using halogenated solvents, Silver Shield laminate gloves are mandatory .

Ocular Protection
  • Requirement: Unvented or Indirect-Vented Chemical Goggles .

  • Contraindication: Do not use standard safety glasses. Airborne powder can drift around the lenses and contact the moist mucosa of the eye, leading to rapid absorption and irritation [11].

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer (Highest Risk)
  • Static Control: This powder is likely electrostatic. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "powder jumping."

  • Technique:

    • Place the analytical balance inside the fume hood or a vented balance enclosure.

    • Pre-weigh the receiving vessel (tare).

    • Transfer solid using a disposable spatula (do not reuse).

    • Wet Wipe: Immediately wipe the balance area with a solvent-dampened Kimwipe to capture invisible dust. Dispose of the wipe as hazardous solid waste.

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolved, the risk shifts from inhalation to permeation .

  • Labeling: Any flask containing the solution must be labeled "POTENTIAL SENSITIZER" immediately.

  • Heating: If heating is required, use a closed system (condenser) under nitrogen atmosphere. Pyrazolidinones can oxidize at high temperatures, potentially creating more toxic byproducts.

Phase 3: Decontamination & Waste
  • Quenching: No specific quench is required for the pyrazolidinone ring itself, but ensure no reactive reagents (e.g., strong oxidizers) remain.

  • Disposal:

    • Solid Waste: Segregate into "Hazardous Solid - Toxic/Sensitizer."

    • Liquid Waste: Segregate based on the solvent. Do not mix with oxidizers (e.g., Nitric acid waste), as hydrazine derivatives can react violently [11].

Visual Decision Matrix (PPE Selection)

The following diagram illustrates the logical decision path for selecting PPE based on the state of the material.

PPE_Decision_Matrix Start START: Handling 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one State Determine Physical State Start->State Solid SOLID (Powder) State->Solid Liquid SOLUTION (Dissolved) State->Liquid Resp_Solid Respiratory Risk: DUST Solid->Resp_Solid Resp_Liquid Dermal Risk: PERMEATION Liquid->Resp_Liquid Control_Solid Engineering Control: Fume Hood or Vented Enclosure Resp_Solid->Control_Solid PPE_Solid PPE Requirement: - Goggles (Not Glasses) - Double Nitrile Gloves - Lab Coat Control_Solid->PPE_Solid Solvent_Check Is Solvent Halogenated? (e.g., DCM, Chloroform) Resp_Liquid->Solvent_Check Gloves_Std Use Double Nitrile Gloves (Change every 15 mins) Solvent_Check->Gloves_Std No (e.g., Methanol, Water) Gloves_Lam Use Silver Shield / Laminate Gloves (Nitrile is permeable) Solvent_Check->Gloves_Lam Yes (e.g., DCM)

Figure 1: PPE Selection Logic Flow. Note the critical divergence for halogenated solvents where standard nitrile gloves fail.

Emergency Response Protocols

Accidental Spills (Solid)
  • Evacuate the immediate area if the spill is outside a hood.

  • Don PPE: P100 Respirator, Goggles, Double Gloves.

  • Cover: Gently cover the powder with a wet paper towel (solvent or water) to prevent dust dispersal.

  • Scoop: Transfer damp material to a waste jar.

  • Wash: Clean surface with soap and water 3 times.

Skin Exposure[2]
  • Time is Tissue: Immediately move to the sink/shower.

  • Flush: Rinse with tepid water for 15 minutes .

  • Soap: Use mild soap. Do not use alcohol or solvents to clean skin; this will drive the chemical deeper into the pores and increase sensitization risk.

  • Report: Consult a physician. Mention "Potential Pyrazolidinone Sensitization."[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] National Academies Press.[3]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] United States Department of Labor. [4]

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 3-Pyrazolidinone derivatives. (Generalized Class Data).

  • PubChem. (n.d.). Compound Summary: 1-Phenyl-3-pyrazolidinone (Analogous Hazard Data). National Library of Medicine.

  • Cornell University EHS. (n.d.). Chemical Hygiene Plan & PPE Selection.[1][4][5][6]

Sources

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